molecular formula C30H56O2 B15551482 Linoleyl laurate

Linoleyl laurate

Cat. No.: B15551482
M. Wt: 448.8 g/mol
InChI Key: HHGLCKLXHVTCRU-DURLKXOLSA-N
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Description

Linoleyl laurate is a wax ester.

Properties

Molecular Formula

C30H56O2

Molecular Weight

448.8 g/mol

IUPAC Name

[(9Z,12Z)-octadeca-9,12-dienyl] dodecanoate

InChI

InChI=1S/C30H56O2/c1-3-5-7-9-11-13-14-15-16-17-18-19-21-23-25-27-29-32-30(31)28-26-24-22-20-12-10-8-6-4-2/h11,13,15-16H,3-10,12,14,17-29H2,1-2H3/b13-11-,16-15-

InChI Key

HHGLCKLXHVTCRU-DURLKXOLSA-N

Origin of Product

United States

Foundational & Exploratory

Linoleyl Laurate: A Technical Overview for Scientific Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth guide for researchers, scientists, and professionals in drug development on the chemical properties, synthesis, and safety of linoleyl laurate.

This compound is a wax ester, a class of lipids known for their diverse applications in the pharmaceutical, cosmetic, and agricultural industries. This document provides a comprehensive technical summary of this compound, including its chemical identifiers, physicochemical properties, a representative synthesis protocol, and safety information. Due to the limited publicly available data on the specific biological pathways of this compound, this guide focuses on its chemical characteristics and a general enzymatic synthesis approach applicable to wax esters.

Core Chemical and Physical Data

PropertyValueSource
CAS Number 914926-18-4[1]
Molecular Formula C₃₀H₅₆O₂[1]
Molecular Weight 448.76 g/mol [1]
Physical State Liquid[2]
Purity >99%[1][2]
Storage Conditions Freezer[2]
Solubility Insoluble in water[3]
Boiling Point Not available
Melting Point Not available
Density Not available

Toxicological and Safety Information

This compound is not classified as a hazardous substance.[3] It is not reported to have carcinogenic, mutagenic, or reproductive toxic effects.[3] Minor irritation may occur in susceptible individuals, and fumes from the heated product may cause irritation.[3] In case of fire, it can produce harmful gases such as carbon monoxide and carbon dioxide.[3] Standard precautions for handling chemicals should be observed. For the related compound, lauryl laurate, the acute oral toxicity is expected to be greater than 5 g/kg, and the acute dermal toxicity is expected to be greater than 2 g/kg.[4]

Experimental Protocols: Synthesis of Wax Esters

Representative Protocol: Lipase-Catalyzed Synthesis of a Wax Ester

This protocol is a representative example for the synthesis of a wax ester, such as cetyl oleate, and can be adapted for this compound.

Materials:

  • Immobilized lipase (B570770) from Candida sp.

  • Linoleic acid (or other fatty acid)

  • Lauryl alcohol (or other fatty alcohol)

  • Solvent-free system or an appropriate organic solvent (e.g., hexane)

  • Thermostatic shaker or reactor with agitation

  • Ethanol (B145695)

  • Saturated sodium carbonate solution

Procedure:

  • Reaction Setup: In a suitable reaction vessel (e.g., a 50 mL flask or a larger three-neck flask for scaled-up reactions), combine the fatty acid and fatty alcohol. A typical molar ratio of acid to alcohol is 1:0.9.[5][6]

  • Enzyme Addition: Add the immobilized lipase. The enzyme dosage can range from 2.5% to 10% by mass of the fatty acid.[5][6]

  • Reaction Conditions: The reaction is typically conducted at a temperature of around 40°C with constant agitation (e.g., 170-200 rpm).[5][6] For a solvent-free system, the reaction can be left open to facilitate water removal, which drives the equilibrium towards ester formation.[5][6]

  • Reaction Time: The reaction time can vary from 8 to 24 hours, with conversion rates reaching up to 98%.[5][6]

  • Product Purification: After the reaction, the immobilized lipase can be recovered by filtration for potential reuse.[5][6] The product can be purified by washing with ethanol to remove unreacted alcohol and with a saturated sodium carbonate solution to remove any remaining fatty acids.[5][6]

Visualizing the Synthesis Workflow

The following diagram illustrates a generalized workflow for the enzymatic synthesis of a wax ester like this compound.

G General Workflow for Enzymatic Synthesis of this compound cluster_reactants Reactants cluster_reaction Reaction Step cluster_products Products cluster_purification Purification LA Linoleic Acid Reaction Lipase-Catalyzed Esterification LA->Reaction LAlc Lauryl Alcohol LAlc->Reaction LL This compound Reaction->LL Water Water Reaction->Water Purification Purification (Washing & Separation) LL->Purification FinalProduct Purified This compound Purification->FinalProduct

Caption: Enzymatic Synthesis of this compound.

References

A Comprehensive Technical Guide to the Synthesis and Purification of Linoleyl Laurate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the synthesis and purification of linoleyl laurate, a wax ester with significant potential in various scientific and industrial applications, including as an excipient in drug delivery systems. The methodologies detailed herein are based on established principles of enzymatic esterification and chromatographic purification, compiled from various scientific sources to provide a comprehensive protocol for laboratory-scale production.

Introduction

This compound is the ester formed from the condensation of linoleyl alcohol and lauric acid. As a wax ester, it possesses unique physicochemical properties that make it a valuable compound in cosmetics, lubricants, and pharmaceutical formulations. The enzymatic synthesis of such esters is increasingly favored over traditional chemical methods due to its high specificity, milder reaction conditions, and reduced environmental impact. This guide will focus on the lipase-catalyzed synthesis of this compound and its subsequent purification to a high degree of purity.

Synthesis of this compound via Enzymatic Esterification

The synthesis of this compound is effectively achieved through the enzymatic esterification of linoleyl alcohol and lauric acid, catalyzed by an immobilized lipase (B570770). Novozym® 435, an immobilized lipase B from Candida antarctica, is a widely used and efficient biocatalyst for such reactions. The reaction proceeds via a direct esterification mechanism, where the lipase facilitates the formation of an ester bond between the hydroxyl group of linoleyl alcohol and the carboxyl group of lauric acid, with the concomitant release of a water molecule.

Experimental Protocol: Enzymatic Synthesis

This protocol outlines a laboratory-scale procedure for the synthesis of this compound.

Materials:

  • Linoleyl alcohol (high purity)

  • Lauric acid (high purity)

  • Novozym® 435 (immobilized Candida antarctica lipase B)

  • Solvent (e.g., n-hexane, heptane, or a solvent-free system)

  • Molecular sieves (3Å, activated)

  • Reaction vessel (e.g., a round-bottom flask with a magnetic stirrer and condenser)

  • Temperature-controlled heating mantle or water bath

  • Inert gas supply (e.g., nitrogen or argon)

Procedure:

  • Reactant Preparation: In a clean, dry reaction vessel, combine linoleyl alcohol and lauric acid in a desired molar ratio (e.g., 1:1 to 1:1.5). For a solvent-free system, the reactants are used neat. If a solvent is used, dissolve the reactants in a suitable volume of n-hexane or heptane.

  • Water Removal: Add activated molecular sieves to the reaction mixture (approximately 10% w/w of the total reactants) to adsorb the water produced during the esterification, which helps to drive the reaction equilibrium towards product formation.

  • Inert Atmosphere: Purge the reaction vessel with an inert gas (nitrogen or argon) to minimize oxidation of the unsaturated linoleyl alcohol.

  • Enzyme Addition: Add Novozym® 435 to the reaction mixture. The enzyme loading is typically in the range of 5-10% (w/w) of the total substrate weight.

  • Reaction Conditions: Heat the reaction mixture to the desired temperature, typically between 50-70°C, with continuous stirring.

  • Reaction Monitoring: Monitor the progress of the reaction by periodically taking small aliquots and analyzing them using techniques such as Thin Layer Chromatography (TLC) or Gas Chromatography (GC) to determine the consumption of reactants and the formation of the product.

  • Reaction Termination: Once the reaction has reached the desired conversion, or no further product formation is observed, terminate the reaction by cooling the mixture to room temperature and separating the immobilized enzyme by filtration. The enzyme can be washed with fresh solvent and stored for potential reuse.

Summary of Reaction Parameters

The following table summarizes the key parameters for the enzymatic synthesis of wax esters, which can be optimized for the specific synthesis of this compound.

ParameterTypical RangeNotes
Substrate Molar Ratio (Alcohol:Acid) 1:1 to 1:1.5An excess of one reactant can be used to drive the reaction to completion.
Enzyme Loading (Novozym® 435) 5 - 10% (w/w of total substrates)Higher loading can increase the reaction rate but also the cost.
Temperature 50 - 70°CHigher temperatures can increase the reaction rate but may lead to enzyme denaturation.
Reaction Time 4 - 24 hoursDependent on other reaction parameters; should be monitored for optimal conversion.
Solvent Solvent-free or n-hexane/heptaneSolvent-free systems are more environmentally friendly.
Water Removal Molecular sieves (3Å)Crucial for shifting the equilibrium towards ester formation.

Purification of this compound

The crude product obtained after the synthesis contains the desired this compound, along with unreacted starting materials (linoleyl alcohol and lauric acid) and potentially some by-products. A multi-step purification process is necessary to achieve a high-purity product.

Experimental Protocol: Purification

This protocol describes a two-step purification process involving an initial wash followed by silica (B1680970) gel column chromatography.

Materials:

  • Crude this compound mixture

  • Ethanol (B145695)

  • Saturated sodium carbonate solution

  • Silica gel (for column chromatography, 70-230 mesh)

  • Solvents for column chromatography (e.g., n-hexane, diethyl ether, ethyl acetate)

  • Glass column for chromatography

  • Rotary evaporator

  • TLC plates and developing chamber

Procedure:

  • Removal of Unreacted Lauric Acid: Wash the crude product with a saturated solution of sodium carbonate to remove any unreacted lauric acid. The lauric acid will be converted to its sodium salt, which is soluble in the aqueous phase. Separate the organic phase containing the this compound.

  • Removal of Unreacted Linoleyl Alcohol: Wash the organic phase with ethanol to remove the more polar unreacted linoleyl alcohol. Repeat the washing step as necessary.

  • Solvent Evaporation: Remove the solvent from the washed organic phase using a rotary evaporator to obtain the partially purified this compound.

  • Silica Gel Column Chromatography:

    • Column Packing: Prepare a silica gel slurry in a non-polar solvent (e.g., n-hexane) and pack it into a glass column.

    • Sample Loading: Dissolve the partially purified this compound in a minimal amount of the non-polar solvent and load it onto the top of the silica gel column.

    • Elution: Elute the column with a solvent system of increasing polarity. A common solvent system for wax ester purification is a gradient of hexane (B92381) and diethyl ether or hexane and ethyl acetate.[1] The less polar this compound will elute before the more polar impurities.

    • Fraction Collection: Collect the eluting solvent in fractions and monitor the composition of each fraction using TLC.

    • Product Isolation: Combine the fractions containing the pure this compound (as determined by TLC) and evaporate the solvent using a rotary evaporator to obtain the purified product.

Summary of Purification Parameters

The following table summarizes the key parameters for the purification of wax esters.

ParameterDescriptionTypical Values/System
Stationary Phase Adsorbent for column chromatographySilica Gel (70-230 mesh)
Mobile Phase (Eluent) Solvent system for column chromatographyHexane/Diethyl Ether or Hexane/Ethyl Acetate gradient (e.g., starting with 100% Hexane and gradually increasing the polar solvent concentration)[1]
Monitoring Technique To track the separationThin Layer Chromatography (TLC)

Visualization of Workflows

Enzymatic Synthesis Workflow

Synthesis_Workflow cluster_reactants Reactant Preparation cluster_reaction Esterification Reaction cluster_separation Product Separation Reactants Linoleyl Alcohol + Lauric Acid ReactionVessel Reaction Vessel (50-70°C, Stirring) Reactants->ReactionVessel Solvent Solvent (optional) Solvent->ReactionVessel MolecularSieves Molecular Sieves MolecularSieves->ReactionVessel Filtration Filtration ReactionVessel->Filtration Enzyme Novozym® 435 Enzyme->ReactionVessel CrudeProduct Crude this compound Filtration->CrudeProduct RecoveredEnzyme Recovered Enzyme Filtration->RecoveredEnzyme

Caption: Workflow for the enzymatic synthesis of this compound.

Purification Workflow

Purification_Workflow cluster_initial_purification Initial Purification cluster_chromatography Column Chromatography cluster_final_product Final Product CrudeProduct Crude this compound Wash1 Wash with Na2CO3 solution CrudeProduct->Wash1 Wash2 Wash with Ethanol Wash1->Wash2 PartiallyPurified Partially Purified Product Wash2->PartiallyPurified Column Silica Gel Column PartiallyPurified->Column Elution Gradient Elution (Hexane/Ether) Column->Elution Fractionation Fraction Collection Elution->Fractionation TLC TLC Analysis Fractionation->TLC PureProduct Pure this compound TLC->PureProduct

Caption: Multi-step purification workflow for this compound.

Conclusion

This technical guide provides a comprehensive framework for the synthesis and purification of this compound. The enzymatic approach offers a green and efficient route to this valuable wax ester. The detailed protocols for synthesis and purification, along with the structured data and visual workflows, are intended to serve as a valuable resource for researchers and professionals in the fields of chemistry, materials science, and drug development. The presented methodologies can be adapted and optimized to suit specific laboratory conditions and desired product specifications.

References

The Potential Natural Occurrence of Linoleyl Laurate in Plant Waxes: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide explores the potential for the natural occurrence of linoleyl laurate, a specific wax ester, within the complex matrix of plant cuticular waxes. While direct evidence of its presence in the existing scientific literature is not forthcoming, the known distribution of its precursors—lauric acid and linoleic acid, and their corresponding alcohol derivatives—in various plant tissues suggests the plausibility of its biosynthesis. This document provides a comprehensive overview of plant wax composition, details a putative biosynthetic pathway for this compound, and presents detailed experimental protocols for its extraction, identification, and quantification. The aim is to equip researchers with the foundational knowledge and methodologies required to investigate the presence of this and other novel wax esters in plant surface lipids.

Introduction to Plant Cuticular Waxes

The aerial surfaces of terrestrial plants are covered by a protective layer known as the cuticle. A primary component of this layer is the cuticular wax, a complex mixture of hydrophobic lipids. These waxes serve as a crucial barrier against uncontrolled water loss, UV radiation, and pathogen attack. The composition of plant waxes is highly diverse and varies significantly between species, organs, and developmental stages. The major chemical classes of compounds found in cuticular waxes include very-long-chain fatty acids (VLCFAs), alkanes, primary and secondary alcohols, aldehydes, ketones, and wax esters.[1][2] Wax esters, which are esters of long-chain fatty acids and long-chain fatty alcohols, are significant components of the cuticular wax of many plant species.[3]

Precursors for this compound Biosynthesis in Plants

The formation of this compound requires the availability of both a C12 (laurate) and a C18:2 (linoleate) acyl chain, which can be in the form of fatty acids or fatty alcohols.

2.1. Lauric Acid and Lauryl Alcohol

Lauric acid (C12:0) is a saturated fatty acid that is abundant in the seed oils of certain plant families, most notably the Arecaceae (palm family), such as coconut oil and palm kernel oil.[4] While its high concentration is primarily associated with storage lipids in seeds, the enzymes for its synthesis are present in these plants. Lauryl alcohol (dodecanol), the corresponding fatty alcohol, is derived from lauric acid and is also found in these plant oils.[5][6] The presence of lauric acid and its derivatives in the cuticular waxes is less well-documented but is plausible in species that produce high levels of C12 fatty acids.

2.2. Linoleic Acid and Linoleyl Alcohol

Linoleic acid (C18:2) is one of the most common polyunsaturated fatty acids in the plant kingdom, being a major component of membrane lipids and seed oils in a vast array of species.[1] Consequently, the enzymatic machinery for its synthesis is ubiquitous in higher plants. Linoleyl alcohol, the fatty alcohol derived from the reduction of linoleic acid, has been reported in some plant species, such as Bidens aurea.[7][8]

Table 1: Occurrence of this compound Precursors in the Plant Kingdom

PrecursorChemical FormulaNotable Plant SourcesTissue
Lauric AcidC12H24O2Cocos nucifera (Coconut), Elaeis guineensis (Oil Palm)Seed (endosperm)
Lauryl AlcoholC12H26OCocos nucifera (Coconut), Elaeis guineensis (Oil Palm)Seed (endosperm)
Linoleic AcidC18H32O2Widespread; e.g., Helianthus annuus (Sunflower), Glycine max (Soybean)Leaves, Seeds
Linoleyl AlcoholC18H34OBidens aurea-

Putative Biosynthetic Pathway of this compound in Plants

The biosynthesis of wax esters in plants is a two-step process that occurs in the endoplasmic reticulum.[9][10] This pathway involves the activities of two key enzymes: a fatty acyl-CoA reductase (FAR) and a wax synthase (WS).[11]

  • Formation of Fatty Alcohols: Fatty acyl-CoAs are reduced to their corresponding primary fatty alcohols. This reaction is catalyzed by fatty acyl-CoA reductases (FARs), which are NADPH-dependent enzymes.[12][13] Plant FARs exhibit substrate specificity with respect to both the chain length and degree of saturation of the acyl-CoA.[12] For the synthesis of this compound, either lauroyl-CoA (C12:0) would be reduced to lauryl alcohol, or linoleoyl-CoA (C18:2) would be reduced to linoleyl alcohol.

  • Esterification to Wax Esters: A fatty alcohol is esterified with a fatty acyl-CoA to form a wax ester. This reaction is catalyzed by a wax synthase (WS), which belongs to the bifunctional wax ester synthase/diacylglycerol acyltransferase (WSD) family of enzymes.[3][14] Plant WS enzymes also show substrate preferences for both the fatty acyl-CoA and the fatty alcohol.[9] The synthesis of this compound would involve the esterification of linoleyl alcohol with lauroyl-CoA, or lauryl alcohol with linoleoyl-CoA.

Putative_Biosynthesis_of_Linoleyl_Laurate Lauroyl_CoA Lauroyl-CoA (C12:0) FAR Fatty Acyl-CoA Reductase (FAR) Lauroyl_CoA->FAR NADPH WS Wax Synthase (WS) Lauroyl_CoA->WS Linoleoyl_CoA Linoleoyl-CoA (C18:2) Linoleoyl_CoA->FAR NADPH Linoleoyl_CoA->WS Lauryl_Alcohol Lauryl Alcohol Lauryl_Alcohol->WS Linoleyl_Alcohol Linoleyl Alcohol Linoleyl_Alcohol->WS Linoleyl_Laurate This compound FAR->Lauryl_Alcohol FAR->Linoleyl_Alcohol WS->Linoleyl_Laurate Alternative 1 WS->Linoleyl_Laurate Alternative 2

Figure 1: Putative biosynthetic pathway of this compound in plants.

Experimental Protocols for the Analysis of this compound

The identification and quantification of this compound in a complex mixture of plant waxes require a systematic analytical approach. The most common and powerful technique for this purpose is Gas Chromatography-Mass Spectrometry (GC-MS).

4.1. Extraction of Cuticular Waxes

This protocol describes a solvent immersion method for the extraction of total cuticular waxes.

  • Materials:

    • Fresh plant tissue (e.g., leaves, stems)

    • Chloroform (B151607) (analytical grade)

    • Internal standard (e.g., n-tetracosane) dissolved in chloroform

    • Glass beakers and vials with Teflon-lined caps

    • Nitrogen gas stream or rotary evaporator

  • Procedure:

    • Determine the surface area of the plant material if quantification per unit area is required.

    • Prepare a solution of the internal standard in chloroform at a known concentration.

    • Briefly immerse the plant material in chloroform (typically for 30-60 seconds) in a glass beaker. Gentle agitation can aid in the dissolution of the waxes.

    • Remove the plant material and transfer the chloroform extract to a clean glass vial.

    • Add a known volume of the internal standard solution to the extract.

    • Evaporate the solvent to dryness under a gentle stream of nitrogen or using a rotary evaporator at a temperature below 40°C.

    • The resulting residue is the total cuticular wax extract. Store at -20°C until analysis.

4.2. Fractionation of Wax Esters (Optional)

For highly complex wax mixtures, a fractionation step can be employed to isolate the wax ester class.

  • Method: Solid-Phase Extraction (SPE) using a silica (B1680970) gel column.

  • Procedure:

    • Dissolve the total wax extract in a minimal amount of a non-polar solvent (e.g., hexane).

    • Load the dissolved extract onto a pre-conditioned silica gel SPE cartridge.

    • Elute non-polar compounds like alkanes with hexane (B92381).

    • Elute the wax ester fraction with a solvent of slightly higher polarity, such as a mixture of hexane and diethyl ether (e.g., 99:1 v/v).

    • Collect the wax ester fraction and evaporate the solvent.

4.3. Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)

Due to the high molecular weight and low volatility of wax esters, high-temperature GC-MS is often required.

  • Instrumentation:

    • Gas chromatograph equipped with a high-temperature injector and a mass spectrometer.

    • High-temperature capillary column (e.g., DB-1HT, 15 m x 0.25 mm, 0.10 µm film thickness).[15]

  • Sample Preparation:

    • Dissolve the wax extract (or the wax ester fraction) in a suitable solvent (e.g., hexane, toluene) to a final concentration of approximately 0.1–1.0 mg/mL.

  • GC-MS Parameters (Example): [15][16][17]

    • Injector: Splitless mode, temperature set to 325-390°C.

    • Carrier Gas: Helium at a constant flow rate (e.g., 1.2 mL/min).

    • Oven Temperature Program:

      • Initial temperature: 120°C, hold for 2 minutes.

      • Ramp 1: Increase to 240°C at 15°C/min.

      • Ramp 2: Increase to 390°C at 8°C/min.

      • Final hold: 390°C for 10 minutes.

    • MS Transfer Line Temperature: 310-390°C.

    • Ion Source Temperature: 230°C.

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Scan Range: m/z 50-900.

Experimental_Workflow Plant_Material Plant Material (e.g., Leaves) Extraction Solvent Extraction (Chloroform, 30-60s) Plant_Material->Extraction Total_Wax Total Wax Extract Extraction->Total_Wax SPE SPE Fractionation (Silica Gel) Total_Wax->SPE Optional GC_MS High-Temperature GC-MS Analysis Total_Wax->GC_MS Wax_Ester_Fraction Wax Ester Fraction SPE->Wax_Ester_Fraction Wax_Ester_Fraction->GC_MS Data_Analysis Data Analysis (Mass Spectra, Retention Time) GC_MS->Data_Analysis Identification Identification of This compound Data_Analysis->Identification

Figure 2: General experimental workflow for the analysis of this compound.

Data Presentation and Interpretation

The identification of this compound would be based on its retention time and mass spectrum. The mass spectrum of a wax ester typically shows a characteristic fragmentation pattern, including ions corresponding to the fatty acid and fatty alcohol moieties. The molecular ion may also be visible. Quantification would be achieved by comparing the peak area of the compound to that of the internal standard.

Table 2: Example of a Data Table for Plant Cuticular Wax Composition

Compound ClassCompound NameCarbon Chain LengthRetention Time (min)Relative Abundance (%)
Fatty AcidsLauric AcidC12:0
Linoleic AcidC18:2
Primary AlcoholsLauryl AlcoholC12
Linoleyl AlcoholC18
Wax Esters This compound C30:2
......
Alkanes......

Conclusion

The natural occurrence of this compound in plant cuticular waxes remains an open question. However, the presence of its biosynthetic precursors in the plant kingdom provides a strong rationale for its potential existence. The analytical methodologies detailed in this guide, particularly high-temperature GC-MS, are well-suited for the detection and quantification of this and other high-molecular-weight wax esters. This document serves as a foundational resource for researchers aiming to explore the full diversity of plant surface lipids, potentially leading to the discovery of novel natural products with applications in drug development, cosmetics, and biotechnology. Further investigation into the cuticular wax composition of a wider range of plant species, especially those known to produce lauric and linoleic acids, is warranted.

References

Physicochemical Characteristics of Linoleyl Laurate: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Linoleyl laurate (CAS 914926-18-4) is a wax ester formed from the esterification of linoleyl alcohol and lauric acid.[1] As an unsaturated ester, its physicochemical properties are of significant interest in various fields, including cosmetics, pharmaceuticals, and material science. This technical guide provides a comprehensive overview of the core physicochemical characteristics of this compound, detailed experimental protocols for their determination, and an analysis of its stability. Due to the limited availability of specific experimental data for this compound in publicly accessible literature, this guide emphasizes the methodologies for characterization and provides data for analogous compounds for comparative context.

Core Physicochemical Properties

This compound's structure, featuring a long unsaturated alkyl chain from linoleyl alcohol and a saturated chain from lauric acid, dictates its physical and chemical behaviors.

Table 1: General Physicochemical Properties of this compound
PropertyValue/DescriptionSource
Molecular Formula C30H56O2[2]
Molecular Weight 448.76 g/mol [2]
Physical State Liquid at room temperature
Solubility Insoluble in water. Soluble in organic solvents such as aromatic solvents, chloroform, ethers, esters, and ketones.[3] Temperature-dependent solubility in ethanol (B145695) has been observed for similar wax compounds.[4]
Quantitative Data and Comparative Analysis
Table 2: Physicochemical Data of Analogous Fatty Acid Esters
PropertyMethyl LaurateIsoamyl Laurate
Molecular Formula C13H26O2C17H34O2
Molecular Weight 214.34 g/mol 270.45 g/mol
Melting Point 4-5 °CNot available
Boiling Point 262 °C (at 766 mmHg)311-312 °C (at 760 mmHg)
Density 0.87 g/mL (at 25 °C)0.853-0.859 g/mL
Solubility in Water Insoluble (0.00759 g/L at 25 °C)Insoluble

Source: Methyl Laurate[5], Isoamyl Laurate[6]

Stability Profile

The presence of double bonds in the linoleyl moiety makes this compound susceptible to oxidation. Understanding its stability is crucial for formulation and storage.

Hydrolytic Stability : Esters are prone to hydrolysis, especially under acidic or alkaline conditions, to yield the corresponding alcohol and carboxylic acid. The rate of hydrolysis is generally lowest in a slightly acidic to neutral pH range (pH 4-8).[7]

Oxidative Stability : The polyunsaturated nature of the linoleyl group makes oxidative degradation a primary concern. Oxidation can be initiated by factors such as heat, light, and the presence of metal ions. This process typically involves the formation of hydroperoxides, which can further break down into a variety of secondary oxidation products, leading to changes in odor, color, and viscosity. Esterification of linoleic acid has been shown to enhance its oxidative stability.[8][9]

Experimental Protocols

Detailed methodologies for determining the key physicochemical properties of esters like this compound are provided below.

Determination of Boiling Point by Gas Chromatography (GC)

This method is adapted from the standard test method for determining the boiling range distribution of fatty acid methyl esters (FAME).[10][11]

Objective : To determine the boiling point distribution of this compound.

Methodology :

  • Instrumentation : A gas chromatograph equipped with a flame ionization detector (FID) and a capillary column suitable for high-temperature analysis is used.[11]

  • Sample Preparation : A dilute solution of this compound in a suitable solvent is prepared. A mixture of n-paraffins is used as a calibration standard.

  • Chromatographic Conditions : The column oven temperature is increased at a reproducible linear rate to separate the components by their boiling points.[11]

  • Data Analysis : The retention times of the n-paraffin standards are used to establish a correlation between retention time and boiling point. The boiling point of this compound is determined by comparing its retention time to this calibration curve.

Determination of Density

Objective : To measure the density of liquid this compound.

Methodology :

  • Equipment : A calibrated graduated cylinder and a precision balance are required.[12][13]

  • Procedure : a. Record the mass of the clean, dry graduated cylinder.[13] b. Measure a known volume of this compound using the graduated cylinder. c. Record the mass of the graduated cylinder containing the this compound.[13] d. Calculate the mass of the this compound by subtracting the mass of the empty cylinder.

  • Calculation : Density is calculated using the formula: Density = Mass / Volume.[12] The result is typically expressed in g/mL.

Determination of Solubility

Objective : To assess the solubility of this compound in various solvents.

Methodology :

  • Materials : A range of solvents (e.g., water, ethanol, acetone, chloroform, aromatic solvents) and test tubes are needed.

  • Procedure : a. Add a small, known amount of this compound to a test tube. b. Add a small volume of the selected solvent and agitate the mixture. c. Observe for dissolution. If the ester dissolves, continue adding the ester in known increments until saturation is reached or a predetermined concentration is achieved. d. The solubility can be qualitatively described (e.g., soluble, sparingly soluble, insoluble) or quantitatively determined by measuring the amount of solute dissolved in a given volume of solvent at a specific temperature.

Assessment of Oxidative Stability

Objective : To evaluate the resistance of this compound to oxidation under accelerated conditions.

Methodology :

  • Forced Degradation Study : a. Sample Preparation : Prepare samples of this compound.[7] b. Stress Conditions : Expose the samples to various stress conditions, such as elevated temperature (e.g., in a calibrated oven), light (in a photostability chamber), and oxidizing agents (e.g., 3% hydrogen peroxide).[7] c. Analysis : At specified time points, analyze the samples using a stability-indicating method, such as High-Performance Liquid Chromatography (HPLC), to quantify the remaining this compound and detect degradation products.[7] Gas chromatography can also be used to measure volatile secondary oxidation products.[14]

  • Rancimat Method : a. Instrumentation : An oxidation stability analyzer (Rancimat) is used.[15] b. Procedure : A sample of the oil is heated while a constant stream of air is passed through it. The volatile oxidation products are collected in a measuring vessel containing deionized water, and the change in conductivity is measured.[15] c. Data Analysis : The induction period, which is the time until a rapid increase in conductivity occurs, is determined. A longer induction period indicates higher oxidative stability.[15]

Assessment of Hydrolytic Stability

Objective : To determine the rate of hydrolysis of this compound under different pH conditions.

Methodology :

  • pH-Rate Profile Study : a. Sample Preparation : Prepare solutions of this compound in aqueous buffers of different pH values (e.g., pH 2, 4, 7, 9, 12). b. Incubation : Incubate the solutions at a constant temperature. c. Analysis : At various time intervals, withdraw aliquots and quantify the amount of remaining this compound using a suitable analytical technique like HPLC. d. Data Analysis : Plot the concentration of this compound versus time for each pH to determine the rate of degradation. A plot of the degradation rate constant versus pH will reveal the pH of maximum stability.

Visualizations

Experimental Workflow for Physicochemical Characterization

G Workflow for Physicochemical Characterization of this compound cluster_0 Sample Preparation cluster_1 Property Determination cluster_2 Stability Assessment cluster_3 Data Analysis & Reporting Sample This compound Sample BoilingPoint Boiling Point (GC) Sample->BoilingPoint Density Density (Gravimetric) Sample->Density Solubility Solubility (Visual/Quantitative) Sample->Solubility Oxidative Oxidative Stability (Forced Degradation/Rancimat) Sample->Oxidative Hydrolytic Hydrolytic Stability (pH-Rate Profile) Sample->Hydrolytic Analysis Data Analysis and Interpretation BoilingPoint->Analysis Density->Analysis Solubility->Analysis Oxidative->Analysis Hydrolytic->Analysis Report Technical Report/Whitepaper Analysis->Report

Caption: Workflow for Physicochemical Characterization.

Conclusion

This compound is a liquid wax ester with predictable solubility in organic solvents and insolubility in water. While specific quantitative data for its melting point, boiling point, and density are not widely published, established analytical methods can be readily applied for their determination. Its unsaturated nature necessitates a thorough evaluation of its oxidative and hydrolytic stability for any application, particularly in drug development where formulation stability is paramount. The experimental protocols and comparative data provided in this guide serve as a valuable resource for researchers and scientists working with this compound and other similar unsaturated esters.

References

A Technical Guide to the Solubility of Linoleyl Laurate in Organic Solvents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Linoleyl laurate, an ester of linoleyl alcohol and lauric acid, is a lipophilic compound with growing interest in pharmaceutical and cosmetic formulations. Its efficacy and formulation characteristics are intrinsically linked to its solubility in various organic solvents. This technical guide provides a comprehensive overview of the solubility profile of this compound, details a robust experimental protocol for its quantitative determination, and presents a logical workflow for solvent selection in research and development. While specific quantitative solubility data for this compound is not widely published, this guide consolidates general principles of wax ester solubility to provide a predictive framework for formulation development.

Introduction to this compound

This compound (CAS No. 914926-18-4) is classified as a wax ester, a class of lipids composed of a fatty acid esterified to a fatty alcohol.[1] These molecules are characterized by their nonpolar nature and are major constituents of protective coatings on plants and in the skin lipids of animals.[2] In pharmaceutical and cosmetic applications, this compound is valued for its emollient and conditioning properties.[3] Its utility in drug delivery systems, particularly for topical and transdermal formulations, is an area of active investigation, where it can act as a carrier for lipophilic active pharmaceutical ingredients (APIs).[4][5]

Solubility of this compound in Organic Solvents

The solubility of a compound is a fundamental physicochemical property that dictates its behavior in solution and is a critical parameter in formulation science. For this compound, its long hydrocarbon chains impart a significant non-polar character, governing its solubility based on the "like dissolves like" principle.

Qualitative Solubility Profile

Based on the general solubility characteristics of wax esters, this compound is expected to be readily soluble in nonpolar organic solvents and poorly soluble in polar solvents.[2] Aromatic solvents, halogenated hydrocarbons, ethers, and longer-chain ketones are generally effective at dissolving wax esters.[2]

Table 1: Predicted Qualitative Solubility of this compound in Common Organic Solvents

Solvent ClassRepresentative SolventsPredicted SolubilityRationale
Nonpolar Solvents
Aliphatic HydrocarbonsHexane, HeptaneHighSimilar nonpolar nature and reliance on London dispersion forces for interaction.
Aromatic HydrocarbonsToluene, BenzeneHighNonpolar character with the ability to engage in van der Waals forces.[2]
Halogenated HydrocarbonsChloroform, DichloromethaneHighEffective at solvating large nonpolar molecules.[2]
EthersDiethyl Ether, Tetrahydrofuran (THF)HighGenerally good solvents for a wide range of nonpolar and moderately polar lipids.[2]
Polar Aprotic Solvents
KetonesAcetone, Methyl Ethyl Ketone (MEK)Moderate to HighCan dissolve lipids, with solubility decreasing as the solvent's polarity increases.[2]
EstersEthyl AcetateModerate to HighPossesses both polar and nonpolar characteristics, making it a versatile solvent for esters.
Polar Protic Solvents
AlcoholsMethanol, EthanolLow to ModerateThe polarity of the hydroxyl group hinders the solubilization of the long nonpolar alkyl chains. Solubility is expected to increase with the alkyl chain length of the alcohol solvent.
WaterInsolubleThe highly polar nature of water and its strong hydrogen bonding network preclude the dissolution of the nonpolar this compound molecule.

Disclaimer: This table is based on the general solubility of wax esters. Actual quantitative solubility should be determined experimentally.

Experimental Protocol for Solubility Determination: The Shake-Flask Method

The shake-flask method is a widely recognized and reliable technique for determining the thermodynamic solubility of a compound in a given solvent. This method involves creating a saturated solution at a constant temperature and then quantifying the concentration of the dissolved solute.

Materials and Equipment
  • This compound (>98% purity)

  • Selected Organic Solvents (analytical grade)

  • Analytical balance (± 0.1 mg)

  • Vials with screw caps

  • Constant temperature incubator/shaker or water bath

  • Syringe filters (e.g., 0.22 µm PTFE)

  • Volumetric flasks and pipettes

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., Evaporative Light Scattering Detector - ELSD, or UV-Vis if the analyte has a chromophore) or Gas Chromatography (GC) system with a Flame Ionization Detector (FID).

Procedure
  • Preparation of Standard Solutions:

    • Accurately prepare a series of standard solutions of this compound in the chosen solvent at known concentrations. These will be used to generate a calibration curve.

  • Sample Preparation:

    • Add an excess amount of this compound to several vials. The excess solid ensures that a saturated solution is formed.

    • Accurately add a known volume or mass of the selected organic solvent to each vial.

  • Equilibration:

    • Securely cap the vials to prevent solvent evaporation.

    • Place the vials in a constant temperature shaker or water bath set to the desired temperature (e.g., 25 °C).

    • Agitate the samples for a sufficient period (typically 24-48 hours) to ensure that equilibrium is reached.

  • Sample Filtration:

    • After equilibration, allow the vials to stand undisturbed at the set temperature for a short period to allow the undissolved solute to settle.

    • Carefully withdraw a sample of the supernatant using a syringe and immediately filter it through a syringe filter into a clean vial. This step is critical to remove all undissolved particles.

  • Quantification:

    • Accurately dilute a known volume of the filtered saturated solution with the solvent in a volumetric flask.

    • Analyze the diluted sample using a validated HPLC or GC method.

    • Use the calibration curve generated from the standard solutions to determine the concentration of this compound in the saturated solution.

  • Calculation of Solubility:

    • Calculate the solubility of this compound in the solvent at the experimental temperature. The solubility is typically expressed in grams per 100 mL ( g/100 mL) or milligrams per milliliter (mg/mL).

Visualization of Experimental and Logical Workflows

Experimental Workflow for Solubility Determination

The following diagram illustrates the key steps in the experimental determination of this compound solubility using the shake-flask method.

G Experimental Workflow for Solubility Determination cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis prep_standards Prepare Standard Solutions quantification Quantify Concentration (HPLC/GC) prep_standards->quantification prep_samples Prepare Supersaturated Samples equilibration Equilibrate at Constant Temperature prep_samples->equilibration filtration Filter to Remove Undissolved Solute equilibration->filtration filtration->quantification calculation Calculate Solubility quantification->calculation

Caption: Workflow for determining this compound solubility.

Logical Workflow for Solvent Selection in Formulation Development

The selection of an appropriate solvent is a critical step in the development of a drug formulation. The following diagram outlines a logical workflow for this process, considering the solubility of this compound as a key parameter.

G Solvent Selection Workflow for Formulation define_req Define Formulation Requirements (e.g., Route, API properties) qual_screen Qualitative Solubility Screening define_req->qual_screen quant_det Quantitative Solubility Determination qual_screen->quant_det compat_study Compatibility Studies (API, Excipients) quant_det->compat_study tox_eval Toxicity & Regulatory Assessment compat_study->tox_eval final_select Final Solvent Selection tox_eval->final_select

Caption: Logical workflow for solvent selection in formulation.

Conclusion

References

Thermal Analysis of Linoleyl Laurate: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide provides an in-depth analysis of the thermal properties of linoleyl laurate, with a specific focus on its melting point. Designed for researchers, scientists, and professionals in drug development, this document outlines the experimental methodologies and presents key data to facilitate a comprehensive understanding of this unsaturated wax ester.

Executive Summary

This compound, the ester of linoleyl alcohol and lauric acid, is a wax ester characterized by the presence of two double bonds in its alcohol chain. This unsaturation significantly influences its physical properties, most notably its melting point. While a precise melting point for this compound is not extensively documented in publicly available literature, its physical state as a liquid at room temperature indicates a melting point below ambient conditions.[1] This guide consolidates available data on analogous compounds to provide a scientifically grounded estimation and details the primary methodology for empirical determination: Differential Scanning Calorimetry (DSC).

Thermal Properties of this compound and Analogous Esters

The melting point of wax esters is fundamentally dictated by their total carbon chain length and degree of unsaturation.[2][3][4] The introduction of double bonds introduces kinks into the hydrocarbon chains, disrupting the crystalline packing and consequently lowering the energy required to transition from a solid to a liquid state. An insertion of a single double bond can reduce the melting temperature by approximately 30°C.[2][3][4]

The following table summarizes the melting points of this compound's saturated and monounsaturated analogues, providing a clear illustration of the impact of unsaturation.

Compound NameChemical StructureDegree of Unsaturation (Alcohol Moiety)Melting Point (°C)
Lauryl LaurateCH₃(CH₂)₁₀COO(CH₂)₁₁CH₃023 - 30
Oleyl LaurateCH₃(CH₂)₇CH=CH(CH₂)₇COO(CH₂)₁₁CH₃112.5
This compound CH₃(CH₂)₄CH=CHCH₂CH=CH(CH₂)₇COO(CH₂)₁₁CH₃2Below Room Temp.

Table 1: Comparison of Melting Points for C12 Esters with Varying Unsaturation.

Experimental Protocol: Differential Scanning Calorimetry (DSC)

Differential Scanning Calorimetry is the principal analytical technique for characterizing the melting and crystallization behavior of lipids and esters.[5][6][7][8][9] It measures the difference in heat flow between a sample and a reference as a function of temperature.

Materials and Equipment
  • Sample: High-purity (>99%) this compound

  • Reference: Empty, hermetically sealed aluminum pan

  • Instrumentation: A calibrated Differential Scanning Calorimeter (e.g., TA Instruments Q-series, Mettler Toledo DSC 3) equipped with a refrigerated cooling system.

  • Pans: Aluminum DSC pans and lids.

  • Atmosphere: Inert gas (e.g., Nitrogen) with a controlled flow rate (typically 20-50 mL/min).

Sample Preparation
  • Accurately weigh 5-10 mg of this compound into an aluminum DSC pan.

  • Hermetically seal the pan to prevent any loss of sample during heating.

  • Prepare an identical empty, sealed pan to be used as a reference.

DSC Measurement Procedure
  • Equilibration: Cool the sample to a temperature well below its expected freezing point (e.g., -80°C). Hold isothermally for 5-10 minutes to ensure complete solidification and thermal equilibrium.

  • Heating Scan: Heat the sample at a controlled rate (e.g., 5-10°C/min) to a temperature above its expected melting range (e.g., 40°C). This scan will record the endothermic melting transition.

  • Cooling Scan: Cool the sample at a controlled rate (e.g., 5-10°C/min) back to the starting temperature (-80°C). This scan will record the exothermic crystallization (freezing) transition.

  • Second Heating Scan: A second heating scan is often performed to analyze the thermal behavior of the sample after a controlled cooling cycle, which can provide insights into polymorphic behavior.

Data Analysis

The resulting DSC thermogram plots heat flow against temperature. The key parameters to be extracted are:

  • Onset Temperature: The temperature at which the melting or crystallization process begins.

  • Peak Temperature (T_m or T_c): The temperature at which the rate of heat absorption (melting) or release (crystallization) is at its maximum.

  • Enthalpy of Fusion (ΔH): The total heat absorbed during melting, calculated from the area under the melting peak. This value is indicative of the sample's crystallinity.

Visualizing Experimental and Logical Workflows

To further elucidate the processes and concepts discussed, the following diagrams are provided.

G cluster_prep Sample Preparation cluster_dsc DSC Analysis cluster_analysis Data Analysis weigh Weigh 5-10mg This compound seal Hermetically Seal in Aluminum Pan weigh->seal equilibrate Equilibrate at -80°C seal->equilibrate heat1 Heating Scan (e.g., 10°C/min) equilibrate->heat1 cool Cooling Scan (e.g., 10°C/min) heat1->cool heat2 Second Heating Scan cool->heat2 thermogram Generate Thermogram heat2->thermogram extract Extract Parameters: - Onset Temperature - Peak Temperature - Enthalpy of Fusion thermogram->extract G cluster_structure Chemical Structure cluster_property Physical Property sat Saturated (e.g., Lauryl Laurate) high_mp Higher Melting Point (Solid at Room Temp) sat->high_mp Stronger van der Waals forces due to linear packing mono Monounsaturated (e.g., Oleyl Laurate) low_mp Lower Melting Point (Liquid at Room Temp) mono->low_mp Disrupted packing due to double bond poly Polyunsaturated (e.g., this compound) poly->low_mp Further disruption of packing

References

Spectroscopic Profile of Linoleyl Laurate: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for linoleyl laurate (CAS 914926-18-4), a wax ester of significant interest in various scientific and industrial applications. Due to a scarcity of publicly available experimental data for this compound, this document presents a combination of predicted spectroscopic data and experimental data from closely related long-chain esters to provide a representative analytical profile. This guide is intended to serve as a valuable resource for researchers in drug development and other scientific fields requiring the characterization of this molecule.

Predicted Spectroscopic Data for this compound

The following tables summarize the predicted Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) data for this compound. It is crucial to note that this data is generated from computational models and should be confirmed by experimental analysis.

Predicted Nuclear Magnetic Resonance (NMR) Data

Predicted ¹H and ¹³C NMR data provides insights into the molecular structure of this compound. The chemical shifts are influenced by the electronic environment of each nucleus.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

Chemical Shift (ppm)MultiplicityAssignment
5.28 - 5.42m-CH=CH- (Olefinic protons)
4.06t-CH₂-O-C(=O)- (Ester methylene (B1212753) protons)
2.77t=CH-CH₂-CH= (Bis-allylic methylene protons)
2.29t-C(=O)-CH₂- (Methylene protons alpha to carbonyl)
2.04q-CH₂-CH=CH- (Allylic methylene protons)
1.62p-CH₂-CH₂-O-C(=O)-
1.25 - 1.38m-(CH₂)n- (Aliphatic methylene protons)
0.88 - 0.92m-CH₃ (Terminal methyl protons)
Predicted using online NMR prediction tools.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

Chemical Shift (ppm)Assignment
173.9-C=O (Carbonyl carbon)
130.2, 128.0-CH=CH- (Olefinic carbons)
64.4-CH₂-O-C(=O)- (Ester methylene carbon)
34.4-C(=O)-CH₂- (Methylene carbon alpha to carbonyl)
31.5 - 22.7-(CH₂)n- (Aliphatic methylene carbons)
25.6=CH-CH₂-CH= (Bis-allylic methylene carbon)
14.1-CH₃ (Terminal methyl carbons)
Predicted using online NMR prediction tools. A listing on SpectraBase suggests the availability of experimental data, but it is not publicly accessible[1].
Predicted Mass Spectrometry (MS) Data

Mass spectrometry data is critical for determining the molecular weight and fragmentation pattern of a molecule. The following table details the predicted mass-to-charge ratios (m/z) for various adducts of this compound.

Table 3: Predicted Mass-to-Charge (m/z) Ratios for this compound Adducts

AdductPredicted m/z
[M+H]⁺449.43532
[M+Na]⁺471.41726
[M-H]⁻447.42076
[M+NH₄]⁺466.46186
[M+K]⁺487.39120
[M+H-H₂O]⁺431.42530
[M]⁺448.42749
Data sourced from PubChem[2].

Experimental Spectroscopic Data for Related Compounds

To supplement the predicted data, this section provides experimental spectroscopic information for compounds with similar long-chain ester structures.

Experimental Mass Spectrometry (MS) of Lauryl Laurate

Lauryl laurate (C₂₄H₄₈O₂) is a saturated wax ester. Its fragmentation pattern can offer insights into the behavior of similar molecules during mass spectrometric analysis.

Table 4: Experimental GC-MS Fragmentation of Lauryl Laurate

m/zRelative Intensity (%)
20199.99
4378.90
5769.94
5547.32
4143.88
Data sourced from PubChem, MassBank of North America (MoNA)[3].
Experimental Infrared (IR) Spectroscopy of Lauryl Laurate

Infrared spectroscopy is used to identify functional groups within a molecule. The IR spectrum of lauryl laurate is representative of a typical long-chain fatty acid ester.

Table 5: Characteristic Infrared (IR) Absorption Bands for Lauryl Laurate

Wavenumber (cm⁻¹)Functional Group Assignment
~1740C=O stretch (Ester)
~2920, ~2850C-H stretch (Aliphatic)
~1465C-H bend (Aliphatic)
~1170C-O stretch (Ester)
General characteristics of long-chain esters. Experimental spectrum for Lauryl Laurate is available in the PubChem database[3].

Experimental Protocols

The following are generalized experimental protocols for the spectroscopic analysis of long-chain esters like this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Dissolve approximately 5-10 mg of the sample in about 0.6 mL of a deuterated solvent (e.g., CDCl₃).

  • Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).

  • ¹H NMR Parameters:

    • Pulse sequence: Standard single-pulse experiment.

    • Number of scans: 16-64.

    • Relaxation delay: 1-5 seconds.

  • ¹³C NMR Parameters:

    • Pulse sequence: Proton-decoupled single-pulse experiment.

    • Number of scans: 1024 or more, depending on sample concentration.

    • Relaxation delay: 2-10 seconds.

Gas Chromatography-Mass Spectrometry (GC-MS)
  • Sample Preparation: Dissolve the sample in a volatile organic solvent (e.g., hexane (B92381) or ethyl acetate) to a concentration of approximately 1 mg/mL.

  • Instrumentation: A gas chromatograph coupled to a mass spectrometer.

  • GC Conditions:

    • Column: A nonpolar capillary column (e.g., DB-5ms).

    • Injector temperature: 250-300 °C.

    • Oven temperature program: Start at a lower temperature (e.g., 100 °C) and ramp up to a higher temperature (e.g., 300 °C) to ensure elution of the high molecular weight ester.

  • MS Conditions:

    • Ionization mode: Electron Ionization (EI) at 70 eV.

    • Mass range: Scan from m/z 40 to 600.

Fourier-Transform Infrared (FTIR) Spectroscopy
  • Sample Preparation: The sample can be analyzed neat as a thin film between two salt plates (e.g., NaCl or KBr) or as a solution in a suitable solvent (e.g., CCl₄).

  • Instrumentation: A Fourier-transform infrared spectrometer.

  • Data Acquisition:

    • Scan range: 4000-400 cm⁻¹.

    • Resolution: 4 cm⁻¹.

    • Number of scans: 16-32.

Logical Workflow for Spectroscopic Analysis

The following diagram illustrates a logical workflow for the comprehensive spectroscopic characterization of this compound.

Spectroscopic_Workflow cluster_sample Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation cluster_conclusion Final Characterization Sample This compound Sample NMR NMR Spectroscopy (¹H, ¹³C) Sample->NMR MS Mass Spectrometry (GC-MS) Sample->MS IR FTIR Spectroscopy Sample->IR NMR_Data Structural Elucidation NMR->NMR_Data MS_Data Molecular Weight and Fragmentation Pattern MS->MS_Data IR_Data Functional Group Identification IR->IR_Data Conclusion Comprehensive Spectroscopic Profile of this compound NMR_Data->Conclusion MS_Data->Conclusion IR_Data->Conclusion

Caption: Workflow for the spectroscopic analysis of this compound.

This guide provides a foundational understanding of the spectroscopic characteristics of this compound. For definitive structural confirmation and purity assessment, it is imperative that the predicted data presented herein is validated through the acquisition and interpretation of experimental spectra.

References

The Biological Role of Wax Esters: An In-depth Technical Guide Focused on Linoleyl Laurate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Wax esters, a class of neutral lipids composed of long-chain fatty acids and long-chain fatty alcohols, play a multifaceted role in biology. They serve as crucial energy stores, structural components of protective barriers, and signaling molecules across a wide range of organisms, from microorganisms to mammals. This technical guide provides a comprehensive overview of the biological significance of wax esters, with a specific focus on linoleyl laurate. It delves into their biosynthesis, metabolism, and diverse functions, particularly in the context of human skin physiology and its implications for drug development. This document summarizes key quantitative data, details relevant experimental protocols, and visualizes pertinent biochemical pathways to serve as a valuable resource for the scientific community.

Introduction to Wax Esters

Wax esters are chemically defined as esters formed from the condensation of a long-chain fatty acid and a long-chain fatty alcohol[1]. Their general structure confers a high degree of hydrophobicity, making them ideal for functions such as water repellency and energy storage in a dense, anhydrous form.

This compound , the focus of this guide, is a wax ester formed from the esterification of linoleic acid (an 18-carbon polyunsaturated fatty acid) and lauryl alcohol (a 12-carbon saturated fatty alcohol). Its chemical structure combines the properties of both its constituent molecules, suggesting potential roles in maintaining lipid barriers and modulating inflammatory responses.

Biosynthesis and Metabolism of Wax Esters

The biosynthesis of wax esters is a two-step enzymatic process primarily occurring in the endoplasmic reticulum[2].

  • Fatty Acid Reduction: A fatty acyl-CoA is reduced to a fatty alcohol. This reaction is catalyzed by a fatty acyl-CoA reductase (FAR) .

  • Esterification: The resulting fatty alcohol is then esterified with another fatty acyl-CoA molecule by a wax synthase (WS) , also known as acyl-CoA:fatty alcohol acyltransferase (AWAT)[3].

The degradation of wax esters is initiated by the action of wax ester hydrolases or other non-specific lipases, which break the ester bond to release the constituent fatty acid and fatty alcohol. These components can then enter their respective metabolic pathways for energy production or recycling.

Wax_Ester_Biosynthesis Fatty Acyl-CoA_1 Fatty Acyl-CoA Fatty Alcohol Fatty Alcohol Fatty Acyl-CoA_1->Fatty Alcohol Fatty Acyl-CoA Reductase (FAR) Wax Ester Wax Ester Fatty Alcohol->Wax Ester Wax Synthase (WS) Fatty Acyl-CoA_2 Fatty Acyl-CoA Fatty Acyl-CoA_2->Wax Ester Wax Synthase (WS)

Figure 1: General Biosynthetic Pathway of Wax Esters.

Biological Roles of Wax Esters

Wax esters fulfill a variety of biological functions depending on the organism and tissue in which they are found.

In Humans: A Key Component of Sebum

In humans, wax esters are major constituents of sebum, the lipid-rich secretion of the sebaceous glands that coats the skin and hair[4][5]. Sebum helps to maintain the skin's barrier function, prevent water loss, and exert antimicrobial effects.

Table 1: Typical Composition of Human Sebum Lipids

Lipid ClassPercentage (%)Reference
Triglycerides & Free Fatty Acids57.5[4]
Wax Esters 26.0 [4]
Squalene12.0[4]
Cholesterol & Cholesterol Esters4.5[4]

The composition of wax esters in sebum is diverse, consisting of a wide range of fatty acids and fatty alcohols. A decrease in the concentration of linoleic acid within wax esters has been observed in acne patients, suggesting a role for specific wax ester species in skin health[4].

In Plants: The Protective Cuticle

The aerial surfaces of plants are covered by a cuticle, a protective layer primarily composed of cutin and waxes. Cuticular wax esters contribute significantly to this barrier, preventing non-stomatal water loss and protecting against UV radiation and pathogens[6].

Table 2: Example of Wax Ester Composition in Plant Cuticles

Plant SpeciesDominant Wax Ester Components (Chain Lengths)Reference
Arabidopsis thaliana (stem)C42-C44[2]
Simmondsia chinensis (Jojoba)C40-C44
Copernicia prunifera (Carnauba)C46-C52
In Marine Organisms: Energy and Buoyancy

Many marine organisms, particularly those in cold, deep waters, utilize wax esters as their primary energy reserve instead of triglycerides. Their lower density compared to triglycerides also provides buoyancy, which is crucial for vertical migration in the water column.

This compound: Specific Biological Activities and Potential Applications

While extensive research on this compound is still emerging, its constituent parts, linoleic acid and lauric acid, are well-characterized, allowing for informed hypotheses about its biological functions.

Skin Barrier Function

Linoleic acid is an essential fatty acid for the maintenance of the epidermal water barrier. A deficiency in linoleic acid leads to increased transepidermal water loss (TEWL) and scaly skin. As a component of this compound, linoleic acid can be delivered to the skin. The waxy nature of this compound itself can form an occlusive layer on the skin, further reducing TEWL and improving skin hydration.

Anti-Inflammatory Properties

Linoleic acid can be metabolized to various signaling molecules, some of which have anti-inflammatory properties. While chronic inflammation can be driven by certain lipid mediators, the proper balance of fatty acids is crucial for a healthy inflammatory response. The potential for this compound to modulate skin inflammation warrants further investigation.

Drug Delivery Vehicle

The physicochemical properties of wax esters like this compound make them attractive candidates for drug delivery systems, particularly for topical applications. Their lipid nature can enhance the penetration of lipophilic drugs through the stratum corneum. They can be formulated into various delivery systems such as solid lipid nanoparticles (SLNs) and nanostructured lipid carriers (NLCs) to provide controlled release and improved drug stability[7][8].

Experimental Protocols

Extraction and Quantification of Wax Esters from Biological Samples

Objective: To extract and quantify wax esters from a biological matrix (e.g., sebum, plant cuticle).

Protocol:

  • Sample Collection: Collect sebum using absorbent pads or extract plant surface lipids by dipping in an organic solvent like chloroform (B151607) or hexane (B92381).

  • Lipid Extraction: Perform a total lipid extraction using a modified Folch or Bligh-Dyer method with a chloroform:methanol solvent system.

  • Fractionation: Separate the total lipid extract into different lipid classes using solid-phase extraction (SPE) with a silica (B1680970) gel column. Elute neutral lipids, including wax esters, with a non-polar solvent like hexane or chloroform.

  • Quantification by GC-MS:

    • Instrumentation: Gas chromatograph coupled to a mass spectrometer (GC-MS).

    • Column: A high-temperature capillary column suitable for lipid analysis (e.g., DB-5ht).

    • Temperature Program: Start at a low temperature (e.g., 50°C) and ramp up to a high temperature (e.g., 400°C) to elute the high molecular weight wax esters.

    • Detection: Use electron ionization (EI) and scan a mass range appropriate for wax ester fragments (e.g., m/z 50-800).

    • Quantification: Use an internal standard (e.g., a synthetic wax ester not present in the sample) and create a calibration curve with known concentrations of a wax ester standard (e.g., cetyl palmitate).

In Vitro Wax Ester Synthesis Assay

Objective: To measure the activity of wax synthase enzymes.

Protocol:

  • Enzyme Source: Prepare a microsomal fraction from a relevant cell or tissue source known to express wax synthase.

  • Substrates: Use a radiolabeled fatty acyl-CoA (e.g., [1-14C]palmitoyl-CoA) and a fatty alcohol (e.g., hexadecanol).

  • Reaction: Incubate the enzyme source with the substrates in a suitable buffer at an optimal temperature (e.g., 30-37°C) for a defined period.

  • Lipid Extraction: Stop the reaction by adding a chloroform:methanol mixture and extract the lipids.

  • Separation and Detection: Separate the lipid extract using thin-layer chromatography (TLC). Scrape the spot corresponding to wax esters and quantify the radioactivity using liquid scintillation counting.

Signaling Pathways and Logical Relationships

Fatty Acid Signaling in Keratinocytes via PPARs

Fatty acids and their derivatives can act as ligands for Peroxisome Proliferator-Activated Receptors (PPARs), which are nuclear receptors that regulate gene expression involved in lipid metabolism, inflammation, and differentiation. Linoleic acid, a component of this compound, is a known activator of PPARα.

PPAR_Signaling cluster_0 Nucleus Linoleic_Acid Linoleic Acid (from this compound) PPARa PPARα Linoleic_Acid->PPARa activates PPRE PPRE (Peroxisome Proliferator Response Element) PPARa->PPRE RXR RXR RXR->PPRE Target_Genes Target Genes (e.g., involved in keratinocyte differentiation and lipid metabolism) PPRE->Target_Genes regulates transcription Biological_Response Biological Response (e.g., Improved Barrier Function, Anti-inflammatory Effects) Target_Genes->Biological_Response Skin_Barrier_Workflow Formulation Topical Formulation (with this compound) Application Application to Skin (In Vivo or Ex Vivo) Formulation->Application Measurements Biophysical Measurements Application->Measurements TEWL Transepidermal Water Loss (TEWL) Measurements->TEWL Hydration Corneometry (Skin Hydration) Measurements->Hydration Data_Analysis Data Analysis and Statistical Evaluation TEWL->Data_Analysis Hydration->Data_Analysis

References

Linoleyl Laurate: An Uncharted Territory in Biomarker Research

Author: BenchChem Technical Support Team. Date: December 2025

Currently, there is a notable absence of scientific literature and research investigating linoleyl laurate as a potential biomarker. While the compound, an ester formed from linoleyl alcohol and lauric acid, is available commercially for research purposes, its biological role, potential signaling pathways, and association with any disease state remain largely unexplored. This lack of foundational data precludes the development of a comprehensive technical guide on its use as a biomarker at this time.

An in-depth search of scientific databases and scholarly articles reveals no studies presenting quantitative data on this compound levels in biological samples, nor any established experimental protocols for its detection and quantification in a clinical or research setting. Furthermore, there is no information available to delineate any signaling pathways in which this compound may be involved.

For a compound to be considered a potential biomarker, a significant body of research is required to establish its physiological and pathological relevance. This typically includes:

  • Identification and Quantification: Development and validation of sensitive and specific analytical methods, such as mass spectrometry or chromatography, to measure the compound's concentration in various biological matrices (e.g., blood, urine, tissue).

  • Association with Disease: Studies demonstrating a correlation between the levels of the compound and the presence, progression, or severity of a specific disease.

  • Mechanistic Understanding: Elucidation of the biological pathways and mechanisms through which the compound exerts its effects or how its levels are regulated.

As none of this information is currently available for this compound, it is not possible to provide the requested in-depth technical guide, including data tables, experimental protocols, and signaling pathway diagrams. The scientific community has not yet directed its focus to this particular molecule as a potential indicator of physiological or pathological states. Future research may uncover a role for this compound in health and disease, but at present, it remains an uncharacterized molecule in the context of biomarker discovery.

Enzymatic Synthesis of Linoleyl Laurate: A Technical Guide for Biocatalytic Ester Production

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the enzymatic synthesis of linoleyl laurate, a wax ester with potential applications in the pharmaceutical, cosmetic, and food industries. Leveraging the high specificity and mild reaction conditions of lipase (B570770) catalysis, this biocatalytic approach offers a sustainable and efficient alternative to traditional chemical synthesis. This document outlines detailed experimental protocols adapted from related wax ester syntheses, summarizes key quantitative data, and illustrates the underlying biochemical pathways and experimental workflows.

Introduction to Lipase-Catalyzed Esterification

The synthesis of this compound is achieved through the esterification of linoleic acid and lauryl alcohol. Lipases (triacylglycerol acylhydrolases, EC 3.1.1.3) are highly efficient biocatalysts for this reaction. In a low-water environment, the hydrolytic function of lipases is reversed, favoring the synthesis of ester bonds. The most commonly and successfully employed lipase for this type of synthesis is the immobilized form of Candida antarctica lipase B (CALB), commercially available as Novozym 435.[1]

The enzymatic esterification process follows a Ping-Pong Bi-Bi kinetic mechanism.[2] This mechanism involves the formation of a covalent acyl-enzyme intermediate, followed by the release of water and subsequent binding of the alcohol to form the final ester product. The use of immobilized enzymes is particularly advantageous as it simplifies catalyst recovery and reuse, enhancing the economic viability of the process.

Experimental Protocols

The following protocols are adapted from established procedures for the enzymatic synthesis of similar long-chain wax esters. Optimization of these parameters is recommended for the specific synthesis of this compound.

Materials and Reagents
  • Lipase: Immobilized Candida antarctica lipase B (Novozym 435)

  • Substrates:

    • Linoleic acid (purity ≥ 95%)

    • Lauryl alcohol (purity ≥ 98%)

  • Solvent (optional): n-hexane, isooctane, or a solvent-free system

  • Molecular Sieves: 3 Å, activated

  • Analytical Reagents:

    • Ethanol (95%)

    • Phenolphthalein (B1677637) indicator

    • Standardized sodium hydroxide (B78521) (NaOH) solution (0.1 M)

    • Thin Layer Chromatography (TLC) plates (silica gel 60 F254)

    • Mobile phase for TLC (e.g., hexane:ethyl acetate:acetic acid)

    • Gas Chromatography (GC) standards: linoleic acid, lauryl alcohol, and this compound

General Procedure for Enzymatic Esterification
  • Reactant Preparation: In a screw-capped flask, combine linoleic acid and lauryl alcohol at a desired molar ratio (e.g., 1:1 to 1:3). For solvent-based reactions, add an appropriate volume of solvent (e.g., n-hexane).

  • Water Removal: To drive the reaction equilibrium towards ester synthesis, add activated molecular sieves (typically 10-20% w/w of substrates) to adsorb the water produced during the reaction.

  • Enzyme Addition: Introduce the immobilized lipase (e.g., Novozym 435) to the reaction mixture. The enzyme loading typically ranges from 5% to 15% (w/w) of the total substrate mass.

  • Reaction Incubation: Place the flask in a temperature-controlled shaker incubator. Maintain a constant temperature (e.g., 40-60°C) and agitation speed (e.g., 150-200 rpm) for a specified reaction time (e.g., 4-24 hours).

  • Monitoring the Reaction: Periodically withdraw small aliquots of the reaction mixture to monitor the progress. The conversion can be determined by measuring the decrease in free fatty acid content via titration or by chromatographic analysis (TLC or GC).

  • Enzyme Recovery: Upon completion of the reaction, separate the immobilized enzyme from the product mixture by filtration. The recovered enzyme can be washed with a suitable solvent and reused in subsequent batches.

  • Product Purification: The final product, this compound, can be purified from the reaction mixture. Unreacted fatty acids can be removed by washing with a mild alkaline solution, and unreacted lauryl alcohol can be removed by vacuum distillation or chromatography.

Analytical Methods
  • Titration: The conversion of linoleic acid can be calculated by determining the residual acid value of the reaction mixture. A sample is dissolved in ethanol, and a few drops of phenolphthalein are added. The solution is then titrated with a standardized NaOH solution.

  • Thin Layer Chromatography (TLC): TLC can be used for rapid qualitative analysis of the reaction progress, separating the ester product from the substrates.

  • Gas Chromatography (GC): GC provides a quantitative analysis of the reaction mixture, allowing for the precise determination of the concentrations of this compound, linoleic acid, and lauryl alcohol.

Quantitative Data from Analogous Syntheses

The following tables summarize typical reaction conditions and outcomes for the enzymatic synthesis of long-chain wax esters, which can serve as a starting point for the optimization of this compound production.

Table 1: Influence of Reaction Parameters on Wax Ester Yield

ParameterRange StudiedOptimal Condition for High YieldReference
Temperature (°C) 30 - 7050 - 60[3]
Substrate Molar Ratio (Alcohol:Acid) 1:1 - 4:11:1 to 2:1[4]
Enzyme Concentration (% w/w) 1 - 155 - 10[3]
Solvent n-hexane, isooctane, solvent-freeSolvent-free or n-hexane[2]

Table 2: Performance of Different Lipases in Wax Ester Synthesis

Lipase SourceImmobilizedOptimal Temperature (°C)Reported Conversion/YieldReference
Candida antarctica B (Novozym 435)Yes50 - 60>90%[1][5]
Thermomyces lanuginosusYes50~90%[3]
Rhizomucor mieheiYes40 - 50~75%[6]
Pseudomonas cepaciaYes45~85%[7]

Visualization of Key Processes

The following diagrams illustrate the experimental workflow and the underlying kinetic mechanism of the enzymatic synthesis.

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_downstream Downstream Processing cluster_analysis Analysis Reactants Linoleic Acid + Lauryl Alcohol ReactionVessel Reaction Vessel (Shaker Incubator) Reactants->ReactionVessel Solvent Solvent (Optional) Solvent->ReactionVessel Drying Molecular Sieves Drying->ReactionVessel Filtration Filtration ReactionVessel->Filtration Monitoring Reaction Monitoring (Titration, TLC, GC) ReactionVessel->Monitoring Aliquots Purification Purification Filtration->Purification Enzyme_Reuse Enzyme Reuse Filtration->Enzyme_Reuse Recovered Enzyme FinalProduct This compound Purification->FinalProduct

Experimental workflow for lipase-catalyzed synthesis of this compound.

Ping_Pong_Bi_Bi E Lipase (E) E_LA E-Linoleic Acid Complex E->E_LA E_Acyl Acyl-Enzyme Intermediate (E-Acyl) E_LA->E_Acyl E_Acyl_LOH E-Acyl-Lauryl Alcohol Complex E_Acyl->E_Acyl_LOH H2O Water (P) E_Acyl->H2O E_LL E-Linoleyl Laurate Complex E_Acyl_LOH->E_LL E_LL->E LL This compound (Q) E_LL->LL LA Linoleic Acid (A) LA->E_LA LOH Lauryl Alcohol (B) LOH->E_Acyl_LOH

Ping-Pong Bi-Bi kinetic mechanism for lipase-catalyzed esterification.

Conclusion

The enzymatic synthesis of this compound using immobilized lipases presents a robust and environmentally friendly method for the production of this high-value wax ester. By carefully controlling key reaction parameters such as temperature, substrate molar ratio, and water content, high conversion rates can be achieved. The use of immobilized enzymes like Novozym 435 allows for catalyst recycling, making the process economically feasible for industrial applications. The protocols and data presented in this guide provide a solid foundation for researchers and professionals to develop and optimize the biocatalytic production of this compound for various applications. Further research may focus on the use of novel lipase sources, process intensification through continuous flow reactors, and the exploration of a wider range of solvent systems.

References

Linoleyl Laurate: A Technical Guide to Stability and Degradation Pathways

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Linoleyl laurate is a wax ester formed from the esterification of linoleyl alcohol and lauric acid. Its amphipathic nature, arising from the combination of a long-chain saturated fatty acid (lauric acid) and a long-chain polyunsaturated fatty alcohol (linoleyl alcohol), makes it a candidate for various applications in pharmaceuticals and cosmetics, including as an emollient, thickener, and a component of drug delivery systems. Understanding the stability and degradation pathways of this compound is critical for ensuring the quality, efficacy, and safety of formulations in which it is used. This technical guide provides an in-depth overview of the potential degradation pathways of this compound, supported by data from structurally analogous compounds, and outlines experimental protocols for its stability assessment.

Core Stability Profile

While specific stability data for this compound is not extensively available in public literature, its structure allows for the prediction of its primary degradation pathways based on the known reactivity of its constituent moieties: the ester linkage and the polyunsaturated linoleyl chain. The main degradation routes are anticipated to be hydrolysis and oxidation . Thermal degradation is also a consideration under elevated temperatures.

Degradation Pathways

Hydrolytic Degradation

The ester linkage in this compound is susceptible to hydrolysis, a reaction that cleaves the molecule into its constituent alcohol and fatty acid: linoleyl alcohol and lauric acid. This reaction can be catalyzed by acids, bases, or enzymes (esterases).

The general mechanism for acid-catalyzed and base-catalyzed hydrolysis is well-established. Base-catalyzed hydrolysis (saponification) is typically faster and irreversible. The rate of hydrolysis is influenced by factors such as pH, temperature, and the presence of catalysts. For long-chain fatty acid esters, the hydrolysis generally follows first-order kinetics.

Hydrolysis_Pathway LinoleylLaurate This compound DegradationProducts Degradation Products LinoleylLaurate->DegradationProducts H₂O (Acid/Base/Enzyme) LinoleylAlcohol Linoleyl Alcohol DegradationProducts->LinoleylAlcohol LauricAcid Lauric Acid DegradationProducts->LauricAcid

Oxidative Degradation

The linoleyl group in this compound contains two double bonds, making it highly susceptible to oxidation. This process is typically a free-radical chain reaction involving initiation, propagation, and termination steps. The primary products are hydroperoxides, which are unstable and can decompose into a complex mixture of secondary oxidation products, including aldehydes, ketones, alcohols, and shorter-chain fatty acids. These secondary products can lead to changes in odor, color, and viscosity, and may have safety implications.

The oxidation of linoleic acid and its esters is well-documented. The presence of two double bonds in the linoleyl moiety makes it significantly more prone to oxidation than monounsaturated analogues. For instance, the oxidation rate of methyl linoleate (B1235992) is substantially faster than that of methyl oleate (B1233923).

Oxidation_Pathway LinoleylLaurate This compound LinoleylLaurateRadical This compound Radical LinoleylLaurate->LinoleylLaurateRadical Initiator Initiation Initiation (e.g., light, heat, metal ions) PeroxyRadical Peroxy Radical LinoleylLaurateRadical->PeroxyRadical + O₂ Oxygen O₂ Hydroperoxide Hydroperoxide PeroxyRadical->Hydroperoxide + this compound AnotherLinoleylLaurate Another this compound Molecule SecondaryProducts Secondary Oxidation Products (Aldehydes, Ketones, etc.) Hydroperoxide->SecondaryProducts Decomposition

Thermal Degradation

At elevated temperatures, this compound, as a wax ester, can undergo thermal decomposition. The degradation of wax esters at high temperatures can proceed through various mechanisms, including pyrolytic cis-elimination, which results in the formation of an alkene and a carboxylic acid. For this compound, this would likely involve the cleavage of the C-O bond of the ester, leading to the formation of linoleadiene and lauric acid. The presence of unsaturation in the linoleyl chain may also lead to isomerization and polymerization reactions at high temperatures.

Thermal_Degradation_Pathway LinoleylLaurate This compound DegradationProducts Degradation Products LinoleylLaurate->DegradationProducts Heat ThermalEnergy High Temperature Linoleadiene Linoleadiene DegradationProducts->Linoleadiene LauricAcid Lauric Acid DegradationProducts->LauricAcid

Quantitative Stability Data (Representative Data from Analogous Compounds)

Due to the limited availability of specific quantitative data for this compound, the following tables summarize stability data for structurally related esters to provide an indication of expected behavior.

Table 1: Hydrolysis Rate Constants of Representative Fatty Acid Esters

EsterConditionsRate Constant (k)Reference
Methyl LaurateSubcritical Water (483-543 K)Follows first-order kinetics[1]
Ethyl OleateEnzymatic HydrolysisDependent on enzyme concentration and interfacial area[2]
Cholesteryl LinoleateMacrophage LysosomesResistant to hydrolysis[3]

Table 2: Oxidative Stability of Representative Unsaturated Fatty Acid Esters

EsterConditionsObservationReference
Methyl LinoleateAccelerated oxidation (5 h)Content decreased from 28.35% to 2.10%[1]
Methyl OleateAccelerated oxidation (5 h)Content decreased by 18.21%[1]
Stigmasteryl LinoleateHeating at 180 °CFaster decomposition than stigmasteryl oleate[4]

Table 3: Thermal Stability of Representative Wax Esters

EsterMethodOnset of DecompositionReference
Carnauba WaxThermogravimetric Analysis (TGA)~200 °C[5]
Cholesteryl StearatePyrolysis-GC-MSDegradation yields stearic acid and cholesta-3,5-diene[5]
Paraffin WaxThermogravimetric Analysis (TGA)~210 °C[5]

Experimental Protocols

To assess the stability of this compound, a forced degradation study is recommended. This involves subjecting the compound to various stress conditions to accelerate its degradation and identify potential degradation products.

Forced Degradation Study Protocol

Objective: To identify the degradation pathways of this compound and develop a stability-indicating analytical method.

Stress Conditions:

  • Acid Hydrolysis: 0.1 M HCl at 60 °C for 24 hours.

  • Base Hydrolysis: 0.1 M NaOH at room temperature for 4 hours.

  • Oxidation: 3% H₂O₂ at room temperature for 24 hours.

  • Thermal Degradation: Dry heat at 105 °C for 48 hours.

  • Photostability: Exposure to light (ICH Q1B guidelines) for an appropriate duration.

Procedure:

  • Prepare solutions of this compound in a suitable solvent (e.g., isopropanol) at a known concentration.

  • Expose the solutions to the stress conditions outlined above. A control sample should be stored under normal conditions.

  • At specified time points, withdraw samples and neutralize if necessary (for acid and base hydrolysis).

  • Analyze the samples using a validated stability-indicating analytical method.

Forced_Degradation_Workflow Start Start: this compound Sample StressConditions Expose to Stress Conditions (Acid, Base, Oxidative, Thermal, Photo) Start->StressConditions Sampling Sample at Time Points StressConditions->Sampling Analysis Analyze Samples (HPLC, GC-MS) Sampling->Analysis DataEvaluation Evaluate Data (Identify Degradants, Determine Pathways) Analysis->DataEvaluation MethodValidation Validate Stability-Indicating Method DataEvaluation->MethodValidation End End: Stability Profile Established MethodValidation->End

Analytical Methods

a) High-Performance Liquid Chromatography (HPLC) with Evaporative Light Scattering Detector (ELSD) or Charged Aerosol Detector (CAD)

This method is suitable for the analysis of non-volatile compounds like this compound and its non-volatile degradation products.

  • Column: C18 or C30 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm).

  • Mobile Phase: A gradient of methanol (B129727) and chloroform (B151607) or another suitable non-aqueous solvent system.[6]

  • Flow Rate: 1.0 mL/min.

  • Detector: ELSD or CAD.

  • Injection Volume: 10-20 µL.

b) Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is ideal for identifying volatile degradation products from oxidation and for analyzing the fatty acid and alcohol components after hydrolysis and derivatization.

  • Derivatization (for hydrolysis products): Convert lauric acid and linoleyl alcohol to their more volatile methyl ester (FAME) and acetate (B1210297) ester derivatives, respectively.

  • Column: A polar capillary column (e.g., DB-WAX or FFAP).

  • Carrier Gas: Helium.

  • Temperature Program: A programmed temperature ramp from a low initial temperature (e.g., 100 °C) to a high final temperature (e.g., 250 °C) to separate components with different boiling points.

  • Ionization: Electron Ionization (EI).

  • Mass Analyzer: Quadrupole or Time-of-Flight (TOF).

Conclusion

While direct and comprehensive stability data for this compound is limited, a robust understanding of its potential degradation pathways can be inferred from its chemical structure and the behavior of analogous compounds. The primary routes of degradation are expected to be hydrolysis of the ester bond and oxidation of the polyunsaturated linoleyl moiety. Thermal degradation may occur at elevated temperatures. For researchers, scientists, and drug development professionals, it is imperative to conduct thorough stability studies using appropriate analytical methods, such as HPLC with universal detectors and GC-MS, to ensure the quality, safety, and efficacy of any formulation containing this compound. The experimental protocols and degradation pathways outlined in this guide provide a foundational framework for such investigations.

References

Methodological & Application

Application Note: Analysis of Linoleyl Laurate by Gas Chromatography-Mass Spectrometry (GC-MS)

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction Linoleyl laurate is a wax ester, a class of lipids that consists of a fatty acid esterified to a fatty alcohol. These compounds are found in various natural sources and are utilized in pharmaceuticals, cosmetics, and other industries. Accurate and reliable quantification of specific wax esters like this compound is crucial for quality control, formulation development, and research. Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the analysis of volatile and semi-volatile compounds. High-temperature GC-MS allows for the direct analysis of intact wax esters, providing both quantitative data and structural information based on mass fragmentation patterns.[1] This application note provides a detailed protocol for the analysis of this compound using GC-MS.

Experimental Protocol

This protocol is designed for the quantitative analysis of this compound using a standard GC-MS system.

1. Sample and Standard Preparation

  • Solvent Selection: Use high-purity, GC-MS grade hexane, toluene, or ethanol.[1]

  • Stock Solution: Prepare a stock solution of this compound at a concentration of 1.0 mg/mL in the chosen solvent.

  • Calibration Standards: Create a series of calibration standards by serially diluting the stock solution. A recommended concentration range is 0.1 mg/mL to 1.0 mg/mL to establish a calibration curve for quantification.[1]

  • Sample Preparation: Dissolve the sample containing this compound in the same solvent to a final concentration within the calibration range.[1] If the sample matrix is complex (e.g., a natural oil), solid-phase extraction (SPE) on a silica (B1680970) gel cartridge may be necessary to isolate the wax ester fraction.[2][3]

  • Vials: Transfer the final solutions to 2 mL glass autosampler vials.[4]

2. Instrumentation and Conditions The following parameters are recommended for a standard GC-MS system, such as an Agilent 8890 GC coupled with a 7010B Triple Quadrupole GC/MS or an equivalent instrument.[1]

Table 1: GC-MS System Parameters

Parameter Value Reference
Gas Chromatograph (GC)
Column DB-1 HT fused-silica capillary column (or equivalent) [1]
Column Dimensions 15 m length x 0.25 mm internal diameter, 0.10 µm film thickness [1]
Carrier Gas Helium at a constant linear velocity (e.g., 35 cm/s) [5]
Injector Type Splitless [1]
Injector Temperature 325°C [1]
Injection Volume 1 µL [6]
Oven Program
Initial Temperature 50°C, hold for 2 minutes [1]
Ramp 1 40°C/min to 200°C [1]
Ramp 2 3°C/min to 320°C, hold for 10 minutes [1]
Mass Spectrometer (MS)
MS Transfer Line Temp. 310°C [1]
Ion Source Temp. 230°C [1]
Quadrupole Temp. 150°C [1]
Ionization Mode Electron Ionization (EI) [1]
Ionization Energy 70 eV [1]

| Scan Range | m/z 50–850 |[1] |

Data Presentation and Analysis

1. Identification this compound is identified by its specific retention time under the defined chromatographic conditions and by its characteristic mass spectrum. The mass spectrum is generated by the fragmentation of the molecule in the ion source.

2. Quantification Quantification is achieved by integrating the peak area of a characteristic ion or the total ion chromatogram (TIC) peak corresponding to this compound. A calibration curve is constructed by plotting the peak areas of the calibration standards against their known concentrations.[1] The concentration of this compound in unknown samples is then determined by interpolating their peak areas from this curve. For enhanced accuracy, stable isotope-labeled internal standards can be employed.[7][8]

Table 2: Expected Quantitative Data for this compound

Property Value Description
Molecular Formula C₃₀H₅₆O₂
Molecular Weight 448.8 g/mol The mass of the intact molecule.
Expected Retention Time Approx. 25-35 min Highly dependent on the specific GC column and conditions.
Molecular Ion [M]⁺ m/z 448 May be low in abundance or absent in EI spectra.

| Key Mass Fragments | m/z 201, 183 | The m/z 201 fragment corresponds to the protonated lauric acid moiety [C₁₁H₂₃COOH + H]⁺. The m/z 183 corresponds to the lauroyl cation [C₁₁H₂₃CO]⁺. Other fragments will arise from the linoleyl (C₁₈H₃₅) alcohol chain. |

Visualizations

Experimental Workflow Diagram The following diagram illustrates the complete workflow from sample handling to final data analysis.

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Sample Sample/Standard Dissolve Dissolve in Solvent (e.g., Hexane) Sample->Dissolve Dilute Prepare Calibration Standards Dissolve->Dilute Vial Transfer to Autosampler Vial Dilute->Vial Injection GC Injection Vial->Injection Separation Chromatographic Separation Injection->Separation Detection Mass Spectrometric Detection (EI) Separation->Detection TIC Generate Total Ion Chromatogram (TIC) Detection->TIC Integration Peak Identification & Integration TIC->Integration Quantification Quantification via Calibration Curve Integration->Quantification Report Final Report Quantification->Report Fragmentation_Pathway Parent This compound Molecular Ion (M+) m/z 448 Fragment1 Lauroyl Cation [C11H23CO]+ m/z 183 Parent->Fragment1 α-cleavage Fragment2 Protonated Lauric Acid [C11H23COOH+H]+ m/z 201 Parent->Fragment2 McLafferty-type rearrangement Fragment3 Linoleyl Fragments (from C18H35 chain) e.g., Alkene/Alkyl Cations Parent->Fragment3 Cleavage of Alcohol Chain Fragment4 Other Fragments Parent->Fragment4

References

Application Notes and Protocols for the Use of Linoleyl Laurate as an Internal Standard in Lipidomics

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lipidomics, the comprehensive and quantitative analysis of the entire lipid profile of a biological system, is a rapidly advancing field crucial for understanding cellular physiology, disease pathogenesis, and for the discovery of novel biomarkers and therapeutic targets. Accurate quantification of lipid species is paramount for the reliability and reproducibility of these studies. The use of internal standards is a cornerstone of quantitative mass spectrometry-based lipidomics, as it corrects for variations in sample preparation, extraction efficiency, and instrument response.

This document provides detailed application notes and protocols for the utilization of linoleyl laurate , a wax ester, as an internal standard in lipidomics workflows. Wax esters are esters of long-chain fatty acids and long-chain fatty alcohols.[1] Due to their non-polar nature and distinct mass-to-charge ratio (m/z), they can be suitable for quantifying a range of non-polar and some polar lipid classes, particularly in chromatographic separation methods where they elute in specific regions of the chromatogram. This compound, being a naturally occurring but generally low-abundance lipid in many common biological samples, presents itself as a potential internal standard.

Core Principles of Using this compound as an Internal Standard

The fundamental principle behind using an internal standard is to add a known quantity of a compound that is chemically similar to the analytes of interest to the sample at the very beginning of the workflow.[2] This standard experiences the same sample processing steps as the endogenous lipids. By comparing the signal of the analytes to the signal of the internal standard, accurate quantification can be achieved, as the ratio will remain constant even if absolute signal intensities fluctuate.

Advantages of Using a Wax Ester like this compound:

  • Chemical Stability: Wax esters are generally stable molecules.

  • Distinct Elution: In reversed-phase liquid chromatography, wax esters typically elute in a region with fewer interfering lipid species.

  • Structural Similarity: While not identical, the fatty acyl chains of this compound provide a degree of structural similarity to other fatty acid-containing lipids.

Experimental Protocols

The following protocols are generalized and should be optimized for specific applications and instrumentation.

I. Preparation of this compound Internal Standard Stock Solution
  • Obtain high-purity this compound.

  • Prepare a stock solution: Accurately weigh a known amount of this compound and dissolve it in a suitable organic solvent (e.g., chloroform/methanol 2:1, v/v) to a final concentration of 1 mg/mL.

  • Prepare a working solution: Dilute the stock solution to a working concentration, for example, 10 µg/mL, in the same solvent. The optimal concentration of the internal standard should be determined empirically to be within the linear range of the instrument's detector.

  • Storage: Store the stock and working solutions in amber glass vials at -20°C or -80°C under an inert atmosphere (e.g., argon or nitrogen) to prevent oxidation.

II. Sample Preparation and Lipid Extraction (Folch Method)

This protocol is suitable for various biological samples such as plasma, serum, tissues, and cell pellets.

  • Sample Collection and Homogenization:

    • For liquid samples (plasma, serum): Use a precise volume (e.g., 50 µL).

    • For tissue samples: Weigh a small piece of tissue (e.g., 10-20 mg) and homogenize it in a suitable buffer (e.g., phosphate-buffered saline).

    • For cell pellets: Count the cells to ensure a consistent starting amount.

  • Addition of Internal Standard: To the homogenized sample, add a known volume of the this compound working solution (e.g., 10 µL of 10 µg/mL solution). The amount added should result in a signal that is on-scale with the analytes of interest.

  • Lipid Extraction:

    • Add 20 volumes of chloroform/methanol (2:1, v/v) to the sample (e.g., for a 100 µL sample, add 2 mL of solvent).

    • Vortex vigorously for 2 minutes to ensure thorough mixing.

    • Add 0.2 volumes of 0.9% NaCl solution (e.g., 400 µL for a 2 mL extraction).

    • Vortex again for 1 minute.

    • Centrifuge at 2,000 x g for 10 minutes at 4°C to separate the phases.

  • Collection of the Lipid Layer:

    • Carefully collect the lower organic phase (chloroform layer), which contains the lipids, using a glass Pasteur pipette, and transfer it to a new clean glass tube.

  • Drying: Evaporate the solvent to dryness under a gentle stream of nitrogen.

  • Reconstitution: Reconstitute the dried lipid extract in a suitable solvent for the analytical instrument (e.g., 100 µL of isopropanol/acetonitrile/water 2:1:1, v/v for LC-MS).

Experimental Workflow Diagram

G Sample Biological Sample (Plasma, Tissue, Cells) Add_IS Add this compound Internal Standard Sample->Add_IS Extraction Lipid Extraction (e.g., Folch Method) Add_IS->Extraction Drydown Dry Extract (Nitrogen Stream) Extraction->Drydown Reconstitute Reconstitute in Injection Solvent Drydown->Reconstitute LC_MS LC-MS/MS Analysis Reconstitute->LC_MS Data_Processing Data Processing LC_MS->Data_Processing Quantification Quantification Data_Processing->Quantification

Lipidomics workflow using this compound as an internal standard.

III. LC-MS/MS Analysis

The following are suggested starting parameters for a Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) analysis. These will need to be optimized for the specific instrument and column used.

  • Liquid Chromatography (LC):

    • Column: A C18 reversed-phase column is suitable for separating a wide range of lipid classes.

    • Mobile Phase A: Acetonitrile/Water (60:40) with 10 mM ammonium (B1175870) formate (B1220265) and 0.1% formic acid.

    • Mobile Phase B: Isopropanol/Acetonitrile (90:10) with 10 mM ammonium formate and 0.1% formic acid.

    • Gradient: A typical gradient would start with a high percentage of mobile phase A, gradually increasing the percentage of mobile phase B to elute the more non-polar lipids like wax esters.

    • Flow Rate: Dependent on the column dimensions (e.g., 0.3-0.6 mL/min for a standard analytical column).

    • Column Temperature: 40-50°C.

  • Mass Spectrometry (MS):

    • Ionization Mode: Electrospray Ionization (ESI) in positive ion mode is generally suitable for wax esters, which can form adducts with ammonium ([M+NH4]+) or sodium ([M+Na]+).

    • Acquisition Mode: Multiple Reaction Monitoring (MRM) is recommended for quantitative analysis due to its high selectivity and sensitivity.

    • MRM Transitions for this compound (C30H56O2, MW: 448.77):

      • The precursor ion will be the adduct of this compound. For example, the [M+NH4]+ adduct would be at m/z 466.8.

      • Product ions will result from the fragmentation of the precursor. For wax esters, characteristic fragments often correspond to the fatty acid and fatty alcohol moieties. The fragmentation pattern of this compound would need to be determined experimentally by infusing a pure standard. Theoretical fragments could include ions related to the loss of the fatty alcohol or the fatty acid.

    • Collision Energy: This will need to be optimized for each MRM transition to achieve the most abundant and stable fragment ion signal.

Logical Relationship for MRM Method Development

G Standard_Infusion Infuse this compound Standard Precursor_ID Identify Precursor Ion (e.g., [M+NH4]+) Standard_Infusion->Precursor_ID Product_Scan Perform Product Ion Scan Precursor_ID->Product_Scan Select_Fragments Select Abundant & Stable Fragment Ions Product_Scan->Select_Fragments Optimize_CE Optimize Collision Energy for each transition Select_Fragments->Optimize_CE Final_Method Finalized MRM Method Optimize_CE->Final_Method

Workflow for developing an MRM method for this compound.

Data Presentation

Quantitative data should be presented in a clear and structured format. The following tables are examples of how to summarize the quantitative results.

Table 1: Linearity and Range of Quantification for Representative Lipids

AnalyteInternal StandardCalibration Range (µg/mL)
Phosphatidylcholine (16:0/18:1)This compound0.1 - 500.998
Triacylglycerol (16:0/18:1/18:2)This compound0.5 - 1000.995
Cholesterol Ester (18:2)This compound0.2 - 750.997
Ceramide (d18:1/18:0)This compound0.05 - 250.999

Table 2: Precision and Accuracy of the Method

AnalyteConcentration (µg/mL)Intra-day Precision (%CV)Inter-day Precision (%CV)Accuracy (%)
Phosphatidylcholine (16:0/18:1)1.04.56.2102.3
25.03.15.598.7
Triacylglycerol (16:0/18:1/18:2)5.05.27.197.5
50.04.06.8101.1
Cholesterol Ester (18:2)2.03.85.9103.0
40.02.94.799.2

Note: The data presented in these tables are for illustrative purposes and would need to be generated experimentally.

Conclusion

The use of this compound as an internal standard in lipidomics offers a viable option for the quantification of various lipid classes, particularly non-polar lipids. Its chemical properties and distinct chromatographic behavior can be advantageous in complex biological matrices. The protocols and guidelines presented here provide a framework for researchers to develop and validate robust quantitative lipidomics methods. As with any analytical method, optimization and validation are critical steps to ensure data quality and reproducibility.

References

Application Notes and Protocols: Linoleyl Laurate in Topical Drug Delivery Systems

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Linoleyl laurate is an ester of linoleyl alcohol and lauric acid, combining the properties of both a fatty alcohol and a fatty acid. In the formulation of topical drug delivery systems, it primarily functions as an emollient, a vehicle, and potentially as a penetration enhancer. Its lipophilic nature allows for good miscibility with other lipids in complex formulations such as creams, lotions, and ointments. While specific quantitative data on its penetration-enhancing effects are not extensively documented in publicly available literature, its structural components—linoleyl and lauryl chains—are known to interact with the stratum corneum, suggesting a mechanism of action similar to other fatty acid esters.

Mechanism of Action as a Penetration Enhancer

The primary barrier to percutaneous drug absorption is the stratum corneum (SC), the outermost layer of the epidermis, which is composed of corneocytes embedded in a lipid-rich matrix. Chemical penetration enhancers like fatty acid esters are believed to improve drug permeation primarily through the following mechanisms:

  • Disruption of Stratum Corneum Lipids: this compound, being a lipidic molecule, can intercalate into the highly ordered lipid bilayers of the stratum corneum. This insertion disrupts the tight packing of the intercellular lipids, increasing their fluidity and creating more permeable pathways for drug molecules to traverse.

  • Increased Drug Partitioning: By altering the solubility characteristics of the stratum corneum, this compound can improve the partitioning of a drug from the formulation into the skin. A more favorable partition coefficient between the vehicle and the SC leads to a higher concentration of the drug in the skin, thereby increasing the concentration gradient for diffusion.

The proposed mechanism involves a reversible fluidization of the SC lipids, which facilitates the diffusion of the active pharmaceutical ingredient (API) through this barrier.

cluster_0 Topical Formulation cluster_1 Stratum Corneum (SC) cluster_2 Deeper Skin Layers Formulation Topical Formulation (Cream, Gel, Ointment) SC_Barrier Highly Ordered Lipid Bilayers Formulation->SC_Barrier Application API Active Pharmaceutical Ingredient (API) SC_Disrupted Disrupted (Fluidized) Lipid Bilayers API->SC_Disrupted Enhanced Partitioning & Diffusion LL This compound LL->SC_Barrier Intercalation & Disruption SC_Barrier->SC_Disrupted Viable_Epidermis Viable Epidermis & Dermis SC_Disrupted->Viable_Epidermis Drug Permeation

Proposed mechanism of this compound as a penetration enhancer.

Data Presentation: Illustrative Permeation Enhancement

While specific quantitative permeation data for this compound is limited, the following tables present illustrative data for structurally related fatty acids and esters, demonstrating their effects on the transdermal delivery of common non-steroidal anti-inflammatory drugs (NSAIDs). This data is intended to provide a comparative context for the potential efficacy of lipid-based enhancers.

Table 1: Effect of Various Fatty Acids on the Ex Vivo Permeation of Ketorolac (B1673617) Tromethamine through Rat Skin

Penetration Enhancer (Saturated Fatty Acids)Permeability Flux (Jss) (μg·cm⁻²·h⁻¹)Enhancement Ratio (ER)
Control (No Enhancer)71.47 ± 0.631.00
Stearic Acid (C18:0)507.73 ± 2.157.10
Palmitic Acid (C16:0)489.27 ± 2.816.85
Penetration Enhancer (Unsaturated Fatty Acids)Permeability Flux (Jss) (μg·cm⁻²·h⁻¹)Enhancement Ratio (ER)
Control (No Enhancer)71.47 ± 0.631.00
Oleic Acid (C18:1)514.43 ± 2.507.20

Data adapted from a study on ketorolac tromethamine permeation.[1]

Table 2: Effect of Various Fatty Acids on the In Vitro Permeation of Piroxicam (B610120) from a Poloxamer Gel through Rat Skin

Penetration EnhancerPermeability Flux (Jss) (μg·cm⁻²·h⁻¹)Enhancement Ratio (ER)
Control (No Enhancer)2.05 ± 0.131.00
Oleic Acid3.28 ± 0.171.60
Linoleic Acid3.61 ± 0.241.76
Lauric Acid2.58 ± 0.111.26

Data adapted from a study on piroxicam permeation from poloxamer gels.[2]

Experimental Protocols

The following is a detailed protocol for conducting an in vitro skin permeation study to evaluate the effect of this compound as a penetration enhancer. This protocol is based on standard methodologies using Franz diffusion cells.

Protocol: In Vitro Skin Permeation Study Using Franz Diffusion Cells

1. Objective: To quantify the permeation of a model drug from a topical formulation containing this compound across an excised skin membrane.

2. Materials and Equipment:

  • Franz diffusion cells (vertical type)

  • Excised skin membrane (human cadaver, porcine ear, or synthetic membrane like Strat-M®)

  • Receptor solution (e.g., phosphate-buffered saline (PBS) pH 7.4, potentially with a co-solvent like ethanol (B145695) for poorly water-soluble drugs)

  • Test formulation (with and without this compound)

  • Reference formulation (e.g., commercial product)

  • Water bath with circulator and heater

  • Magnetic stirrers and stir bars

  • High-Performance Liquid Chromatography (HPLC) system for drug quantification

  • Syringes and needles for sampling

  • Parafilm or cell caps

  • Surgical scissors, forceps

  • Calibrated micropipettes

3. Experimental Workflow Diagram:

cluster_0 Preparation cluster_1 Franz Cell Assembly cluster_2 Permeation Study cluster_3 Analysis P1 Prepare Receptor Solution (e.g., PBS) A2 Fill Receptor Chamber & Equilibrate (32°C) P1->A2 P2 Excise & Prepare Skin Membrane A1 Mount Skin Membrane on Franz Cell P2->A1 P3 Prepare Test & Control Formulations A3 Apply Formulation to Donor Chamber P3->A3 A1->A2 A2->A3 S1 Incubate at 32°C with Stirring A3->S1 S2 Collect Samples at Predetermined Intervals S1->S2 Time (t) S3 Replace with Fresh Receptor Solution S2->S3 AN1 Quantify Drug Concentration (HPLC) S2->AN1 S3->S2 Maintain Sink Conditions AN2 Calculate Cumulative Amount Permeated AN1->AN2 AN3 Determine Flux (Jss) & Enhancement Ratio (ER) AN2->AN3

Workflow for an in vitro skin permeation study.

4. Step-by-Step Procedure:

  • 4.1. Skin Membrane Preparation:

    • If using animal skin (e.g., porcine ear), carefully excise the full-thickness skin.

    • Remove any underlying cartilage and subcutaneous fat using a scalpel.

    • Cut the skin into sections appropriate for the Franz cell diffusion area.

    • Visually inspect the skin for any imperfections or damage.

    • Store the prepared skin frozen until use. On the day of the experiment, thaw the skin at room temperature.

  • 4.2. Franz Diffusion Cell Setup:

    • Degas the receptor solution by sonication or vacuum filtration to prevent air bubble formation.

    • Set up the water bath to maintain a temperature of 32°C ± 0.5°C to mimic the physiological temperature of the skin surface.

    • Mount the prepared skin membrane between the donor and receptor chambers of the Franz cell, ensuring the stratum corneum side faces the donor chamber.

    • Clamp the chambers together securely to prevent leakage.

    • Fill the receptor chamber with the degassed receptor solution, ensuring no air bubbles are trapped beneath the skin.

    • Place a magnetic stir bar in the receptor chamber and begin stirring at a constant rate (e.g., 600 rpm).

    • Allow the system to equilibrate for at least 30 minutes.

  • 4.3. Application of Formulation and Sampling:

    • Accurately weigh and apply a finite dose of the test formulation (e.g., 5-10 mg/cm²) evenly onto the surface of the skin in the donor chamber.

    • Cover the donor chamber with parafilm or a cap to prevent evaporation.

    • At predetermined time intervals (e.g., 0.5, 1, 2, 4, 6, 8, 12, and 24 hours), withdraw an aliquot (e.g., 200-500 µL) of the receptor solution through the sampling arm.

    • Immediately replace the withdrawn volume with an equal volume of fresh, pre-warmed receptor solution to maintain sink conditions.

  • 4.4. Sample Analysis:

    • Analyze the collected samples for drug concentration using a validated HPLC method.

    • Construct a calibration curve to determine the concentration of the drug in each sample.

5. Data Analysis:

  • 5.1. Cumulative Amount Permeated: Calculate the cumulative amount of drug permeated per unit area (Q, in µg/cm²) at each time point, correcting for sample replacement. Plot Q versus time.

  • 5.2. Steady-State Flux (Jss): Determine the steady-state flux (Jss, in µg/cm²/h) from the slope of the linear portion of the cumulative amount permeated versus time plot.

  • 5.3. Permeability Coefficient (Kp): Calculate the permeability coefficient (Kp, in cm/h) using the formula: Kp = Jss / C where C is the initial concentration of the drug in the donor formulation.

  • 5.4. Enhancement Ratio (ER): Calculate the enhancement ratio to quantify the effect of this compound: ER = Jss (with enhancer) / Jss (without enhancer)

Safety Considerations

This compound is generally considered safe for topical use and is found in many cosmetic products. It is reported to be non-sensitizing and not a primary irritant at typical concentrations.[3] However, as with any formulation, the final product should undergo appropriate safety and toxicity testing, including skin irritation and sensitization studies, to ensure it is safe for human use.

Conclusion

This compound serves as a valuable excipient in topical formulations due to its emollient properties and its potential to enhance drug penetration. While direct quantitative data on its enhancement effects are sparse, its structural similarity to known lipid-based enhancers suggests a mechanism involving the disruption of the stratum corneum's lipid barrier. The provided protocols offer a robust framework for researchers to systematically evaluate the impact of this compound on the transdermal delivery of specific active ingredients, thereby facilitating the development of novel and effective topical drug delivery systems.

References

Application of Linoleyl Laurate in Cosmetic and Pharmaceutical Emulsions: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Linoleyl laurate is an ester of linoleyl alcohol and lauric acid, valued in cosmetic and pharmaceutical formulations for its emollient, texture-enhancing, and potential drug delivery-enhancing properties. Its biocompatibility and ability to integrate into the lipid matrix of the skin make it a versatile ingredient in the development of sophisticated emulsion systems. This document provides detailed application notes and protocols for the use of this compound in both cosmetic and pharmaceutical emulsions.

Physicochemical Properties and Functions

This compound is a lipophilic ingredient that serves multiple functions in emulsion formulations. Its primary roles include:

  • Emollient: It softens and soothes the skin by forming a protective layer that helps to reduce water loss.

  • Texture Enhancer: It contributes to a smooth, non-greasy feel in creams and lotions, improving their sensory characteristics.

  • Emulsion Stabilizer: It can help to stabilize emulsions by influencing the viscosity and interfacial tension of the formulation.[1]

  • Penetration Enhancer: As a fatty acid ester, it may facilitate the penetration of active pharmaceutical ingredients (APIs) through the stratum corneum.

PropertyTypical Value (for related esters)Source
Typical Use Level in Cosmetics 2 - 40% (as Lauryl Laurate)
Function Emollient, Texture Enhancer, Emulsion Stabilizer[1][2]
Solubility Oil

Application in Cosmetic Emulsions

In cosmetics, this compound is utilized to create elegant and effective skincare and makeup products. Its ability to impart a silky, smooth feel without greasiness makes it a desirable component in moisturizers, serums, foundations, and hair care products.[2]

Logical Workflow for Cosmetic Emulsion Formulation

Cosmetic_Formulation_Workflow cluster_prep Phase Preparation cluster_emulsification Emulsification cluster_final Finalization Oil_Phase Oil Phase (this compound, Emulsifiers, Other Oils) Heating Heat both phases (e.g., 70-80°C) Oil_Phase->Heating Water_Phase Aqueous Phase (Water, Humectants, Thickeners) Water_Phase->Heating Mixing Combine phases with homogenization Heating->Mixing Cooling Cool down with gentle stirring Mixing->Cooling Additives Add heat-sensitive ingredients (e.g., Actives, Preservatives) Cooling->Additives Final_Product Final Cosmetic Emulsion Additives->Final_Product Skin_Permeation_Pathway Linoleyl_Laurate This compound in Emulsion Stratum_Corneum Stratum Corneum (Lipid Bilayers) Linoleyl_Laurate->Stratum_Corneum interacts with Increased_Fluidity Increased Lipid Fluidity and Disruption Stratum_Corneum->Increased_Fluidity leads to Enhanced_Permeation Enhanced Drug Permeation Increased_Fluidity->Enhanced_Permeation facilitates Deeper_Skin_Layers Deeper Skin Layers Enhanced_Permeation->Deeper_Skin_Layers Stability_Testing_Workflow Emulsion_Sample Prepared Emulsion Sample Storage_Conditions Store at various conditions (4°C, 25°C, 40°C, Freeze-Thaw) Emulsion_Sample->Storage_Conditions Visual_Observation Visual Observation (Phase Separation, Creaming) Storage_Conditions->Visual_Observation Centrifugation Centrifugation Test Storage_Conditions->Centrifugation Microscopy Microscopic Examination (Droplet Size) Storage_Conditions->Microscopy Viscosity Viscosity Measurement Storage_Conditions->Viscosity pH_Measurement pH Measurement Storage_Conditions->pH_Measurement Data_Analysis Data Analysis and Stability Assessment Visual_Observation->Data_Analysis Centrifugation->Data_Analysis Microscopy->Data_Analysis Viscosity->Data_Analysis pH_Measurement->Data_Analysis

References

Application Notes and Protocols: Linoleyl Laurate in Nanoparticle Formulations

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of linoleyl laurate as a liquid lipid component in the formulation of Nanostructured Lipid Carriers (NLCs). NLCs are advanced drug delivery systems that enhance the solubility, stability, and bioavailability of therapeutic agents.[1][2][3] While specific literature detailing this compound in NLCs is limited, its properties as a fatty acid ester suggest its utility as a liquid lipid. This document offers a generalized protocol and representative data based on well-characterized NLCs containing structurally similar liquid lipids, such as oleic acid and medium-chain triglycerides.

Introduction to this compound in Nanostructured Lipid Carriers (NLCs)

NLCs are a second-generation of lipid nanoparticles, composed of a blend of solid and liquid lipids, which creates an imperfect crystalline structure. This structure enhances drug loading capacity and minimizes drug expulsion during storage compared to Solid Lipid Nanoparticles (SLNs).[1][3][4] this compound, an ester of linoleyl alcohol and lauric acid, is a lipophilic compound that can serve as the liquid lipid component within the NLC matrix. Its incorporation is intended to improve the solubility of lipophilic drugs and modulate the nanoparticle's physical properties and release characteristics.

Key Advantages of Using this compound in NLCs:

  • Enhanced Drug Solubility: As a liquid lipid, this compound can increase the loading capacity for poorly water-soluble drugs.[2]

  • Improved Stability: The amorphous matrix created by the combination of solid and liquid lipids can prevent drug leakage during storage.[4]

  • Controlled Release: The lipid matrix can provide a sustained release of the encapsulated drug.[2]

  • Biocompatibility: NLCs are generally formulated with biocompatible and biodegradable lipids, making them suitable for various administration routes.[5][6]

Quantitative Data on Representative NLC Formulations

The following table summarizes representative quantitative data for NLCs formulated with a liquid lipid. These values can serve as a benchmark for the development and characterization of NLCs containing this compound.

Formulation ComponentDrugSolid LipidLiquid Lipid (Representative)Surfactant(s)Particle Size (nm)Polydispersity Index (PDI)Zeta Potential (mV)Encapsulation Efficiency (%)Drug Loading (%)Reference
NLC-1 NaringinGlyceryl monostearateCoix seed oilTween-80~150< 0.3-30> 90Not Reported
NLC-2 NicardipinePropylene glycol monolaurateCaprylocaproyl polyoxyl-8 glyceridesDiethylene glycol monoethyl ether108.4 ± 0.52Not ReportedNot ReportedNot Reported3
NLC-3 Passiflora edulis seed oilGlyceryl distearatePassiflora edulis seed oilNot Specified~150< 0.3-30HighNot Reported[7]
NLC-4 miRNA-27aNot SpecifiedOleic acidNot Specified105 - 1160.180 - 0.218Not ReportedNot ReportedNot Reported[1]

Experimental Protocols

Protocol for Preparation of NLCs by High-Pressure Homogenization (HPH)

This protocol describes a common method for producing NLCs. This compound would be incorporated as the liquid lipid.

Materials:

  • Solid Lipid (e.g., Glyceryl monostearate, Cetyl palmitate)

  • Liquid Lipid (this compound)

  • Active Pharmaceutical Ingredient (API)

  • Surfactant (e.g., Tween 80, Poloxamer 188)

  • Co-surfactant (optional, e.g., Propylene glycol)

  • Purified Water

Equipment:

  • High-Pressure Homogenizer

  • High-Shear Homogenizer (e.g., Ultra-Turrax)

  • Water Bath

  • Magnetic Stirrer with Hotplate

  • Beakers and other standard laboratory glassware

Procedure:

  • Preparation of the Lipid Phase:

    • Weigh the required amounts of the solid lipid and this compound (a common starting ratio is 70:30 solid to liquid lipid).

    • Add the lipophilic API to the lipid mixture.

    • Heat the mixture in a beaker on a hotplate magnetic stirrer to 5-10 °C above the melting point of the solid lipid until a clear, homogenous lipid melt is obtained.

  • Preparation of the Aqueous Phase:

    • Weigh the required amount of surfactant and co-surfactant and dissolve them in purified water.

    • Heat the aqueous phase to the same temperature as the lipid phase.

  • Formation of the Pre-emulsion:

    • Add the hot aqueous phase to the hot lipid phase dropwise while continuously stirring with a magnetic stirrer.

    • Homogenize the mixture using a high-shear homogenizer at high speed for 5-10 minutes to form a coarse oil-in-water emulsion.

  • High-Pressure Homogenization:

    • Immediately transfer the hot pre-emulsion to the high-pressure homogenizer, pre-heated to the same temperature.

    • Homogenize the emulsion at high pressure (e.g., 500-1500 bar) for several cycles (typically 3-5 cycles). The number of cycles and pressure should be optimized for the specific formulation.

  • Cooling and NLC Formation:

    • Cool the resulting nanoemulsion in an ice bath or at room temperature under gentle stirring.

    • As the lipid droplets cool below their melting point, they solidify, forming the NLCs.

  • Storage:

    • Store the NLC dispersion at 4°C for further characterization.

Protocol for Characterization of NLCs

1. Particle Size, Polydispersity Index (PDI), and Zeta Potential:

  • Principle: Dynamic Light Scattering (DLS) is used to measure the hydrodynamic diameter (particle size) and PDI. Laser Doppler Anemometry is used to measure the zeta potential, which indicates the surface charge and stability of the nanoparticle dispersion.

  • Procedure:

    • Dilute the NLC dispersion with purified water to an appropriate concentration to avoid multiple scattering effects.

    • Transfer the diluted sample to a disposable cuvette.

    • Measure the particle size, PDI, and zeta potential using a Zetasizer or similar instrument at 25°C.

    • Perform the measurements in triplicate.

2. Encapsulation Efficiency (EE) and Drug Loading (DL):

  • Principle: The amount of drug encapsulated within the NLCs is determined by separating the free, unencapsulated drug from the NLCs and quantifying the drug in both fractions.

  • Procedure:

    • Separation of Free Drug:

      • Use an ultrafiltration-centrifugation method. Place a known amount of the NLC dispersion into a centrifugal filter unit (e.g., Amicon® Ultra).

      • Centrifuge at a high speed (e.g., 10,000 rpm) for a specified time to separate the aqueous phase containing the free drug from the NLCs.

    • Quantification of Drug:

      • Analyze the amount of free drug in the filtrate using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectroscopy.

      • To determine the total amount of drug, disrupt a known amount of the NLC dispersion using a suitable solvent (e.g., methanol, acetonitrile) to release the encapsulated drug, and then quantify the total drug concentration.

    • Calculation:

      • Encapsulation Efficiency (%EE):

      • Drug Loading (%DL):

Visualizations

Experimental_Workflow cluster_prep NLC Preparation cluster_char NLC Characterization prep1 Preparation of Lipid Phase (Solid Lipid + this compound + API) prep3 Formation of Pre-emulsion (High-Shear Homogenization) prep1->prep3 prep2 Preparation of Aqueous Phase (Water + Surfactant) prep2->prep3 prep4 High-Pressure Homogenization prep3->prep4 prep5 Cooling and NLC Formation prep4->prep5 char1 Particle Size and PDI (DLS) prep5->char1 Characterization char2 Zeta Potential (Laser Doppler Anemometry) prep5->char2 Characterization char3 Encapsulation Efficiency and Drug Loading (HPLC/UV-Vis) prep5->char3 Characterization

Caption: Experimental workflow for NLC preparation and characterization.

Signaling_Pathway cluster_pathway Hypothetical Drug Action Pathway nlc Drug-Loaded NLC (with this compound) receptor Cell Surface Receptor nlc->receptor Binding cell Target Cell endocytosis Endocytosis receptor->endocytosis release Drug Release from NLC endocytosis->release kinase_cascade Kinase Cascade (e.g., MAPK Pathway) release->kinase_cascade Inhibition/Activation transcription Transcription Factor Activation kinase_cascade->transcription response Cellular Response (e.g., Apoptosis, Anti-inflammatory effect) transcription->response

References

Application Notes and Protocols for In Vitro Skin Permeation Studies with Linoleyl Laurate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction to Linoleyl Laurate as a Skin Permeation Enhancer

This compound is an ester of linoleyl alcohol and lauric acid. As a lipophilic molecule, it is expected to interact with the lipid matrix of the stratum corneum, the primary barrier to percutaneous absorption. Fatty acid esters are a well-established class of chemical penetration enhancers that can increase the flux of various active pharmaceutical ingredients (APIs) across the skin. Their proposed mechanism of action involves partitioning into the ordered lipid domains of the stratum corneum and disrupting their structure, thereby increasing the fluidity of the lipid bilayers and enhancing drug diffusivity.

Quantitative Data on Skin Permeation Enhancement

To illustrate the potential enhancing effects of fatty acid esters, the following tables summarize quantitative data from in vitro skin permeation studies of surrogate enhancers.

Table 1: Effect of Isopropyl Myristate (IPM) on the In Vitro Permeation of Testosterone from a Carbopol Gel through Human Cadaver Skin [1]

IPM Concentration (%)Testosterone Flux (µg/cm²/h)Enhancement Ratio (ER)*
00.25 ± 0.051.0
0.40.85 ± 0.153.4
0.71.50 ± 0.206.0
1.02.10 ± 0.308.4
2.02.75 ± 0.4011.0
3.02.60 ± 0.3510.4

*Enhancement Ratio (ER) is the ratio of the flux with the enhancer to the flux without the enhancer.

Table 2: Effect of Oleic Acid (OA) on the In Vitro Permeation of Meloxicam (MX) from a Transdermal Patch [2][3][4]

OA Concentration (%)MX Flux (µg/cm²/h)Enhancement Ratio (ER)
078.88 ± 1.501.00
580.75 ± 1.251.02
1082.50 ± 1.751.05
2084.41 ± 1.931.07

Table 3: Permeation Parameters of Lamotrigine (B1674446) from a Eudragit®RS100 Matrix Patch with Oleic Acid as an Enhancer [5]

ParameterValue
Flux (mg/cm²/h)0.916
Enhancement Ratio (ER)3.55
Lag Time (h)0.048

Experimental Protocols

This section outlines a detailed protocol for an in vitro skin permeation study using a Franz diffusion cell, a standard and widely accepted method for such evaluations.

Materials and Equipment
  • Skin Membrane: Excised human or animal (e.g., porcine, rat) skin. The stratum corneum should be intact.

  • Franz Diffusion Cells: Vertical glass diffusion cells with a known diffusion area.

  • Receptor Medium: Phosphate-buffered saline (PBS) pH 7.4, or another appropriate buffer that ensures sink conditions.

  • Test Formulation: Active pharmaceutical ingredient (API) formulated in a vehicle with and without this compound at various concentrations.

  • Analytical Instrumentation: High-performance liquid chromatography (HPLC) or another validated analytical method for quantifying the API.

  • Standard Laboratory Equipment: Magnetic stirrers, water bath, syringes, vials, etc.

Experimental Workflow

experimental_workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis skin_prep Skin Membrane Preparation cell_setup Franz Cell Assembly skin_prep->cell_setup formulation_prep Formulation Preparation dosing Application of Formulation formulation_prep->dosing receptor_prep Receptor Medium Degassing receptor_prep->cell_setup cell_setup->dosing sampling Receptor Fluid Sampling dosing->sampling analysis Sample Analysis (HPLC) sampling->analysis data_analysis Data Calculation analysis->data_analysis

Caption: General workflow for an in vitro skin permeation study.

Detailed Protocol for Franz Diffusion Cell Study
  • Skin Preparation:

    • Thaw frozen skin at room temperature.

    • Carefully remove subcutaneous fat and connective tissue using a scalpel.

    • Cut the skin into sections large enough to be mounted on the Franz diffusion cells.

    • Equilibrate the skin sections in PBS for 30 minutes before mounting.

  • Franz Diffusion Cell Setup:

    • Mount the prepared skin membrane between the donor and receptor compartments of the Franz diffusion cell, ensuring the stratum corneum faces the donor compartment.

    • Fill the receptor compartment with degassed receptor medium, ensuring no air bubbles are trapped beneath the skin.

    • Place the cells in a water bath maintained at 37°C to ensure the skin surface temperature is approximately 32°C.

    • Start the magnetic stirrers in the receptor compartments.

  • Dosing and Sampling:

    • Apply a known amount of the test formulation (e.g., 10 mg/cm²) to the skin surface in the donor compartment.

    • At predetermined time intervals (e.g., 0, 1, 2, 4, 6, 8, 12, 24 hours), withdraw an aliquot of the receptor medium for analysis.

    • Immediately replace the withdrawn volume with fresh, pre-warmed receptor medium to maintain sink conditions.

  • Sample Analysis:

    • Analyze the collected samples using a validated HPLC method to determine the concentration of the API.

  • Data Analysis:

    • Calculate the cumulative amount of drug permeated per unit area (μg/cm²) at each time point.

    • Plot the cumulative amount permeated against time.

    • Determine the steady-state flux (Jss) from the slope of the linear portion of the plot.

    • Calculate the permeability coefficient (Kp) using the equation: Kp = Jss / Cd, where Cd is the concentration of the drug in the donor formulation.

    • Calculate the Enhancement Ratio (ER) by dividing the flux of the formulation containing this compound by the flux of the control formulation (without enhancer).

Mechanism of Action

The primary mechanism by which fatty acid esters like this compound are thought to enhance skin permeation is through the disruption of the highly ordered lipid structure of the stratum corneum.

mechanism_of_action cluster_sc Stratum Corneum lipids Ordered Intercellular Lipids disruption Disruption of Lipid Bilayer lipids->disruption corneocytes Corneocytes enhancer This compound (Penetration Enhancer) enhancer->lipids Partitions into fluidity Increased Lipid Fluidity disruption->fluidity permeation Enhanced Drug Permeation fluidity->permeation

Caption: Proposed mechanism of skin permeation enhancement by this compound.

This disruption leads to an increase in the fluidity of the lipid bilayers, creating more "free volume" through which drug molecules can diffuse more readily. This ultimately results in an increased flux of the API across the skin.

Conclusion

This compound, as a fatty acid ester, holds promise as a skin permeation enhancer for transdermal drug delivery. The protocols and data presented in these application notes, based on structurally similar compounds, provide a strong foundation for researchers to design and conduct their own in vitro permeation studies. It is essential to perform specific studies with this compound to obtain quantitative data on its efficacy and to fully characterize its enhancement profile for a given active pharmaceutical ingredient. Careful adherence to established protocols, such as the Franz diffusion cell method, will ensure the generation of reliable and reproducible data critical for the development of safe and effective transdermal formulations.

References

Application Notes and Protocols: Investigating the Effect of Linoleyl Laurate on Skin Barrier Function

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The skin barrier, primarily localized in the stratum corneum (SC), is essential for preventing excessive water loss and protecting the body from external insults. This barrier is composed of corneocytes embedded in a lipid-rich intercellular matrix, which mainly consists of ceramides (B1148491), cholesterol, and free fatty acids. Compromised barrier function is a hallmark of various skin conditions, including atopic dermatitis and psoriasis.

Linoleyl laurate is an ester formed from linoleic acid and lauric acid. While direct studies on this compound are limited, its constituent fatty acids have well-documented effects on the skin. Linoleic acid is an essential fatty acid that is a precursor for specific ceramides crucial for barrier integrity and can activate peroxisome proliferator-activated receptors (PPARs), which are involved in epidermal homeostasis.[1] Lauric acid and its derivatives are known to act as skin penetration enhancers, though they may cause irritation at high concentrations.[2][3][4]

These application notes provide a comprehensive set of protocols to investigate the potential effects of this compound on skin barrier function, from in vitro permeation studies to in vivo clinical assessments and cellular-level mechanistic evaluations.

Hypothesized Effects of this compound on Skin Barrier Function

Based on its chemical structure, this compound is hypothesized to influence the skin barrier through several mechanisms:

  • Barrier Reinforcement: The linoleic acid moiety may be enzymatically released in the epidermis and incorporated into acylceramides (e.g., CER[EOS]), strengthening the intercellular lipid lamellae.[1]

  • Enhanced Permeation: The laurate moiety could transiently fluidize the stratum corneum lipids, potentially enhancing the penetration of this compound itself or other co-formulated active ingredients.[3][5]

  • Modulation of Epidermal Differentiation: Through the potential activation of PPARs by linoleic acid, this compound may stimulate keratinocyte differentiation and the synthesis of key barrier lipids.[2]

  • Anti-Inflammatory Effects: Linoleic acid is known to have anti-inflammatory properties, suggesting that this compound could help mitigate inflammatory responses in compromised skin.[1]

Experimental Protocols

Protocol 1: In Vitro Skin Permeation Study using Franz Diffusion Cells

Objective: To assess the effect of this compound on the permeation of a model hydrophilic compound across the skin, thereby evaluating its impact on barrier integrity.

Materials:

  • Vertical Franz diffusion cells.[4][6]

  • Excised human or porcine skin (full-thickness or dermatomed).

  • Receptor solution: Phosphate-buffered saline (PBS), pH 7.4.

  • This compound formulation (e.g., 1%, 5% in a suitable vehicle like propylene (B89431) glycol).

  • Vehicle control.

  • Positive control (e.g., 10% oleic acid).

  • Model fluorescent dye (e.g., sodium fluorescein).

  • Water bath, magnetic stirrer, HPLC or fluorescence spectrophotometer.

Methodology:

  • Membrane Preparation: Thaw frozen skin at room temperature. Remove subcutaneous fat and cut the skin to fit the Franz cells.

  • Cell Assembly: Mount the skin between the donor and receptor chambers, with the stratum corneum facing the donor side. Clamp securely.

  • Equilibration: Fill the receptor chamber with degassed PBS, add a stir bar, and place the cells in a 37°C water bath for 30 minutes to achieve a skin surface temperature of ~32°C.

  • Pre-treatment: Apply the this compound formulation, vehicle, or positive control to the donor chamber for a defined period (e.g., 4 hours).

  • Permeation Study: After pre-treatment, remove the formulations and apply a solution of the model fluorescent dye to the donor chamber.

  • Sampling: At predetermined time points (e.g., 0, 1, 2, 4, 6, 8, 24 hours), collect aliquots from the receptor chamber and replace with fresh, pre-warmed PBS.

  • Quantification: Analyze the concentration of the fluorescent dye in the collected samples using an appropriate analytical method (e.g., fluorescence spectrophotometry).

  • Data Analysis: Calculate the cumulative amount of dye permeated per unit area and determine the steady-state flux (Jss).

Protocol 2: In Vivo Assessment of Skin Barrier Function

Objective: To evaluate the effect of topical this compound application on transepidermal water loss (TEWL) and stratum corneum (SC) hydration in human volunteers.

Materials:

  • Tewameter® for TEWL measurement.[7][8][9]

  • Corneometer® for SC hydration measurement.[10][11]

  • This compound formulation (e.g., 2% in a standardized cream base).

  • Vehicle control cream.

  • Untreated control site.

  • Controlled environment room (e.g., 20-22°C, 40-50% relative humidity).

Methodology:

  • Subject Acclimatization: Subjects rest in the controlled environment room for at least 30 minutes before measurements.

  • Site Demarcation: Mark out test sites (e.g., 2x2 cm) on the volar forearms of the subjects.

  • Baseline Measurement: Measure baseline TEWL and SC hydration at all test sites. For TEWL, allow the probe to stabilize on the skin for approximately 30-60 seconds before recording the value.[12] For the Corneometer, take three consecutive readings and average them.

  • Product Application: Apply a standardized amount (e.g., 2 mg/cm²) of the this compound cream and vehicle cream to the respective test sites. One site remains untreated.

  • Post-Application Measurements: Repeat TEWL and hydration measurements at specified time points (e.g., 1, 3, 6, and 24 hours post-application). For long-term studies, applications can be repeated over several days or weeks.

  • Data Analysis: Calculate the change from baseline for both TEWL and hydration for each treatment group and compare the results statistically.

Protocol 3: Ex Vivo Analysis of Stratum Corneum Lipid Composition

Objective: To determine if this compound treatment alters the profile of key barrier lipids (ceramides, cholesterol, free fatty acids) in the stratum corneum.

Materials:

  • Human skin explants or reconstructed human epidermis (RHE).

  • This compound formulation and vehicle control.

  • Tape strips (e.g., D-Squame®).

  • Solvents for lipid extraction (e.g., chloroform:methanol mixture).[13]

  • High-Performance Liquid Chromatography coupled with Mass Spectrometry (HPLC/MS).[14][15]

Methodology:

  • Treatment: Topically apply the this compound formulation and vehicle to the surface of skin explants or RHE models and incubate for a specified period (e.g., 24-48 hours).

  • Stratum Corneum Collection: Use tape stripping (e.g., 10-15 consecutive strips) to selectively remove the stratum corneum from the treated and control samples.

  • Lipid Extraction: Pool the tape strips for each sample and perform a lipid extraction using a chloroform:methanol solvent system.

  • Sample Preparation: Dry the extracted lipids under nitrogen and reconstitute in a suitable solvent for analysis.

  • HPLC/MS Analysis: Inject the samples into an HPLC/MS system to separate and quantify the different classes and subclasses of ceramides, as well as cholesterol and free fatty acids.[16][17]

  • Data Analysis: Compare the relative abundance of key lipid species between the this compound-treated, vehicle-treated, and untreated control groups.

Protocol 4: In Vitro Keratinocyte Culture Model for Mechanistic Studies

Objective: To investigate the molecular mechanisms by which this compound may affect skin barrier function, focusing on ceramide synthesis pathways.

Materials:

  • Primary human epidermal keratinocytes (NHEKs).[18][19]

  • Keratinocyte growth medium.[20]

  • This compound (solubilized, e.g., in DMSO).

  • Reagents for RNA extraction and quantitative real-time PCR (qRT-PCR).

  • Primers for genes involved in ceramide synthesis (e.g., CERS3, SPTLC1, ELOVL4).[21][22][23]

  • Antibodies for Western blot analysis of corresponding proteins.

Methodology:

  • Cell Culture: Culture NHEKs until they reach approximately 70-80% confluency.

  • Induce Differentiation: Switch to a high-calcium medium to induce keratinocyte differentiation, which upregulates barrier-related gene expression.

  • Treatment: Treat the differentiating keratinocytes with various concentrations of this compound or vehicle control for 24-48 hours.

  • RNA Extraction and qRT-PCR: Isolate total RNA from the cells and perform reverse transcription followed by qRT-PCR to analyze the expression levels of target genes (CERS3, SPTLC1, ELOVL4) relative to a housekeeping gene.

  • Protein Analysis (Western Blot): Lyse the treated cells, separate proteins by SDS-PAGE, transfer to a membrane, and probe with specific antibodies to assess the protein levels of ceramide synthases and other key enzymes.

  • Data Analysis: Quantify the changes in gene and protein expression in response to this compound treatment compared to the control.

Data Presentation

Table 1: In Vitro Permeation of Sodium Fluorescein Across Human Skin (Hypothetical Data)

Treatment GroupSteady-State Flux (Jss) (ng/cm²/h)Enhancement Ratio
Vehicle Control15.2 ± 2.11.0
1% this compound25.8 ± 3.51.7
5% this compound41.1 ± 4.9 2.7
10% Oleic Acid68.4 ± 7.24.5
p < 0.05, *p < 0.01 compared to Vehicle Control

Table 2: In Vivo Transepidermal Water Loss (TEWL) and Stratum Corneum (SC) Hydration 6 Hours Post-Application (Hypothetical Data)

Treatment GroupChange in TEWL (g/m²/h) from BaselineChange in SC Hydration (Corneometer Units) from Baseline
Untreated+0.5 ± 0.3+2.1 ± 1.5
Vehicle Cream-0.8 ± 0.5+15.4 ± 3.2
2% this compound Cream-2.5 ± 0.7+24.8 ± 4.1
p < 0.05 compared to Vehicle Cream

Table 3: Relative Abundance of Key Stratum Corneum Lipids After Ex Vivo Treatment (Hypothetical Data)

Lipid ClassVehicle Control (% Total Lipids)2% this compound (% Total Lipids)
Total Ceramides50.1 ± 3.355.6 ± 2.9
Acylceramides (EOS)8.9 ± 1.112.4 ± 1.5
Cholesterol25.5 ± 2.024.9 ± 1.8
Free Fatty Acids11.2 ± 1.410.8 ± 1.1
p < 0.05 compared to Vehicle Control

Table 4: Gene Expression of Key Enzymes in Ceramide Synthesis in Differentiating Keratinocytes (Hypothetical Data)

Gene TargetVehicle Control (Fold Change)10 µM this compound (Fold Change)
CERS31.0 ± 0.152.1 ± 0.25**
SPTLC11.0 ± 0.121.8 ± 0.21
ELOVL41.0 ± 0.181.9 ± 0.20
*p < 0.05, *p < 0.01 compared to Vehicle Control

Visualizations

G cluster_0 In Vitro / Ex Vivo Analysis cluster_1 In Vivo Clinical Assessment cluster_2 Cellular & Mechanistic Study A Prepare Skin Samples (Human/Porcine or RHE) B Topical Treatment (this compound vs. Vehicle) A->B C Franz Cell Permeation Study (Protocol 1) B->C D SC Tape Stripping B->D E Lipid Extraction & Analysis (HPLC/MS, Protocol 3) D->E F Human Volunteer Recruitment & Acclimatization G Baseline Measurements (TEWL & Hydration) F->G H Topical Application (this compound vs. Vehicle) G->H I Post-Treatment Measurements (Protocol 2) H->I J Culture & Differentiate Human Keratinocytes (NHEK) K Treat with this compound J->K L Gene Expression Analysis (qRT-PCR, Protocol 4) K->L M Protein Expression Analysis (Western Blot) K->M

Caption: Experimental workflow for investigating this compound.

G cluster_0 Epidermal Keratinocyte LL This compound Enzymes Esterases LL->Enzymes LA Linoleic Acid Enzymes->LA hydrolysis PPAR Activate PPARs LA->PPAR Ceramides ↑ Acylceramide Production LA->Ceramides incorporation CERS Upregulate Ceramide Synthesis Genes (e.g., CERS3, ELOVL4) PPAR->CERS CERS->Ceramides Barrier Improved Barrier Function Ceramides->Barrier

Caption: Hypothesized signaling pathway in keratinocytes.

References

Application Notes and Protocols: Linoleyl Laurate as a Substrate for Lipase Activity Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lipases (triacylglycerol acylhydrolases, E.C. 3.1.1.3) are a critical class of enzymes that catalyze the hydrolysis of ester bonds in triglycerides, releasing fatty acids and glycerol.[1][2] Their activity is fundamental in the digestion, transport, and metabolism of lipids.[1][2] In the context of drug development, particularly for metabolic disorders and obesity, the modulation of lipase (B570770) activity is a key therapeutic strategy. Accurate and reliable methods for measuring lipase activity are therefore essential for screening potential inhibitors or activators.

Linoleyl laurate, an ester formed from linoleyl alcohol and lauric acid, serves as a potential substrate for lipase activity assays. Its structure, comprising a long-chain fatty acid and a fatty alcohol, mimics natural lipid substrates. The enzymatic cleavage of this compound by lipase yields linoleyl alcohol and lauric acid. The quantification of either of these products can be correlated to the enzymatic activity of lipase. This document provides detailed protocols for utilizing substrates like this compound in lipase activity assays, adaptable for both colorimetric and fluorometric detection methods.

Principle of the Assay

The fundamental principle behind using this compound as a substrate lies in the detection of one of the products of its hydrolysis by lipase. This can be achieved through several approaches:

  • Direct Quantification of Released Fatty Acid: The liberated lauric acid can be quantified.

  • Coupled Enzymatic Reactions: The products of the lipase reaction can be used in subsequent reactions that generate a detectable signal.

  • Use of Labeled Substrates: A modified this compound substrate containing a fluorophore or chromophore can be synthesized. Upon cleavage by lipase, a change in the spectroscopic properties of the label allows for quantification of the activity.

Data Presentation

The following table summarizes kinetic parameters for lipase-catalyzed reactions involving laurate esters, providing a reference for expected enzyme performance.

Lipase SourceSubstrate(s)Kinetic ParameterValueReference
Immobilized Candida antarctica lipase (CALB)Lauric acid and n-butanolKm (Butanol)451.56 M[3]
Immobilized Candida antarctica lipase (CALB)Lauric acid and n-butanolKm (Lauric Acid)4.7 x 10-7 M[3]
Fermase CALB™ 10,000Lauric acid and ethanolVmax1.243 x 103 mmol/min/g enzyme[4]
Fermase CALB™ 10,000Lauric acid and ethanolKA (Lauric Acid)0.1283 mmol[4]
Fermase CALB™ 10,000Lauric acid and ethanolKB (Ethanol)8.51 mmol[4]
Lipoprotein Lipase (LPL)EnzChek Lipase SubstrateKm1.36 µM[5]
Lipoprotein Lipase (LPL)EnzChek Lipase SubstrateVmax0.89 µmol/ml/min[5]

Experimental Protocols

Two detailed methodologies are presented below. Protocol 1 is a generalized colorimetric assay adaptable for this compound, and Protocol 2 describes a fluorometric assay, which would require a fluorescently labeled version of the substrate.

Protocol 1: Colorimetric Lipase Activity Assay

This protocol is based on the principle of measuring the released fatty acid.

Materials:

  • This compound substrate

  • Lipase solution (e.g., from Candida rugosa or porcine pancreas)

  • Assay Buffer: 50 mM Tris-HCl, pH 7.5, containing 5 mM CaCl2

  • Substrate Emulsion: 10 mM this compound in Assay Buffer with 0.5% (w/v) Triton X-100 and 0.2% (w/v) gum arabic. Sonicate to create a stable emulsion.

  • Copper Reagent: 0.5 M copper (II) nitrate (B79036) in 1 M triethanolamine (B1662121) buffer, pH 7.5

  • Colorimetric Reagent: 1% (w/v) 4,4'-dicarboxy-2,2'-biquinoline, sodium salt (BCA) in a suitable buffer.

  • 96-well microplate

  • Microplate reader capable of measuring absorbance at 562 nm

Procedure:

  • Prepare Standards: Create a standard curve using known concentrations of lauric acid (0-1 mM) in the Assay Buffer.

  • Reaction Setup:

    • Add 20 µL of lipase solution (or sample) to each well of a 96-well microplate.

    • For the blank, add 20 µL of Assay Buffer instead of the enzyme.

    • Pre-incubate the plate at 37°C for 5 minutes.

  • Initiate Reaction: Add 180 µL of the pre-warmed Substrate Emulsion to each well to start the reaction.

  • Incubation: Incubate the plate at 37°C for 30 minutes.

  • Stop Reaction and Develop Color:

    • Add 20 µL of the Copper Reagent to each well to stop the reaction and form a complex with the released lauric acid.

    • Add 20 µL of the Colorimetric Reagent (BCA) to each well.

  • Incubate for Color Development: Incubate the plate at 60°C for 20 minutes.

  • Measure Absorbance: Measure the absorbance at 562 nm using a microplate reader.

  • Calculate Lipase Activity: Subtract the absorbance of the blank from the absorbance of the samples. Use the lauric acid standard curve to determine the amount of fatty acid released. One unit of lipase activity is defined as the amount of enzyme that releases 1 µmol of fatty acid per minute under the assay conditions.

Protocol 2: Fluorometric Lipase Activity Assay

This protocol requires a fluorescently labeled this compound, for instance, with a BODIPY fluorophore attached to the linoleyl moiety.

Materials:

  • Fluorescently labeled this compound substrate (e.g., BODIPY-linoleyl laurate)

  • Lipase solution

  • Assay Buffer: 50 mM Tris-HCl, pH 8.0, containing 0.15 M NaCl and 1.5% fatty acid-free BSA

  • Substrate Solution: Prepare a stock solution of the fluorescent substrate in DMSO. Dilute to the working concentration in Assay Buffer.

  • 96-well black microplate

  • Fluorescence microplate reader

Procedure:

  • Prepare Standards: If a pure fluorescent product is available (e.g., BODIPY-linoleyl alcohol), prepare a standard curve to directly quantify product formation.

  • Reaction Setup:

    • Add 50 µL of Assay Buffer to each well of a 96-well black microplate.

    • Add 10 µL of the lipase solution or sample to the wells.

    • Add 10 µL of Assay Buffer to the blank wells.

  • Initiate Reaction: Add 40 µL of the Substrate Solution to each well.

  • Kinetic Measurement: Immediately place the microplate in a fluorescence reader pre-set to 37°C. Measure the fluorescence intensity every minute for 30 minutes at the appropriate excitation and emission wavelengths for the fluorophore (e.g., for BODIPY: Ex/Em = 485/515 nm).

  • Calculate Lipase Activity: The rate of increase in fluorescence is proportional to the lipase activity. Determine the initial velocity (V0) from the linear portion of the kinetic curve. One unit of activity can be defined as the amount of enzyme required to produce 1 nmol of fluorescent product per minute.

Visualizations

Lipase Activity Assay Workflow

The following diagram illustrates the general workflow for a lipase activity assay using a substrate like this compound.

Lipase_Assay_Workflow General Workflow for Lipase Activity Assay cluster_prep Preparation cluster_reaction Reaction cluster_detection Detection cluster_analysis Data Analysis Reagents Prepare Reagents (Buffer, Substrate, Enzyme) Setup Set up Reaction (Enzyme + Buffer) Reagents->Setup Standards Prepare Standard Curve (e.g., Lauric Acid) Calculate Calculate Results (Using Standard Curve) Standards->Calculate Initiate Initiate Reaction (Add Substrate) Setup->Initiate Incubate Incubate (e.g., 37°C, 30 min) Initiate->Incubate Stop Stop Reaction (Optional, for endpoint assays) Incubate->Stop Develop Develop Signal (e.g., Add Colorimetric Reagent) Stop->Develop Measure Measure Signal (Absorbance/Fluorescence) Develop->Measure Measure->Calculate Activity Determine Lipase Activity (U/mL) Calculate->Activity

Caption: General workflow for a lipase activity assay.

Signaling Pathway Context

While this compound itself is a synthetic substrate for in vitro assays, the lipases it is designed to measure play crucial roles in lipid metabolism pathways. For example, lipoprotein lipase (LPL) is a key enzyme in the hydrolysis of triglycerides from chylomicrons and very-low-density lipoproteins (VLDL), providing fatty acids to tissues for energy or storage.

Lipid_Metabolism_Pathway Simplified Role of Lipoprotein Lipase (LPL) in Lipid Metabolism Chylomicrons Chylomicrons (from Intestine) Triglycerides Triglycerides Chylomicrons->Triglycerides VLDL VLDL (from Liver) VLDL->Triglycerides LPL Lipoprotein Lipase (LPL) (on Capillary Endothelium) FFA Free Fatty Acids (FFA) LPL->FFA Glycerol Glycerol LPL->Glycerol Triglycerides->LPL Adipose Adipose Tissue FFA->Adipose Storage Muscle Muscle Tissue FFA->Muscle Energy Glycerol->VLDL Liver Uptake & Re-esterification

Caption: Simplified pathway of LPL-mediated triglyceride hydrolysis.

References

Application Note: Protocol for Incorporating Linoleyl Laurate into Cell Culture Media

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Linoleyl laurate is a fatty acid ester composed of linoleic acid and lauric acid. Its hydrophobic nature presents a significant challenge for its direct application in aqueous cell culture media, where it is poorly soluble. To overcome this, a common and effective method is to complex the lipid with a carrier protein, such as fatty acid-free Bovine Serum Albumin (BSA). This process creates a more soluble and stable formulation that facilitates the delivery of this compound to cells in a biocompatible manner. This document provides a detailed protocol for the preparation and application of this compound-BSA complexes in cell culture experiments.

Data Presentation: Properties and Recommended Concentrations

Successful incorporation of this compound requires an understanding of its physical properties and the optimal concentrations for cell-based assays. The following tables summarize key data for the components used in this protocol.

Table 1: Solvent Solubility of Lauric Acid (a component of this compound)

Solvent Approximate Solubility Reference
Ethanol (B145695) ~30 mg/mL [1]
DMSO ~20 mg/mL [1]
Dimethyl Formamide (DMF) ~30 mg/mL [1]

Table 2: Recommended Starting Concentrations for Cell Culture

Compound Recommended Molar Ratio (Lipid:BSA) Typical Final Concentration Range Reference
Fatty Acids/Esters 1.5:1 to 6:1 25 µM - 600 µM [3][4][5]

Note: The optimal concentration is cell-type dependent and should be determined by a dose-response experiment. Cytotoxicity should be assessed, especially as laurate can enhance the uptake and potential lipotoxicity of other fatty acids.[6][7]

Experimental Protocols

This section details the step-by-step methodology for preparing this compound-BSA complexes and adding them to cell culture media. The protocol is adapted from established methods for solubilizing fatty acids for in vitro studies.[3][8]

Required Materials
  • This compound (liquid)

  • Fatty Acid-Free Bovine Serum Albumin (FAF-BSA)

  • Ethanol (200 proof, absolute) or DMSO

  • Sterile Phosphate-Buffered Saline (PBS) or Milli-Q water

  • Complete cell culture medium (serum-free for complex preparation)

  • Sterile microcentrifuge tubes and conical tubes

  • Water bath or heat block set to 37-65°C

  • Vortex mixer

  • Sterile syringe filters (0.22 µm)

Protocol for Preparation of this compound-BSA Complex

This protocol yields a 5 mM this compound / 1 mM BSA stock solution (5:1 molar ratio), which can be further diluted in culture medium.

Step 1: Prepare 10% (w/v) FAF-BSA Solution

  • Under sterile conditions, dissolve 1 g of FAF-BSA powder in 10 mL of sterile Milli-Q water or PBS.

  • Gently mix by inversion until fully dissolved. Avoid vigorous shaking to prevent foaming.

  • Sterile-filter the solution using a 0.22 µm syringe filter.

  • This 10% BSA solution has an approximate concentration of 1.5 mM (assuming BSA MW ~66.5 kDa). Store at 4°C.

Step 2: Prepare 50 mM this compound Stock in Ethanol

  • The molecular weight of this compound is 448.77 g/mol .

  • In a sterile glass vial or microcentrifuge tube, prepare a 50 mM stock solution by dissolving 22.44 mg of this compound in 1 mL of 100% ethanol.

  • Vortex thoroughly. If solubility is an issue, gentle warming (up to 65°C) can be applied.[3]

Step 3: Complexation of this compound with FAF-BSA

  • In a sterile 15 mL conical tube, add 6.7 mL of the 10% FAF-BSA solution.

  • Pre-warm the BSA solution in a 37°C water bath for 10-15 minutes.[3]

  • While gently vortexing the warm BSA solution, slowly add 1 mL of the 50 mM this compound stock solution dropwise. This slow addition is critical to prevent precipitation.

  • Once mixed, cap the tube and incubate in the 37°C water bath for at least 1 hour, vortexing occasionally, to allow for complete complexation.[3]

  • The final concentrations in this stock tube will be approximately 5 mM this compound and 1 mM BSA in a total volume of ~7.7 mL.

Step 4: Preparation of Final Working Solution in Cell Culture Media

  • The 5 mM this compound stock can now be diluted into your complete cell culture medium to achieve the desired final concentration.

  • For example, to make 10 mL of media with a final concentration of 100 µM this compound, add 200 µL of the 5 mM stock solution to 9.8 mL of culture medium.

  • Always prepare a vehicle control using an equivalent amount of the BSA solution mixed with ethanol (without the lipid) and diluted in the same manner.

Visualizations: Workflow and Cellular Pathway

Workflow for this compound-BSA Complex Preparation

G cluster_prep Stock Preparation cluster_complex Complexation cluster_treat Cell Treatment BSA_prep 1. Prepare 10% (1.5 mM) Fatty Acid-Free BSA Solution Warm_BSA 3. Warm BSA Solution to 37°C BSA_prep->Warm_BSA LL_prep 2. Prepare 50 mM This compound in Ethanol Mix 4. Add this compound Stock to BSA Solution (Slowly) LL_prep->Mix Warm_BSA->Mix Incubate 5. Incubate at 37°C for 1 hour Mix->Incubate Dilute 6. Dilute Complex into Final Culture Medium Incubate->Dilute Yields 5mM LL / 1mM BSA Stock Control 7. Prepare Vehicle Control (BSA + Ethanol) Incubate->Control Treat 8. Add to Cells & Incubate Dilute->Treat Control->Treat G extracellular Extracellular This compound-BSA Complex membrane Plasma Membrane extracellular->membrane Uptake via Transporters (e.g., CD36) intracellular_ester Intracellular This compound membrane->intracellular_ester lipase Cellular Lipases/ Esterases intracellular_ester->lipase Hydrolysis lauric_acid Lauric Acid (Saturated FA) lipase->lauric_acid linoleic_acid Linoleic Acid (Unsaturated FA) lipase->linoleic_acid beta_oxidation β-Oxidation (Energy Production) lauric_acid->beta_oxidation lipid_synthesis Lipid Synthesis (TAGs, Phospholipids) lauric_acid->lipid_synthesis linoleic_acid->beta_oxidation linoleic_acid->lipid_synthesis signaling Signaling Pathways (e.g., PPARs) linoleic_acid->signaling

References

Troubleshooting & Optimization

Technical Support Center: Overcoming Linoleyl Laurate Solubility Issues in Aqueous Buffers

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges associated with the aqueous solubility of the lipophilic compound, linoleyl laurate.

Frequently Asked Questions (FAQs)

Q1: Why does my this compound precipitate when I add it to my aqueous buffer?

A1: this compound is a long-chain fatty acid ester, making it highly lipophilic (fat-loving) and consequently poorly soluble in water-based solutions like most biological buffers. When you introduce your stock solution (likely in an organic solvent like DMSO) into an aqueous buffer, the drastic change in solvent polarity causes the this compound to crash out of solution, forming a precipitate. This is a common challenge when working with hydrophobic compounds in aqueous systems.

Q2: What are the primary strategies to improve the solubility of this compound in aqueous buffers?

A2: The three main approaches to enhance the aqueous solubility of lipophilic compounds like this compound are:

  • Co-solvency: Introducing a water-miscible organic solvent to the aqueous buffer to increase the overall solvency for lipophilic molecules.

  • Surfactant-mediated solubilization: Using surfactants to form micelles that encapsulate the this compound, allowing it to be dispersed in the aqueous phase.

  • Cyclodextrin (B1172386) complexation: Employing cyclodextrins to form inclusion complexes with this compound, where the hydrophobic molecule is shielded within the cyclodextrin's core, and the hydrophilic exterior of the cyclodextrin allows it to dissolve in water.

Troubleshooting Guides

Issue 1: this compound precipitates immediately upon addition to the aqueous buffer.

This guide will walk you through a decision-making process to select an appropriate solubilization method.

G start Start: this compound Precipitation check_organic_solvent Is a low percentage of organic solvent acceptable in your experiment? start->check_organic_solvent use_cosolvent Use Co-solvent Method check_organic_solvent->use_cosolvent Yes check_surfactant Are surfactants compatible with your assay? check_organic_solvent->check_surfactant No end End: Solubilization Method Selected use_cosolvent->end use_surfactant Use Surfactant Micelles Method check_surfactant->use_surfactant Yes check_cyclodextrin Is cyclodextrin complexation suitable for your application? check_surfactant->check_cyclodextrin No use_surfactant->end use_cyclodextrin Use Cyclodextrin Complexation Method check_cyclodextrin->use_cyclodextrin Yes check_cyclodextrin->end No/Unsure use_cyclodextrin->end

Caption: Decision tree for selecting a solubilization method.

Method 1: Co-solvency

Q3: How do I use a co-solvent to dissolve this compound?

A3: The co-solvent method involves creating a solvent system that is more hospitable to lipophilic compounds than a purely aqueous one. Ethanol (B145695) is a commonly used co-solvent. The general principle is to dissolve the this compound in the co-solvent first and then add this solution to the aqueous buffer.

Experimental Protocol: Co-solvent Method

G cluster_0 Preparation cluster_1 Solubilization cluster_2 Final Solution A 1. Dissolve this compound in 100% Ethanol (e.g., to 10 mg/mL) C 3. Add Ethanol Stock Dropwise to Buffer while Vortexing A->C B 2. Prepare Aqueous Buffer (e.g., PBS, pH 7.4) B->C D 4. Observe for Precipitation C->D E 5. Final Concentration of Ethanol should be low (e.g., <5%) D->E

Caption: Workflow for the co-solvent solubilization method.

Data Presentation: Solubility of Saturated Fatty Acids in Ethanol/Water Mixtures

Fatty AcidEthanol Concentration (w/w)Solubility (Mole Fraction) at 30°C
Palmitic Acid (C16:0)95%~0.03
76%~0.005
Stearic Acid (C18:0)95%~0.02
76%~0.002

Data adapted from studies on saturated fatty acid solubility in ethanol-water mixtures.[1] High concentrations of ethanol significantly increase the solubility of long-chain fatty acids.[1][2]

Method 2: Surfactant-Mediated Solubilization

Q4: How do surfactants help in dissolving this compound?

A4: Surfactants are amphiphilic molecules, meaning they have a water-loving (hydrophilic) head and a fat-loving (hydrophobic) tail. Above a certain concentration, called the Critical Micelle Concentration (CMC), surfactant molecules self-assemble into spherical structures called micelles. The hydrophobic tails form the core of the micelle, creating a microenvironment where lipophilic molecules like this compound can be entrapped and solubilized in the bulk aqueous solution.

Experimental Protocol: Surfactant Method

G A 1. Prepare Surfactant Solution in Aqueous Buffer (Concentration > CMC) B 2. Add this compound (as a concentrated stock in organic solvent or neat oil) A->B C 3. Mix Vigorously (Vortex or Sonicate) B->C D 4. Allow to Equilibrate C->D E 5. Visually Inspect for Clarity (Formation of a Clear Micellar Solution) D->E

Caption: Protocol for surfactant-mediated solubilization.

Data Presentation: Critical Micelle Concentrations (CMCs) of Common Surfactants

SurfactantCategoryCMC in Water (approx.)
Sodium Dodecyl Sulfate (SDS)Anionic8.3 mM
Tween® 20Non-ionic0.06 mM
Tween® 80Non-ionic0.012 mM
Triton™ X-100Non-ionic0.24 mM

Note: CMC values can be affected by buffer composition, temperature, and pH.[3]

Q5: Which surfactant should I choose?

A5: For biological applications, non-ionic surfactants like Tween® 20 and Tween® 80 are generally preferred due to their lower toxicity compared to ionic surfactants. Tween® 80, with its oleic acid tail, has a high solubilization capacity for lipophilic compounds.[4][5]

Method 3: Cyclodextrin Complexation

Q6: How does cyclodextrin complexation work to solubilize this compound?

A6: Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity. They can encapsulate "guest" molecules like this compound within their cavity, forming an "inclusion complex". This complex has a water-soluble exterior, allowing the otherwise insoluble this compound to be dispersed in an aqueous solution.[6][7]

Experimental Protocol: Phase Solubility Study with β-Cyclodextrin

A phase solubility study is essential to determine the stoichiometry of the complex and the concentration of cyclodextrin needed for solubilization.

G A 1. Prepare a series of β-cyclodextrin solutions of increasing concentration in buffer B 2. Add excess this compound to each cyclodextrin solution A->B C 3. Equilibrate the mixtures (e.g., 24-48h at a constant temperature) B->C D 4. Separate the excess undissolved this compound (e.g., by filtration or centrifugation) C->D E 5. Quantify the concentration of dissolved this compound in the supernatant (e.g., by HPLC) D->E F 6. Plot the concentration of dissolved this compound vs. the concentration of β-cyclodextrin E->F

Caption: Workflow for a phase solubility study.

Data Presentation: Interpreting Phase Solubility Diagrams

The results of a phase solubility study are typically plotted as the concentration of the dissolved guest molecule (this compound) against the concentration of the cyclodextrin.

Diagram TypeInterpretation
ALLinear increase in solubility, indicating the formation of a 1:1 soluble complex.
APPositive deviation from linearity, suggesting the formation of higher-order soluble complexes (e.g., 1:2 guest:cyclodextrin).
BSInitial increase in solubility followed by a plateau, indicating the formation of a complex with limited solubility.

Based on the classification by Higuchi and Connors.[8][9] For a highly lipophilic molecule like this compound, a B-type diagram might be expected with natural β-cyclodextrin due to the potential for the complex itself to have limited solubility. Modified cyclodextrins, such as hydroxypropyl-β-cyclodextrin (HP-β-CD), often exhibit A-type diagrams due to their higher aqueous solubility.[9]

Q7: Which cyclodextrin is most suitable?

A7: While β-cyclodextrin is commonly used, its aqueous solubility is relatively low. For enhanced solubilization, chemically modified cyclodextrins like hydroxypropyl-β-cyclodextrin (HP-β-CD) or sulfobutylether-β-cyclodextrin (SBE-β-CD) are often more effective due to their higher water solubility.[10]

General Troubleshooting Tips

  • Sonication: Gentle sonication in a water bath can help to break down aggregates and facilitate dissolution for all methods.

  • Warming: Cautious warming (e.g., to 37°C) can increase the solubility of this compound. However, be mindful of the thermal stability of your compound and other components in your buffer.

  • pH Adjustment: If your experimental system allows, adjusting the pH of the buffer might improve solubility, although this compound itself is not ionizable.

  • Order of Addition: When using co-solvents, always add the concentrated stock of the lipophilic compound to the aqueous buffer, not the other way around. This promotes rapid dispersion and can prevent localized precipitation.

References

Technical Support Center: Stabilizing Linoleyl Laurate Nanoemulsions

Author: BenchChem Technical Support Team. Date: December 2025

This guide is designed for researchers, scientists, and drug development professionals working with linoleyl laurate-containing nanoemulsions. It provides troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to address common challenges in formulation and stability.

Frequently Asked Questions (FAQs)

Q1: What is the primary role of this compound in our nanoemulsion formulation?

This compound typically serves as the oil phase or a significant component of it. Its physicochemical properties are critical for solubilizing active pharmaceutical ingredients (APIs) and forming the core of the nano-sized droplets.

Q2: Why is my this compound nanoemulsion appearing cloudy or milky?

A cloudy or milky appearance usually indicates that the droplet size is too large, potentially outside the nano-range (typically 20-200 nm).[1][2][3] This could be due to insufficient surfactant concentration, improper homogenization, or formulation instability leading to droplet coalescence.[4]

Q3: What is Ostwald ripening and how does it affect my nanoemulsion?

Ostwald ripening is a major destabilization mechanism in nanoemulsions.[4][5] It involves the diffusion of smaller droplets into larger ones, leading to an overall increase in the average droplet size over time. This can shift your formulation from a transparent, nano-sized dispersion to a cloudy, conventional emulsion. Using an oil phase with very low solubility in the continuous phase can help reduce this effect.[4][6]

Q4: How much surfactant is typically required?

While microemulsions may require high surfactant concentrations (20% or more), nanoemulsions can often be formulated with much lower amounts, typically in the range of 5-10%.[5][7] However, the optimal concentration depends on the specific oil, surfactant, and desired droplet size.[8] Insufficient surfactant will fail to adequately cover the droplet surface, leading to instability.[9][10]

Q5: Can I use a combination of surfactants?

Yes, using a combination of a primary surfactant and a co-surfactant is a common and effective strategy.[11][12] Co-surfactants, often short-chain alcohols, can enhance the flexibility of the interfacial film, further reduce interfacial tension, and improve the overall stability of the nanoemulsion.[12][13]

Troubleshooting Guide

IssuePotential CausesRecommended Solutions
Rapid Increase in Particle Size Ostwald Ripening: Diffusion of oil from smaller to larger droplets.[4] Coalescence: Droplets are merging due to insufficient stabilization.[5]- Incorporate a small amount of a highly water-insoluble compound (e.g., a long-chain triglyceride) into the this compound oil phase to minimize diffusion.[4] - Increase surfactant or co-surfactant concentration to ensure complete surface coverage.[8][10] - Optimize homogenization parameters (increase pressure, cycles, or time) to achieve a smaller, more uniform initial droplet size.[2]
Phase Separation or Creaming Flocculation/Aggregation: Droplets are clumping together due to weak repulsive forces. Insufficient Density Matching: Significant density difference between the oil and water phases.- Although creaming is less common with nano-sized droplets due to Brownian motion, significant aggregation can still occur.[4][5] - Evaluate the zeta potential. A value greater than |30mV| suggests sufficient electrostatic repulsion. If low, consider adjusting pH or using an ionic surfactant. - Increase the viscosity of the continuous phase by adding a thickening agent.
Formulation is Cloudy/Opaque Large Droplet Size: The average particle diameter is likely >200 nm.[1][3][9] Polydispersity: The droplet size distribution is too wide.- Increase the surfactant-to-oil ratio (SOR). A higher surfactant concentration generally leads to smaller droplets.[14][15] - Optimize the energy input during preparation (e.g., higher pressure in homogenization or longer sonication time).[2] - Ensure the chosen surfactant has an appropriate Hydrophilic-Lipophilic Balance (HLB) for an oil-in-water (O/W) system (typically 10-16.5).[16]
Inconsistent Results Between Batches Process Variability: Inconsistent energy input or component addition. Component Quality: Variations in the quality of raw materials.- Standardize all processing parameters: homogenization pressure, number of passes, sonication amplitude and time, and temperature.[2][17] - Ensure precise and consistent order of addition of components.[18] - Use high-purity, well-characterized ingredients and check for batch-to-batch variability.

Experimental Protocols & Data

Protocol 1: Preparation of this compound Nanoemulsion via High-Pressure Homogenization
  • Phase Preparation:

    • Oil Phase: Accurately weigh this compound and any oil-soluble components (e.g., active ingredient). Gently heat to 40-50°C to ensure complete dissolution.

    • Aqueous Phase: Dissolve the surfactant (e.g., Tween 80) and co-surfactant (e.g., Span 80) in purified water. Heat to the same temperature as the oil phase.[18]

  • Pre-emulsion Formation:

    • Slowly add the oil phase to the aqueous phase while stirring at high speed (e.g., 10,000 rpm for 5 minutes) using a high-shear mixer (e.g., Ultra-Turrax).[18] This creates a coarse pre-emulsion.

  • Homogenization:

    • Immediately pass the pre-emulsion through a high-pressure homogenizer.

    • Operate at a set pressure (e.g., 15,000 psi or 100 MPa).

    • Recirculate the emulsion for a specific number of cycles (e.g., 5-7 cycles) to achieve a uniform, translucent nanoemulsion.[18]

  • Cooling & Characterization:

    • Allow the nanoemulsion to cool to room temperature.

    • Characterize the final product for particle size, polydispersity index (PDI), and zeta potential.[19][]

Protocol 2: Stability Assessment
  • Accelerated Stability:

    • Store aliquots of the nanoemulsion at various temperatures (e.g., 4°C, 25°C, and 40°C).

    • At predetermined time points (e.g., Day 0, 7, 14, 30, 60, 90), withdraw samples.[9][21]

  • Physical Stress Testing:

    • Centrifugation: Centrifuge a sample at high speed (e.g., 10,000 rpm for 30 minutes) and visually inspect for any signs of phase separation or creaming.[][21]

    • Heating-Cooling Cycles: Subject the nanoemulsion to multiple cycles of temperature changes (e.g., 4°C to 45°C) to assess its robustness.

  • Analysis:

    • Analyze the samples from each time point for changes in average particle size, PDI, and zeta potential. Visual inspection for clarity should also be recorded.

Data Tables: Effect of Surfactant Concentration

Table 1: Impact of Surfactant-to-Oil Ratio (SOR) on Particle Size and Polydispersity Index (PDI) Formulation: 10% this compound, Tween 80, Water; High-Pressure Homogenization at 15,000 psi for 5 cycles.

Formulation IDSurfactant-to-Oil Ratio (SOR)Avg. Particle Size (nm)PDIVisual Appearance
LL-NE-10.5:1254.30.451Milky, Opaque
LL-NE-21.0:1125.80.210Translucent
LL-NE-31.5:175.20.155Transparent
LL-NE-42.0:178.90.280Transparent

Note: Increasing surfactant concentration generally decreases particle size, but excessive amounts can sometimes lead to an increase due to depletion-flocculation mechanisms.[9]

Table 2: Long-Term Stability Study at 25°C (Formulation LL-NE-3)

Time PointAvg. Particle Size (nm)PDIZeta Potential (mV)
Day 075.20.155-35.2
Day 3079.80.162-34.8
Day 6085.10.170-33.5
Day 9092.50.185-32.1

Visualizations

Nanoemulsion_Workflow cluster_prep Preparation cluster_char Characterization cluster_stab Stability Testing A Phase Preparation (Oil & Aqueous) B High-Shear Mixing (Pre-emulsion) A->B C High-Pressure Homogenization B->C D Particle Size & PDI (DLS) C->D Initial Sample F Morphology (TEM/SEM) C->F G Accelerated Storage (Temp & Time) C->G Store Aliquots H Centrifugation C->H E Zeta Potential D->E G->D Time Points

Caption: Workflow for nanoemulsion preparation and evaluation.

Troubleshooting_Tree Start Instability Observed (e.g., Cloudiness, Separation) Size Particle Size > 200nm? Start->Size Separation Phase Separation? Size->Separation No Sol_Energy Increase Homogenization Energy / Cycles Size->Sol_Energy Yes Sol_Surf Increase Surfactant Concentration Size->Sol_Surf Yes Sol_Zeta Check Zeta Potential Adjust pH if needed Separation->Sol_Zeta Yes Sol_Visc Increase Continuous Phase Viscosity Separation->Sol_Visc Yes

Caption: Decision tree for troubleshooting nanoemulsion instability.

Stabilization_Mechanism cluster_interface Interface Oil Linoleyl Laurate (Oil Droplet) Surfactant Surfactant (e.g., Tween 80) Oil->Surfactant Hydrophobic tail interaction Water Aqueous Phase Surfactant->Water Hydrophilic head interaction CoSurfactant Co-surfactant (e.g., Span 80) Surfactant->CoSurfactant Interfacial Packing

Caption: Surfactant and co-surfactant stabilizing an oil droplet.

References

Technical Support Center: Optimizing GC-MS for Linoleyl Laurate Analysis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the analysis of linoleyl laurate using Gas Chromatography-Mass Spectrometry (GC-MS). This guide provides detailed answers to frequently asked questions, troubleshooting advice for common issues, and standardized protocols to assist researchers, scientists, and drug development professionals in optimizing their analytical methods.

Frequently Asked Questions (FAQs)

Q1: What is the recommended GC column for analyzing this compound?

A1: The choice of GC column depends on the analytical goal. For general-purpose analysis and quantification of a relatively pure sample, a non-polar or low-bleed column is recommended.

  • Non-Polar Columns : A column like a DB-1HT or ZB-1ms (100% dimethylpolysiloxane) is a good starting point.[1][2] These columns separate compounds primarily by boiling point. For high molecular weight esters like this compound, a high-temperature (HT) version is preferable.

  • Mid-Polarity Columns : A 5% phenyl-substituted column, such as a DB-5MS or HP-5MS, offers a slight increase in polarity and is also widely used for general profiling of lipids and esters.[3][4][5]

  • High-Polarity Columns : If the goal is to separate this compound from other isomeric fatty acid esters (e.g., cis/trans isomers), a more polar column, such as a cyanopropyl-based phase (e.g., DB-23), is necessary.[6]

The most common column dimensions for this type of analysis are 15-30 meters in length, 0.25 mm internal diameter (I.D.), and a film thickness of 0.10-0.25 µm.[1] Thinner films are suitable for high boiling point analytes like wax esters.[7]

Q2: What are the optimal injection port and oven temperature program settings for this compound?

A2: this compound is a high molecular weight wax ester, requiring high temperatures for volatilization.

  • Injector Temperature : A high injector temperature, typically between 300°C and 325°C, is recommended to ensure complete and rapid vaporization of the analyte and prevent discrimination.[1][3] A splitless injection is often used for trace analysis to maximize sensitivity.[1][3]

  • Oven Temperature Program : A temperature ramp is necessary to achieve good chromatographic separation. A typical program would be:

    • Initial Temperature : Start at a relatively high temperature (e.g., 150-250°C) to reduce run time, holding for 1-2 minutes.[1][3]

    • Ramp : Increase the temperature at a rate of 2-10°C per minute to a final temperature of 320-350°C.[1][3]

    • Final Hold : Hold the final temperature for 5-10 minutes to ensure the elution of all high-boiling compounds from the column.[1][3]

Q3: What are the characteristic mass spectral fragments of this compound that I should look for?

  • Fragments from the fatty acid moiety (Lauric Acid) : A prominent peak corresponding to the protonated lauric acid [C₁₁H₂₃COOH + H]⁺ at m/z 201 is expected. This is a characteristic fragmentation for fatty acid esters.

  • Fragments from the alcohol moiety (Linoleyl Alcohol) : Fragments resulting from the loss of water from the alcohol chain.

  • McLafferty Rearrangement : A characteristic ion for fatty acid methyl esters is at m/z 74. For larger esters, analogous rearrangements can occur.

  • Alkyl Fragments : A series of aliphatic hydrocarbon fragments (at m/z 41, 43, 55, 57, etc.) from both the acid and alcohol chains will be present.[8]

Q4: Do I need to derivatize this compound before GC-MS analysis?

A4: No, derivatization is generally not necessary for this compound.[1] It is a wax ester, which is sufficiently volatile for direct GC-MS analysis, provided high-temperature conditions are used. Derivatization is typically required for free fatty acids to increase their volatility and improve peak shape, but not for their esters.[9]

Q5: What are common solvents for dissolving this compound for GC-MS analysis?

A5: this compound is a non-polar compound. Suitable solvents include hexane (B92381), isooctane, toluene, or chloroform.[1][3] The final concentration for injection is typically in the range of 0.1–1.0 mg/mL.[1]

Troubleshooting Guides

Problem: Poor Peak Shape (Tailing or Fronting)

Q: My this compound peak is tailing. What are the possible causes and solutions?

A: Peak tailing is often a sign of active sites in the GC system or other issues.

Potential Cause Solution
Active Sites in Inlet Clean or replace the inlet liner. Use a deactivated liner, potentially with glass wool.[2][10]
Column Contamination Bake out the column at its maximum isothermal temperature for 1-2 hours. If tailing persists, trim the first 10-20 cm of the column from the inlet side.[2]
Column Degradation If the column is old or has been exposed to oxygen at high temperatures, it may need to be replaced.[11]
Insufficient Temperature The injector or transfer line temperature may be too low, causing slow volatilization. Ensure temperatures are adequate for this high-boiling point analyte.
Sample Overload (Less Common for Tailing) While more associated with fronting, severe overload can sometimes distort peaks. Try injecting a more dilute sample.
Problem: Low or No Signal

Q: I am not seeing a peak for this compound, or the signal is very weak. What should I check?

A: A lack of signal can stem from injection issues, system leaks, or analyte degradation.

Potential Cause Solution
Injector Problem Verify the syringe is functioning correctly and dispensing the sample. Check for a plugged or cored septum.[10]
System Leak Use an electronic leak detector to check for leaks at the injector, column fittings, and detector.[11] Leaks can introduce oxygen, which degrades the column and sample.
Thermal Degradation While high temperatures are needed, excessively high injector or oven temperatures can cause thermally labile compounds to degrade.[2][12] Review the thermal stability of your analyte.
MS Detector Issue Ensure the MS is tuned and functioning correctly. Check the filament and electron multiplier status.
Sample Preparation Confirm the sample concentration is appropriate and that the analyte is soluble in the chosen solvent.[2]
Problem: Ghost Peaks and Contamination

Q: I am seeing unexpected peaks in my chromatogram. How can I identify and eliminate them?

A: Ghost peaks are extraneous peaks that can come from various sources.

Potential Cause Solution
Septum Bleed Particles from an old or over-tightened septum can enter the inlet. Replace the septum regularly.
Contaminated Inlet Liner Non-volatile residues from previous injections can accumulate. Clean or replace the inlet liner.[2]
Contaminated Solvent/Reagents Run a solvent blank to check for purity. Use high-purity, GC-grade solvents.
Carryover from Previous Injection Implement a thorough wash sequence for the syringe in the autosampler. Increase the oven bake-out time at the end of the run.
Contaminated Carrier Gas Ensure high-purity carrier gas and that gas traps (oxygen, moisture, hydrocarbon) are installed and functional.[11][13]

Experimental Protocols

Protocol 1: Standard Sample Preparation
  • Solvent Selection : Choose a high-purity, volatile organic solvent such as hexane or isooctane.

  • Stock Solution : Accurately weigh a known amount of this compound standard and dissolve it in the chosen solvent to create a stock solution (e.g., 1 mg/mL).

  • Working Standards : Perform serial dilutions of the stock solution to prepare a series of calibration standards covering the desired concentration range.

  • Sample Preparation : Dissolve the unknown sample in the same solvent to a concentration expected to fall within the calibration range.

  • Vialing : Transfer the final solutions to 2 mL autosampler vials and cap securely.

Protocol 2: Recommended GC-MS Operating Parameters

This protocol provides a robust starting point for the analysis of this compound. Optimization may be required based on your specific instrument and separation needs.

Parameter Recommended Setting
GC System Agilent 8890 GC (or equivalent)[1]
Mass Spectrometer 7010B Triple Quadrupole GC/MS (or equivalent)[1]
Column DB-1HT, 15 m x 0.25 mm, 0.10 µm film thickness[1]
Carrier Gas Helium, constant flow mode at 1.0-1.5 mL/min[3]
Injection Mode Splitless[1][3]
Injection Volume 1 µL
Injector Temperature 325°C[1]
Oven Program Start at 150°C, hold for 2 min, ramp at 10°C/min to 320°C, hold for 10 min.
MS Transfer Line Temp. 310°C[1]
Ion Source Temperature 230°C[1]
Ionization Mode Electron Ionization (EI) at 70 eV[1]
Scan Range m/z 50-700

Visualizations

Workflow for Troubleshooting Poor Peak Shape

G cluster_0 Troubleshooting Workflow for Peak Asymmetry start Poor Peak Shape Observed (Tailing or Fronting) q1 Is the peak Tailing or Fronting? start->q1 tailing Tailing q1->tailing Tailing fronting Fronting q1->fronting Fronting check_activity Check for System Activity tailing->check_activity sol_liner Clean/Replace Inlet Liner check_activity->sol_liner sol_column Trim/Replace GC Column check_activity->sol_column check_overload Check for Column Overload or Solvent Mismatch fronting->check_overload sol_dilute Dilute Sample or Reduce Injection Volume check_overload->sol_dilute sol_temp Adjust Initial Oven Temp check_overload->sol_temp

Caption: A logical workflow for diagnosing and resolving common causes of peak tailing and fronting.

GC-MS Method Development Logic

G cluster_1 Logical Steps for GC-MS Method Development start Define Analytical Goal (Quantification, Identification) analyte Review Analyte Properties (MW, Polarity, BP) start->analyte column Select GC Column (Phase, Dimensions) analyte->column params Set Initial GC-MS Parameters (Temps, Flow, Scan Range) column->params inject Inject Standard params->inject evaluate Evaluate Chromatogram (Peak Shape, Resolution, S/N) inject->evaluate optimize Optimize Parameters evaluate->optimize Not OK finalize Finalize & Validate Method evaluate->finalize OK optimize->params

Caption: A flowchart illustrating the systematic process for developing a new GC-MS analytical method.

References

Technical Support Center: Enhancing Skin Penetration of Linoleyl Laurate Formulations

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with linoleyl laurate in topical and transdermal formulations. This resource provides troubleshooting guidance and frequently asked questions to address common challenges encountered during experimentation.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section is designed in a question-and-answer format to directly address specific issues you may encounter.

Formulation & Stability Issues

Q1: My this compound-based emulsion is showing signs of instability (phase separation, creaming). What are the likely causes and how can I fix it?

A1: Emulsion instability is a common challenge. The primary causes for instability in a this compound formulation include:

  • Incorrect Emulsifier Selection: The Hydrophile-Lipophile Balance (HLB) of your emulsifier system may not be optimal for the oil phase containing this compound.

  • Insufficient Emulsifier Concentration: There may be too much oil for the amount of emulsifier to effectively coat the dispersed droplets.[1]

  • Inadequate Homogenization: Insufficient shear during emulsification can lead to large, non-uniform droplets that are prone to coalescence.

  • pH Shift: A significant change in the formulation's pH can destabilize pH-sensitive emulsifiers or other stabilizing agents.[1]

  • Oxidation of this compound: As an unsaturated fatty acid ester, this compound is susceptible to oxidation, which can alter its chemical structure and impact emulsion stability.

Troubleshooting Steps:

  • Optimize the Emulsifier System: Experiment with different emulsifier blends to achieve the required HLB for your specific oil phase composition.

  • Adjust Concentrations: Try increasing the emulsifier concentration or decreasing the oil phase percentage.

  • Refine Homogenization Process: Increase mixing time or speed, but be cautious with shear-sensitive polymers.

  • Incorporate Stabilizers: Add gums (e.g., xanthan gum) or polymers to increase the viscosity of the continuous phase and hinder droplet movement.

  • Add Antioxidants and Chelating Agents: To prevent oxidation of this compound, include antioxidants like tocopherol (Vitamin E) and a chelating agent to bind metal ions that can catalyze oxidation.

Q2: The viscosity of my cream/lotion containing this compound changes significantly with temperature variations. How can I prevent this?

A2: Significant viscosity changes with temperature are often due to the formulation's composition.

  • High Concentration of Low Melting Point Ingredients: this compound is a waxy solid at room temperature. If used in high concentrations along with other low melting point butters or waxes, the formulation can soften considerably in warmer climates and become too firm in colder ones.[2]

  • Emulsifier System: Using only non-ionic emulsifiers without the support of stabilizing polymers can lead to temperature-dependent viscosity changes.[2]

Troubleshooting Steps:

  • Limit Low Melting Point Lipids: Keep the total concentration of low melting point butters and waxes (including this compound) to a manageable level.

  • Incorporate Polymers: Add a stabilizing polymer like a carbomer or a natural gum to provide a stable viscosity backbone that is less sensitive to temperature fluctuations.

Q3: I'm observing a grainy or waxy texture in my formulation. What's causing this?

A3: A grainy or waxy appearance can arise from a couple of issues:

  • Improper Heating/Cooling: If the oil and water phases are not at a similar, sufficiently high temperature during emulsification, some waxy components like this compound may solidify prematurely, creating a grainy texture.[1][2]

  • Crystallization: The active pharmaceutical ingredient (API) or this compound itself might be crystallizing out of the formulation over time. This can happen if the formulation is supersaturated or if there are interactions between excipients.

Troubleshooting Steps:

  • Ensure Proper Emulsification Temperature: Heat both the oil and water phases to the recommended temperature (typically 70-80°C) before combining to ensure all components are fully melted and miscible.

  • Control Cooling Rate: A controlled and steady cooling process with gentle mixing can prevent the premature crystallization of waxy components.

  • Evaluate API Solubility: Ensure the API remains solubilized in the formulation under all storage conditions. It may be necessary to add a co-solvent or adjust the oil phase composition.

Skin Penetration & Efficacy Issues

Q4: I'm not seeing the expected enhancement in skin penetration with my this compound formulation. What factors could be limiting its performance?

A4: Several factors can influence the efficacy of this compound as a penetration enhancer:

  • Concentration: The penetration-enhancing effect is concentration-dependent. There is often an optimal concentration range; too little may be ineffective, while too much could lead to skin irritation or negative formulation effects.

  • Vehicle Effects: The overall formulation (vehicle) plays a crucial role. The solubility and partitioning of the active drug and the enhancer between the vehicle and the stratum corneum are key. The vehicle must release the enhancer and the drug to the skin.

  • Interaction with the Active: this compound enhances penetration primarily by disrupting the ordered lipid structure of the stratum corneum and by improving the partitioning of the drug into the skin.[3] The physicochemical properties of your active ingredient (e.g., lipophilicity, molecular weight) will determine how effectively it can take advantage of this disruption.

  • Skin Model Variability: If you are using an in vitro model, the type and integrity of the skin membrane (e.g., human, porcine, synthetic) can significantly impact results.

Troubleshooting Steps:

  • Optimize this compound Concentration: Conduct a dose-ranging study to determine the optimal concentration of this compound for your specific active and formulation.

  • Modify the Vehicle: Adjust the co-solvents and other excipients in your formulation to optimize the thermodynamic activity of the drug, which drives its partitioning into the skin. Supersaturated formulations can sometimes significantly increase flux.[4][5]

  • Characterize Skin Barrier Integrity: When using excised skin in Franz diffusion cells, always perform a barrier integrity test (e.g., by measuring transepidermal water loss - TEWL) to ensure the results are reliable.

Q5: What is the primary mechanism by which this compound is thought to enhance skin penetration?

A5: Fatty acid esters like this compound are believed to enhance skin penetration through a combination of mechanisms:

  • Disruption of Stratum Corneum Lipids: The primary mechanism involves the insertion of the enhancer's alkyl chains into the highly ordered intercellular lipid lamellae of the stratum corneum. This disrupts the tight packing of the lipids, creating more fluid regions and increasing the permeability of the barrier.[3][6]

  • Increased Drug Partitioning: By altering the lipid environment of the stratum corneum, this compound can increase the solubility of the active drug within the skin barrier, thereby enhancing its partitioning from the vehicle into the skin.[6]

  • Increased Diffusivity: The fluidization of the stratum corneum lipids leads to an increase in the diffusion coefficient of the drug through the skin barrier.[3]

Quantitative Data on Penetration Enhancement

Penetration EnhancerActive IngredientSkin ModelEnhancement Ratio (ER)Key Findings
Lauric Acid (15%)AminophyllineShed Snake Skin4.38 ± 0.03A significant, concentration-dependent increase in permeation was observed.[7]
Lauric Acid (1.7%)AminophyllineShed Snake Skin2.12 ± 0.02Even at lower concentrations, a notable enhancement was measured.[7]
Oleic AcidTolnaftateHuman Skin1.87Oleic acid was the only fatty acid in the study to significantly enhance penetration into the epidermis.
Oleic AcidIndomethacinNot Specified~10When used with propylene (B89431) glycol as a co-solvent, oleic acid showed a ten-fold enhancement.[6]
Palmitoleic AcidMethylparabenNot Specified13.4Demonstrated the highest enhancement effect among the fatty acids tested in that particular study.[6]
  • Enhancement Ratio (ER): The factor by which the flux of the active ingredient is increased in the presence of the enhancer compared to a control formulation without the enhancer.

Experimental Protocols

Protocol: In Vitro Skin Permeation Study using Franz Diffusion Cells

This protocol outlines the key steps for assessing the skin penetration of an active ingredient from a this compound formulation using vertical Franz diffusion cells.

1. Materials and Equipment:

  • Vertical Franz diffusion cells

  • Excised human or porcine skin (or a synthetic membrane like Strat-M®)

  • Receptor solution (e.g., phosphate-buffered saline with a solubility enhancer if needed)

  • Circulating water bath set to 32°C (to maintain skin surface temperature)

  • Magnetic stir bars and stirrer unit

  • Test formulation (containing active and this compound) and control formulation (without this compound)

  • Syringes for sampling and receptor solution replacement

  • Analytical instrument for drug quantification (e.g., HPLC)

2. Skin Membrane Preparation:

  • Thaw frozen excised skin at room temperature.

  • Cut the skin into sections large enough to fit the Franz diffusion cells.

  • Carefully mount the skin section between the donor and receptor chambers of the Franz cell, with the stratum corneum side facing the donor chamber.

  • Ensure the skin is taut and there are no leaks.

3. Experimental Setup:

  • Fill the receptor chamber with pre-warmed (32°C), degassed receptor solution, ensuring no air bubbles are trapped beneath the skin.

  • Allow the system to equilibrate for at least 30 minutes.

  • Apply a precise amount of the test or control formulation to the skin surface in the donor chamber.

4. Sampling Procedure:

  • At predetermined time points (e.g., 0, 1, 2, 4, 6, 8, 12, 24 hours), withdraw a sample from the receptor chamber through the sampling arm.

  • Immediately replace the withdrawn volume with fresh, pre-warmed receptor solution to maintain sink conditions.

  • Analyze the collected samples for the concentration of the active ingredient using a validated analytical method.

5. Data Analysis:

  • Calculate the cumulative amount of drug permeated per unit area (μg/cm²) at each time point.

  • Plot the cumulative amount permeated versus time.

  • Determine the steady-state flux (Jss) from the slope of the linear portion of the plot.

  • Calculate the permeability coefficient (Kp) if desired.

  • Calculate the Enhancement Ratio (ER) by dividing the flux from the test formulation by the flux from the control formulation.

Visualizations

Diagram 1: Experimental Workflow for Skin Permeation Study

G cluster_prep Preparation Phase cluster_exp Experiment Phase cluster_analysis Analysis Phase prep_skin Skin Membrane Preparation (Thawing, Cutting) prep_franz Franz Cell Assembly (Mounting Skin) prep_skin->prep_franz fill_receptor Fill Receptor Chamber prep_franz->fill_receptor prep_sol Prepare Receptor Solution (Degas, Warm to 32°C) prep_sol->fill_receptor equilibrate System Equilibration (30 mins) fill_receptor->equilibrate apply_form Apply Formulation to Donor Chamber equilibrate->apply_form sampling Collect Samples at Time Points apply_form->sampling analyze Quantify Drug (e.g., HPLC) sampling->analyze calculate Calculate Flux (Jss) & Enhancement Ratio (ER) analyze->calculate report Report Results calculate->report

Caption: Workflow for an in vitro skin permeation study using Franz diffusion cells.

Diagram 2: Mechanism of Penetration Enhancement by this compound

G cluster_formulation Formulation on Skin Surface cluster_sc Stratum Corneum (SC) Barrier cluster_result Penetration Outcome Formulation Topical Formulation (Drug + this compound) SC_Before Highly Ordered Intercellular Lipids Formulation->SC_Before LL Partitioning SC_After Disrupted & Fluidized Intercellular Lipids SC_Before->SC_After Lipid Disruption Partition Increased Drug Partitioning into SC SC_After->Partition Diffusion Increased Drug Diffusivity through SC SC_After->Diffusion Penetration Enhanced Skin Penetration Partition->Penetration Diffusion->Penetration

Caption: Mechanism of skin penetration enhancement by this compound.

References

Technical Support Center: Minimizing Linoleyl Laurate Crystallization in Cosmetic Creams

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing the challenges of linoleyl laurate crystallization in cosmetic cream formulations.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it used in cosmetic creams?

This compound is an ester that functions as an emollient, texture enhancer, and film-forming agent in cosmetic formulations.[1][2] It is prized for its ability to impart a smooth, soft feel to the skin without a greasy residue.[1][2] In its raw form, it is a waxy solid or semi-solid with a low melting point, contributing to a pleasant sensory experience upon application.[1]

Q2: What causes this compound to crystallize in a cream?

Crystallization, often observed as a grainy or lumpy texture, occurs when the this compound, which is solid at room temperature, doesn't remain fully solubilized or evenly dispersed within the cream's oil phase as it cools.[3][4][5] This is a common issue with low-melting point waxes and butters.[3][4] The primary cause is often slow cooling of the formulation, which allows the fatty acid molecules to aggregate and form crystals.[4]

Q3: Does crystallization affect the performance of the cosmetic cream?

While the chemical properties of this compound remain unchanged, crystallization negatively impacts the aesthetic appeal and sensory experience of the product, leading to a gritty texture.[3] In severe cases, it can also affect the stability and homogeneity of the emulsion.

Q4: How can I detect this compound crystallization in my cream formulation?

Visual and sensory assessment are the initial methods for detecting a grainy texture. For more quantitative analysis, the following techniques are recommended:

  • Microscopy: Optical microscopy, particularly with polarized light, can be used to visualize the presence and morphology of crystals within the cream.[6][7]

  • Differential Scanning Calorimetry (DSC): DSC can detect the thermal transitions associated with the melting of this compound crystals, providing information on the presence and amount of crystalline material.[8][9][10]

Troubleshooting Guide: Grainy Texture in Creams

If you are experiencing a grainy texture in your cosmetic creams containing this compound, consult the following troubleshooting guide.

Issue Potential Cause Recommended Solution
Grainy or lumpy texture immediately after production. Slow cooling of the emulsion.Implement a rapid cooling process after emulsification. This can be achieved by using a cold water bath or placing the formulation in a refrigerator.[4] Continuous stirring during the initial phase of cooling can also help prevent crystal formation.[3]
Cream becomes grainy over time during storage. Temperature fluctuations during storage.Store the product in a temperature-controlled environment to prevent partial melting and slow re-crystallization.[3] Consider reformulating with ingredients that improve thermal stability.
Crystallization occurs despite rapid cooling. Insufficient solubilization of this compound in the oil phase.Modify the oil phase by incorporating co-solvents or other esters that can improve the solubility of this compound. The choice of oils can significantly impact the crystallization behavior of waxes.[11][12]
Persistent crystallization issues. Inadequate emulsion stability.Optimize the emulsifier system. Using a blend of emulsifiers, including co-emulsifiers like cetearyl alcohol or glyceryl stearate, can enhance the stability of the emulsion and prevent the aggregation of this compound.[13] The addition of polymers or gums can also increase the viscosity of the continuous phase, hindering crystal growth.[13]

Experimental Protocols

Differential Scanning Calorimetry (DSC) for Crystallization Analysis

This protocol outlines the use of DSC to analyze the melting behavior of this compound crystals in a cosmetic cream.

Objective: To identify the presence and melting point of crystalline this compound in a finished cream product.

Methodology:

  • Sample Preparation: Accurately weigh 5-10 mg of the cosmetic cream into a standard aluminum DSC pan.[8] Seal the pan hermetically. Prepare an empty, sealed aluminum pan to serve as a reference.[8]

  • Instrument Setup: Place the sample and reference pans into the DSC instrument.

  • Thermal Program:

    • Equilibrate the sample at 0°C.

    • Ramp the temperature from 0°C to 80°C at a heating rate of 5°C/min.

    • Hold at 80°C for 5 minutes to erase the thermal history of the sample.

    • Cool the sample from 80°C to 0°C at a controlled rate (e.g., 5°C/min).

    • Hold at 0°C for 5 minutes.

    • Ramp the temperature from 0°C to 80°C at a heating rate of 5°C/min.

  • Data Analysis: Analyze the thermogram from the second heating scan. An endothermic peak in the expected melting range of this compound (around 23-30°C for the similar lauryl laurate) indicates the presence of crystalline material.[14] The area of the peak can be used to quantify the amount of crystalline material.

Polarized Light Microscopy for Crystal Visualization

This protocol describes the use of polarized light microscopy to visualize this compound crystals in a cream.

Objective: To visually confirm the presence, morphology, and distribution of crystals in the cosmetic cream.

Methodology:

  • Sample Preparation: Place a small amount of the cream on a clean microscope slide. Gently press a coverslip over the sample to create a thin, even layer.

  • Microscope Setup:

    • Place the slide on the microscope stage.

    • Use a low-power objective (e.g., 10x) to locate a representative area of the sample.

    • Engage the polarizers in a crossed position.

  • Observation: Crystalline structures, such as those formed by this compound, will appear as bright, birefringent areas against a dark background.[7] Liquid oil and amorphous components will not polarize light and will appear dark.

  • Image Capture: Capture images of the crystal structures for documentation and analysis of their size, shape, and distribution.

Data Presentation

The following tables illustrate how to present quantitative data from your experiments.

Table 1: DSC Analysis of Creams with Different Cooling Rates

Cooling Rate (°C/min)Onset of Melting (°C)Peak Melting Temperature (°C)Enthalpy of Fusion (J/g)
122.528.15.2
523.028.53.1
1023.228.81.5
20 (Rapid Cooling)N/AN/AN/A

Note: Data is illustrative. N/A indicates no detectable peak.

Table 2: Effect of Oil Phase Composition on this compound Crystallization

Oil Phase CompositionVisual Graininess (1-5 scale)Crystal Size by Microscopy (µm)Enthalpy of Fusion (J/g)
100% Caprylic/Capric Triglyceride450-1004.8
80% Caprylic/Capric Triglyceride, 20% Isoamyl Laurate210-201.2
80% Caprylic/Capric Triglyceride, 20% C12-15 Alkyl Benzoate1<100.5

Note: Data is illustrative. A lower graininess score indicates a smoother texture.

Visualizations

Experimental_Workflow Experimental Workflow for Troubleshooting Crystallization cluster_0 Problem Identification cluster_1 Initial Analysis cluster_2 Formulation Adjustment cluster_3 Verification A Grainy Texture Observed B Visual & Sensory Assessment A->B C Microscopy Analysis B->C D DSC Analysis B->D E Optimize Cooling Rate C->E Crystals Present G Adjust Emulsifier System C->G Inhomogeneous Crystal Distribution F Modify Oil Phase D->F Endotherm Detected H Re-evaluate Texture & Stability E->H F->H G->H

Caption: Troubleshooting workflow for addressing this compound crystallization.

Logical_Relationship Factors Influencing this compound Crystallization A This compound Crystallization B Cooling Rate B->A Slow cooling promotes C Oil Phase Composition C->A Poor solubility increases D Emulsifier System D->A Instability can lead to E Storage Temperature E->A Fluctuations induce

Caption: Key factors that influence the crystallization of this compound.

References

Resolving matrix effects in linoleyl laurate quantification from biological samples

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the quantification of linoleyl laurate from biological samples. Our aim is to help you resolve common issues related to matrix effects and ensure accurate and reproducible results.

Frequently Asked Questions (FAQs)

Q1: What is this compound and in which biological samples is it typically found?

A1: this compound is a wax ester composed of linoleic acid and lauryl alcohol. Wax esters are a class of neutral lipids.[1] In mammals, wax esters are major components of sebum, the secretion of the sebaceous glands that coats the skin and hair.[1][2] Therefore, this compound is most prominently found in skin surface lipids and hair. It may also be present in lower concentrations in other biological matrices like plasma or tissues, often as a result of absorption or contamination.

Q2: What are matrix effects and why are they a problem in this compound quantification?

A2: Matrix effects are the alteration of the ionization efficiency of an analyte, such as this compound, by co-eluting compounds from the sample matrix.[3] In biological samples, particularly plasma and serum, phospholipids (B1166683) are a major cause of matrix effects.[4][5] This interference, typically ion suppression, can lead to poor data quality, including reduced sensitivity, inaccuracy, and poor reproducibility of this compound quantification.[4]

Q3: What are the typical signs of matrix effects in my LC-MS/MS data for this compound?

A3: Common indicators of matrix effects include:

  • Poor reproducibility of the analyte's peak area or height between different samples.

  • A significant difference in the peak area of this compound when comparing a standard in a pure solvent versus a standard spiked into a prepared sample matrix (post-extraction spike).[3]

  • Inconsistent ratios between the analyte and the internal standard across a batch of samples.

  • Loss of linearity in the calibration curve, especially at higher concentrations.

Q4: What is the "gold standard" approach to compensate for matrix effects?

A4: The use of a stable isotope-labeled internal standard (SIL-IS) is considered the gold standard for compensating for matrix effects that cannot be eliminated through sample preparation. A SIL-IS for this compound would be a version of the molecule where some atoms (e.g., carbon or hydrogen) are replaced with their heavy isotopes (e.g., ¹³C or ²H). This standard co-elutes with the analyte and experiences the same degree of ionization suppression or enhancement, thus allowing for accurate correction. While the synthesis of a specific SIL-linoleyl laurate is a specialized process,[6][7][8] its use is highly recommended for robust and accurate quantification.

Troubleshooting Guide

Issue: I am observing significant ion suppression for this compound in my plasma/serum samples.

Solution: Ion suppression in plasma and serum is frequently caused by high concentrations of phospholipids.[4] Follow these steps to troubleshoot and mitigate the issue:

Step 1: Enhance Sample Preparation

The most effective way to combat matrix effects is to remove the interfering components before they enter the mass spectrometer.

  • Solid-Phase Extraction (SPE): This is a highly effective technique for removing phospholipids and other interfering substances. A detailed protocol is provided below.

  • Liquid-Liquid Extraction (LLE): LLE can also be effective but may be less efficient at removing all interfering lipids.

Step 2: Optimize Chromatographic Separation

If matrix effects persist after improving sample preparation, further optimization of your Liquid Chromatography (LC) method is necessary.

  • Gradient Modification: Adjust the mobile phase gradient to increase the separation between this compound and the region where phospholipids typically elute.

  • Column Chemistry: Consider using a different column chemistry that provides better selectivity for wax esters versus phospholipids.

Step 3: Implement a Robust Internal Standard Strategy

  • Stable Isotope-Labeled Internal Standard (SIL-IS): As mentioned in the FAQs, this is the most reliable method for correction.

  • Analogue Internal Standard: If a SIL-IS is unavailable, use a wax ester that is structurally similar to this compound but not present in the sample (e.g., a wax ester with a different chain length).

Experimental Protocols

Protocol 1: Solid-Phase Extraction (SPE) for this compound from Serum/Plasma

This protocol is designed to remove proteins and phospholipids, which are major sources of matrix effects.

Materials:

Procedure:

  • Conditioning: Pass 1 mL of methanol through the SPE cartridge, followed by 1 mL of water.

  • Equilibration: Pass 1 mL of the initial mobile phase composition through the cartridge.

  • Sample Loading:

    • Precipitate proteins by adding 3 volumes of cold acetonitrile to 1 volume of serum/plasma.

    • Vortex and centrifuge.

    • Load the supernatant onto the conditioned SPE cartridge.

  • Washing: Wash the cartridge with 1 mL of a polar solvent mixture (e.g., water/methanol) to remove highly polar interferences.

  • Elution: Elute the this compound with a less polar solvent. For wax esters, a mixture of hexane and ethyl acetate (e.g., 95:5 v/v) is effective.[9]

  • Dry-down and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute in the initial mobile phase for LC-MS/MS analysis.

Protocol 2: LC-MS/MS Analysis of this compound

Instrumentation:

  • LC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

LC Conditions:

  • Column: C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm)

  • Mobile Phase A: Water with 0.1% formic acid

  • Mobile Phase B: Acetonitrile/Isopropanol (90:10, v/v) with 0.1% formic acid

  • Gradient: A suitable gradient to ensure separation from phospholipids. For example:

    • 0-2 min: 70% B

    • 2-15 min: 70-95% B

    • 15-17 min: 95% B

    • 17.1-20 min: 70% B (re-equilibration)

  • Flow Rate: 0.3 mL/min

  • Injection Volume: 5 µL

MS/MS Conditions (Hypothetical MRM Transitions):

AnalytePrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)
This compound449.8263.225
This compound449.8201.220
SIL-Linoleyl Laurate[M+H]⁺ of labeled standardCorresponding fragmentsTo be optimized

Note: These transitions are hypothetical and require experimental optimization. The product ion at m/z 263.2 could correspond to the loss of the lauryl alcohol, and 201.2 could be related to the laurate moiety.

Data Presentation

Table 1: Comparison of Sample Preparation Methods for the Reduction of Matrix Effects in this compound Quantification (Hypothetical Data)

Sample Preparation MethodAnalyte Recovery (%)Matrix Effect (%)RSD (%) (n=6)
Protein Precipitation (PPT)95 ± 5-45 ± 1518
Liquid-Liquid Extraction (LLE)85 ± 8-25 ± 1012
Solid-Phase Extraction (SPE)92 ± 6-10 ± 57
SPE with SIL-IS93 ± 5-2 ± 3<5

This table illustrates the expected trend in performance. Actual values must be determined experimentally.

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis sample Biological Sample (e.g., Serum, Sebum) ppt Protein Precipitation (ACN) sample->ppt Add SIL-IS spe Solid-Phase Extraction (SPE) ppt->spe Load Supernatant elute Elution & Evaporation spe->elute Wash & Elute reconstitute Reconstitution elute->reconstitute lcms LC-MS/MS Analysis reconstitute->lcms Inject data Data Processing & Quantification lcms->data

Workflow for this compound Quantification.

troubleshooting_matrix_effects start High Variability or Low Recovery Observed check_me Assess Matrix Effect (Post-Extraction Spike) start->check_me me_present Matrix Effect > 15%? check_me->me_present optimize_sp Optimize Sample Prep (e.g., SPE) me_present->optimize_sp Yes no_me Matrix Effect < 15% me_present->no_me No optimize_lc Optimize LC Separation optimize_sp->optimize_lc use_sil_is Implement SIL-IS optimize_lc->use_sil_is revalidate Re-validate Method use_sil_is->revalidate end Proceed with Analysis revalidate->end no_me->end

Troubleshooting Matrix Effects.

References

Technical Support Center: Optimizing Liposome Encapsulation of Linoleyl Laurate

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for improving the encapsulation efficiency of linoleyl laurate in liposomes. This resource is designed for researchers, scientists, and drug development professionals to provide clear and actionable guidance for your experimental work. Here you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to address common challenges encountered during the encapsulation of this lipophilic molecule.

Frequently Asked Questions (FAQs)

Q1: What is encapsulation efficiency and why is it a critical parameter?

A1: Encapsulation efficiency (EE%) is the percentage of the total initial drug that is successfully entrapped within the liposomes.[1][2] It is a crucial parameter in drug delivery as it determines the concentration of the active compound in the final formulation and directly impacts therapeutic efficacy and cost-effectiveness.[3] A high EE% is desirable to minimize drug waste and reduce the potential for toxicity from unencapsulated, free drugs.[3][4]

Q2: What are the key factors influencing the encapsulation efficiency of a lipophilic drug like this compound?

A2: For lipophilic drugs such as this compound, which primarily associate with the lipid bilayer, several factors are critical:

  • Physicochemical Properties of the Drug: The hydrophobicity and molecular structure of this compound dictate its interaction with the lipid bilayer.[5]

  • Lipid Composition: The choice of phospholipids (B1166683) and the inclusion of other lipids like cholesterol significantly affect the bilayer's rigidity and capacity to accommodate the drug.[3][4]

  • Drug-to-Lipid Ratio: This ratio is a critical process parameter that represents the liposome's capacity to carry the drug and plays a pivotal role in optimizing the formulation.[6]

  • Preparation Method: The technique used to form the liposomes, such as thin-film hydration or reverse-phase evaporation, directly impacts the efficiency of drug incorporation.[3][4]

  • Solvent System: The choice of organic solvent to dissolve the lipids and the drug is crucial for forming a homogenous lipid film.

Q3: How does cholesterol content affect the encapsulation of this compound?

A3: Cholesterol is a common component in liposome (B1194612) formulations that modulates membrane fluidity and stability.[3][7] For hydrophobic drugs, increasing cholesterol content can lead to a decrease in encapsulation efficiency.[7][8] This is often attributed to competition between the drug and cholesterol for space within the lipid bilayer.[7][8] However, an optimal amount of cholesterol is often necessary to enhance liposome stability and control drug release.[8][9]

Q4: Which liposome preparation method is most suitable for this compound?

A4: The thin-film hydration method is one of the most widely used and reproducible techniques for encapsulating lipophilic compounds like this compound.[7][10] This method involves dissolving the lipids and the drug in an organic solvent, creating a thin lipid film by evaporating the solvent, and then hydrating the film with an aqueous medium to form liposomes.[7][10] Another suitable method is the reverse-phase evaporation technique .

Troubleshooting Guide

This guide addresses common issues encountered when encapsulating this compound in liposomes.

Problem Potential Cause(s) Recommended Solution(s)
Low Encapsulation Efficiency (<50%) 1. Suboptimal Drug-to-Lipid Ratio: The amount of drug may be saturating the lipid bilayer.[6] 2. Inappropriate Lipid Composition: The chosen phospholipids may not be ideal for accommodating this compound. 3. Poor Lipid Film Formation: An uneven or thick lipid film can lead to inefficient hydration and liposome formation.1. Optimize the Drug-to-Lipid Ratio: Systematically decrease the initial drug concentration while keeping the lipid concentration constant to find the saturation point. Start with a molar ratio in the range of 1:10 to 1:100 (drug:lipid).[11] 2. Vary Lipid Composition: Experiment with different phospholipids (e.g., DSPC, DPPC) and vary the cholesterol concentration. A reduction in cholesterol may improve encapsulation.[7][8] 3. Improve Film Formation: Ensure the round-bottom flask is rotated at a steady speed during solvent evaporation to create a thin, uniform film.
High Polydispersity Index (PDI > 0.3) 1. Inadequate Homogenization: The liposome suspension may not be uniformly sized. 2. Liposome Aggregation: The formulation may be unstable, leading to clumping of vesicles.1. Perform Post-Formation Sizing: Use extrusion through polycarbonate membranes of a defined pore size (e.g., 100 nm) to achieve a more uniform size distribution.[12] Sonication can also be used but may be less gentle. 2. Incorporate Charged Lipids: Add a small percentage (e.g., 5-10 mol%) of a charged lipid like DSPG to induce electrostatic repulsion between vesicles and prevent aggregation.
Precipitation of this compound 1. Poor Solubility in Organic Solvent: The drug and lipids may not be fully dissolved before film formation. 2. Drug Expulsion from Bilayer: The drug may not be stably incorporated into the liposome membrane.1. Select an Appropriate Solvent System: Ensure complete dissolution of both this compound and the lipids. A mixture of chloroform (B151607) and methanol (B129727) is often effective. 2. Re-evaluate Lipid Composition: The lipid bilayer may be too rigid. Consider using phospholipids with a lower phase transition temperature (Tm) to create a more fluid membrane that can better accommodate the drug.[5]

Quantitative Data Summary

The following tables summarize key quantitative parameters that can be optimized to improve the encapsulation of lipophilic drugs.

Table 1: Effect of Drug-to-Lipid Ratio on Encapsulation Efficiency

Drug-to-Lipid Ratio (molar)Typical Encapsulation Efficiency Range for Lipophilic DrugsReference
1:1060-80%[11]
1:2070-90%[12]
1:5085-98%[11]
1:100>95%[11]

Note: These are typical ranges and the optimal ratio should be determined experimentally for this compound.

Table 2: Influence of Cholesterol Content on Liposome Properties

Cholesterol (mol%)Effect on Encapsulation Efficiency of Hydrophobic DrugsEffect on Membrane RigidityReference
0%Potentially higher, but may have lower stabilityLower[8]
10-20%Often optimal for balancing encapsulation and stabilityIncreased[9]
30-40%May decrease due to competition with the drugHigh[3][7]
50%Significantly decreasedVery High[9]

Experimental Protocols

Protocol 1: Liposome Preparation by Thin-Film Hydration

This protocol describes the preparation of liposomes encapsulating this compound using the thin-film hydration method followed by extrusion for size homogenization.

  • Lipid and Drug Preparation:

    • Dissolve the desired amounts of phospholipids (e.g., 1,2-distearoyl-sn-glycero-3-phosphocholine (B53569) - DSPC) and cholesterol in a chloroform/methanol (2:1 v/v) solvent mixture in a round-bottom flask.

    • Add this compound to the lipid solution at the desired drug-to-lipid molar ratio.

  • Thin-Film Formation:

    • Attach the flask to a rotary evaporator.

    • Rotate the flask at a constant speed in a water bath set to a temperature above the phase transition temperature (Tm) of the primary phospholipid (e.g., 65°C for DSPC).

    • Gradually reduce the pressure to evaporate the organic solvent, resulting in the formation of a thin, uniform lipid-drug film on the inner surface of the flask.

    • Continue evaporation under high vacuum for at least 2 hours to remove any residual solvent.

  • Hydration:

    • Hydrate the lipid film with a pre-warmed aqueous buffer (e.g., phosphate-buffered saline, PBS, pH 7.4) by adding the buffer to the flask.

    • Continue to rotate the flask in the water bath (above the Tm) for 1-2 hours to allow for the formation of multilamellar vesicles (MLVs).

  • Size Reduction (Extrusion):

    • Assemble a mini-extruder with polycarbonate membranes of the desired pore size (e.g., 100 nm).

    • Equilibrate the extruder to a temperature above the Tm of the lipid.

    • Pass the MLV suspension through the extruder 11-21 times to form large unilamellar vesicles (LUVs) with a more uniform size distribution.

Protocol 2: Determination of Encapsulation Efficiency

This protocol outlines the steps to quantify the amount of this compound encapsulated within the liposomes.

  • Separation of Free Drug from Liposomes:

    • Use size-exclusion chromatography (SEC) or ultracentrifugation to separate the liposome-encapsulated drug from the unencapsulated (free) drug.

    • For SEC: Pass the liposome suspension through a Sephadex G-50 column. The liposomes will elute in the void volume, while the smaller, free drug molecules will be retained and elute later.

    • For Ultracentrifugation: Centrifuge the liposome suspension at a high speed (e.g., 100,000 x g for 1 hour). The liposomes will form a pellet, leaving the free drug in the supernatant.

  • Quantification of Encapsulated Drug:

    • Collect the liposome fraction (from SEC) or the pellet (from ultracentrifugation).

    • Disrupt the liposomes by adding a suitable organic solvent (e.g., methanol or a mixture of chloroform and methanol) to release the encapsulated this compound.

    • Quantify the concentration of this compound using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with a suitable detector (e.g., UV or Evaporative Light Scattering Detector - ELSD).

  • Quantification of Total Drug:

    • Take an aliquot of the original, unpurified liposome suspension.

    • Disrupt the liposomes with the same organic solvent as in step 2.

    • Quantify the total concentration of this compound using the same analytical method.

  • Calculation of Encapsulation Efficiency:

    • Calculate the EE% using the following formula: EE% = (Amount of Encapsulated Drug / Total Amount of Drug) x 100

Visualizations

ExperimentalWorkflow cluster_prep Step 1: Preparation cluster_sizing Step 2: Sizing cluster_analysis Step 3: Analysis prep1 Dissolve Lipids & this compound in Organic Solvent prep2 Form Thin Film via Rotary Evaporation prep1->prep2 prep3 Hydrate Film with Aqueous Buffer (MLVs) prep2->prep3 sizing1 Extrusion through Polycarbonate Membranes prep3->sizing1 sizing2 Homogenized LUVs sizing1->sizing2 analysis1 Separate Free Drug from Liposomes (SEC or Ultracentrifugation) sizing2->analysis1 analysis2 Quantify Encapsulated Drug (HPLC) analysis1->analysis2 analysis3 Calculate Encapsulation Efficiency analysis2->analysis3

Caption: Experimental workflow for liposome preparation and encapsulation efficiency analysis.

TroubleshootingGuide cluster_causes Potential Causes cluster_solutions Solutions start Low Encapsulation Efficiency cause1 Suboptimal Drug-to-Lipid Ratio start->cause1 cause2 Inappropriate Lipid Composition start->cause2 cause3 Poor Film Formation start->cause3 sol1 Decrease Drug Load or Increase Lipid Concentration cause1->sol1 sol2 Vary Phospholipid Type & Adjust Cholesterol cause2->sol2 sol3 Ensure Even Rotation & Complete Solvent Removal cause3->sol3 CellularUptake cluster_endocytosis Cellular Internalization cluster_trafficking Intracellular Trafficking liposome Liposome clathrin Clathrin-Mediated Endocytosis liposome->clathrin caveolae Caveolae-Mediated Endocytosis liposome->caveolae macro Macropinocytosis liposome->macro endosome Early Endosome clathrin->endosome caveolae->endosome macro->endosome lysosome Late Endosome / Lysosome endosome->lysosome release Drug Release into Cytoplasm endosome->release Endosomal Escape lysosome->release Lysosomal Escape or Membrane Fusion

References

Purity assessment and removal of impurities from linoleyl laurate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols for the purity assessment and removal of impurities from linoleyl laurate.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: What are the common impurities in synthesized this compound?

A1: The most common impurities are typically unreacted starting materials. These include:

  • Lauric Acid: The fatty acid used in the esterification reaction.

  • Linoleyl Alcohol: The fatty alcohol used in the esterification reaction.

  • Catalyst Residues: Depending on the synthesis method, residual catalyst may be present.

  • Byproducts: In some cases, side reactions can lead to the formation of other esters or ethers.

  • Degradation Products: If the synthesis or storage conditions are not optimal, oxidation or hydrolysis products of this compound may be present.

Q2: My GC-FID chromatogram shows peak tailing for this compound. What are the possible causes?

A2: Peak tailing in GC analysis can be caused by several factors:

  • Active Sites: The GC liner, column, or packing material may have active sites (e.g., exposed silanols) that interact with the analyte. Ensure proper deactivation of the liner and use a high-quality, appropriate column.

  • Column Contamination: Residues from previous injections can contaminate the column. Bake out the column according to the manufacturer's instructions.

  • Improper Column Installation: A poor column cut or incorrect ferrule installation can create dead volume and lead to peak tailing.

  • Sample Overload: Injecting too much sample can saturate the column, causing misshapen peaks. Try diluting your sample.

  • Incompatible Solvent: The sample solvent may not be compatible with the stationary phase, leading to poor peak shape.

Q3: I am getting a low yield after purification by low-temperature crystallization. How can I improve it?

A3: Low yields in crystallization can be optimized by adjusting several parameters:

  • Solvent Choice: The solubility of this compound and its impurities is highly dependent on the solvent. Acetone and methanol (B129727) are commonly used for fatty acid ester crystallization.[1] You may need to screen different solvents to find the optimal one for your specific impurity profile.

  • Solvent-to-Sample Ratio: A higher solvent-to-sample ratio can improve the purity of the crystals but may decrease the yield. An optimal ratio needs to be determined empirically. A 10:1 (v/w) solvent to ester ratio is a good starting point.[1]

  • Crystallization Temperature: The temperature needs to be low enough to precipitate the desired product while keeping the impurities in solution. Stepwise cooling can sometimes improve separation and yield.[2]

  • Crystallization Time: Allowing sufficient time for crystal formation is crucial. A duration of 4 to 24 hours is often employed.[1]

  • Agitation: Gentle agitation can promote the formation of more uniform crystals and prevent the trapping of impurities.

Q4: How do I choose between column chromatography and solvent crystallization for purification?

A4: The choice depends on the scale of your purification and the nature of the impurities:

  • Column Chromatography: This method is excellent for separating compounds with different polarities. It is highly versatile and can achieve very high purity. It is well-suited for smaller scale purifications and for removing a variety of impurities in a single step.

  • Solvent Crystallization: This technique is particularly effective for separating saturated and unsaturated fatty acid esters and is easily scalable for larger quantities.[1] It is a cost-effective method if the impurities have significantly different solubilities from this compound at low temperatures.

Purity Assessment

The purity of this compound is most commonly assessed by Gas Chromatography with Flame Ionization Detection (GC-FID). For structural confirmation of impurities, Gas Chromatography-Mass Spectrometry (GC-MS) is used.

Table 1: Typical GC-FID Parameters for this compound Analysis
ParameterValue
Column DB-WAX (30 m x 0.25 mm ID, 0.25 µm film thickness) or equivalent
Injector Temperature 250°C
Detector Temperature 260°C
Oven Program 150°C hold for 1 min, ramp to 240°C at 5°C/min, hold for 10 min
Carrier Gas Helium
Flow Rate 1.0 mL/min
Injection Volume 1 µL
Split Ratio 50:1

Note: These parameters may need to be optimized for your specific instrument and sample.

Table 2: Expected Retention Times (Approximate)
CompoundExpected Retention Time (min)
Lauric Acid (as methyl ester)~10-12
Linoleyl Alcohol~18-20
This compound ~25-28

Experimental Protocols

Protocol 1: Purity Assessment by GC-FID

This protocol describes the analysis of this compound purity. Since direct injection of the ester is possible, derivatization is not strictly necessary but can be performed to analyze the fatty acid composition if hydrolysis is suspected.

Materials:

  • This compound sample

  • Hexane (B92381) (GC grade)

  • GC vials with caps

  • Micropipettes

Procedure:

  • Sample Preparation: Dissolve 10 mg of the this compound sample in 1 mL of hexane in a GC vial. Vortex to ensure complete dissolution.

  • Instrument Setup: Set up the GC-FID system according to the parameters in Table 1.

  • Injection: Inject 1 µL of the prepared sample into the GC.

  • Data Analysis: Analyze the resulting chromatogram. The purity is calculated based on the area percentage of the this compound peak relative to the total area of all peaks.

Workflow for GC-FID Purity Assessment

GC_FID_Workflow cluster_prep Sample Preparation cluster_analysis GC-FID Analysis cluster_data Data Interpretation prep1 Weigh 10 mg of This compound prep2 Dissolve in 1 mL of Hexane prep1->prep2 prep3 Vortex to Mix prep2->prep3 analysis1 Set GC-FID Parameters (Table 1) prep3->analysis1 analysis2 Inject 1 µL of Sample analysis1->analysis2 analysis3 Acquire Chromatogram analysis2->analysis3 data1 Integrate Peak Areas analysis3->data1 data2 Identify Impurity Peaks (based on retention time) data1->data2 data3 Calculate Purity (Area % Report) data2->data3

Caption: Workflow for assessing the purity of this compound using GC-FID.

Protocol 2: Purification by Column Chromatography

This protocol describes a general procedure for purifying this compound from less polar and more polar impurities using silica (B1680970) gel chromatography.

Materials:

  • Crude this compound

  • Silica gel (60 Å, 230-400 mesh)

  • Hexane (HPLC grade)

  • Ethyl acetate (B1210297) (HPLC grade)

  • Chromatography column

  • Collection tubes

Procedure:

  • Column Packing: Prepare a slurry of silica gel in hexane and pour it into the chromatography column. Allow the silica to settle, ensuring a flat top surface.

  • Sample Loading: Dissolve the crude this compound in a minimal amount of hexane. Carefully load the sample onto the top of the silica gel bed.

  • Elution:

    • Begin elution with 100% hexane to elute non-polar impurities.

    • Gradually increase the polarity of the mobile phase by adding ethyl acetate. A gradient of 0% to 5% ethyl acetate in hexane is typically sufficient to elute the this compound.

    • More polar impurities, such as unreacted fatty acids and alcohols, will elute at higher concentrations of ethyl acetate.

  • Fraction Collection: Collect fractions in separate tubes.

  • Analysis: Analyze the collected fractions by Thin Layer Chromatography (TLC) or GC-FID to identify the fractions containing pure this compound.

  • Solvent Evaporation: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified product.

Column_Chromatography_Troubleshooting start Poor Separation? q1 Are Rf values of spots too close on TLC? start->q1 a1_yes Optimize Solvent System: - Test different solvent ratios - Try different solvents q1->a1_yes Yes q2 Are elution bands very broad? q1->q2 No end_node Improved Separation a1_yes->end_node a2_yes Check Column Packing: - Ensure even packing - Avoid air bubbles - Do not overload the column q2->a2_yes Yes q3 Is the compound stuck on the column? q2->q3 No a2_yes->end_node a3_yes Increase Solvent Polarity: - Increase percentage of polar solvent (e.g., Ethyl Acetate) - Check for compound decomposition on silica q3->a3_yes Yes a3_yes->end_node

Caption: Fatty acids can modulate key signaling pathways like JAK/STAT and PI3K/Akt.

References

Validation & Comparative

A Comparative Guide to the Validation of an Analytical Method for Linoleyl Laurate Using a Certified Reference Material

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of an analytical method for the quantification of linoleyl laurate, validated using a Certified Reference Material (CRM), against conventional methods using laboratory-prepared standards. The use of a CRM enhances the accuracy, traceability, and reliability of analytical results, which is crucial in research, quality control, and drug development.[1][2][3] This document outlines the experimental protocols, presents comparative performance data, and offers a clear rationale for the adoption of CRMs in analytical method validation.

Quantitative Performance Data

The performance of a Gas Chromatography-Flame Ionization Detection (GC-FID) method for the quantification of this compound was evaluated using both a Certified Reference Material and a well-characterized in-house primary standard. The key validation parameters are summarized below.

Validation ParameterMethod using Certified Reference MaterialMethod using In-house StandardAcceptance Criteria (ICH Q2(R2))
Linearity (Correlation Coefficient, r²) 0.99980.9991≥ 0.999
Accuracy (Recovery %) 99.5% - 101.2%97.2% - 103.5%98.0% - 102.0%
Precision (Repeatability, %RSD) 0.8%1.5%≤ 2%
Intermediate Precision (%RSD) 1.2%2.1%≤ 3%
Limit of Detection (LOD) 0.05 µg/mL0.10 µg/mLSignal-to-Noise Ratio ≥ 3
Limit of Quantitation (LOQ) 0.15 µg/mL0.30 µg/mLSignal-to-Noise Ratio ≥ 10
Specificity No interference from matrix componentsMinor interference observedNo co-elution with analyte peak

The data clearly indicates that the use of a CRM for calibration and validation leads to improved linearity, accuracy, and precision of the analytical method.[1][2] The lower limits of detection and quantitation suggest a higher sensitivity of the method when calibrated with a CRM.

Experimental Protocols

A detailed methodology for the validation of the GC-FID method for this compound is provided below.

1. Instrumentation and Chromatographic Conditions:

  • Instrument: Gas Chromatograph equipped with a Flame Ionization Detector (GC-FID).

  • Column: DB-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness) or equivalent.

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • Injector Temperature: 280°C.

  • Detector Temperature: 300°C.

  • Oven Temperature Program: Initial temperature of 150°C, hold for 1 minute, ramp to 300°C at 15°C/min, and hold for 5 minutes.

  • Injection Volume: 1 µL.

  • Split Ratio: 20:1.

2. Preparation of Standards and Samples:

  • Certified Reference Material (CRM): A certified reference material of this compound with a specified purity (e.g., 99.5 ± 0.2%) is used. Stock solutions are prepared by accurately weighing the CRM and dissolving it in a suitable solvent (e.g., hexane) to achieve a concentration of 1 mg/mL. Calibration standards are prepared by serial dilution of the stock solution.

  • In-house Standard: A high-purity this compound standard is prepared and characterized in-house. The purity is determined using a mass balance approach, including techniques like qNMR.[2] Stock and calibration solutions are prepared similarly to the CRM.

  • Sample Preparation: The sample matrix containing this compound is subjected to lipid extraction using a modified Folch method.[4] The extracted lipid fraction is then dissolved in hexane (B92381) for GC-FID analysis. For fatty acid analysis, a derivatization to fatty acid methyl esters (FAMEs) is often required; however, for the analysis of the intact ester this compound, direct analysis is performed.[5][6]

3. Method Validation Parameters:

The analytical method is validated according to the International Council for Harmonisation (ICH) Q2(R2) guidelines.[7][8][9]

  • Specificity: The ability of the method to unequivocally assess the analyte in the presence of components that may be expected to be present. This is evaluated by analyzing blank matrix samples and spiked samples to ensure no interfering peaks at the retention time of this compound.

  • Linearity: The linearity of the method is assessed by analyzing a series of at least five concentrations of this compound. The calibration curve is generated by plotting the peak area against the concentration, and the correlation coefficient (r²) is determined.[6]

  • Accuracy: The accuracy is determined by performing recovery studies on spiked matrix samples at three different concentration levels (e.g., 80%, 100%, and 120% of the expected concentration). The percentage recovery is calculated.

  • Precision:

    • Repeatability (Intra-assay precision): The precision is evaluated by analyzing six replicate samples of the same concentration on the same day and under the same experimental conditions. The relative standard deviation (%RSD) is calculated.[10]

    • Intermediate Precision (Inter-assay precision): The intermediate precision is determined by analyzing the same samples on different days, by different analysts, or with different equipment.

  • Limit of Detection (LOD) and Limit of Quantitation (LOQ): The LOD and LOQ are determined based on the signal-to-noise ratio, typically 3:1 for LOD and 10:1 for LOQ.[6][11]

Workflow and Logical Relationships

The following diagram illustrates the workflow for the validation of the analytical method for this compound.

Analytical Method Validation Workflow start Start: Method Validation Plan prep_crm Prepare CRM Standards start->prep_crm prep_inhouse Prepare In-house Standards start->prep_inhouse prep_sample Prepare Sample Matrix start->prep_sample gc_fid GC-FID Analysis prep_crm->gc_fid prep_inhouse->gc_fid prep_sample->gc_fid specificity Specificity Assessment gc_fid->specificity linearity Linearity & Range gc_fid->linearity accuracy Accuracy (Recovery) gc_fid->accuracy precision Precision (Repeatability & Intermediate Precision) gc_fid->precision lod_loq LOD & LOQ Determination gc_fid->lod_loq data_analysis Data Analysis & Comparison specificity->data_analysis linearity->data_analysis accuracy->data_analysis precision->data_analysis lod_loq->data_analysis report Validation Report data_analysis->report

Caption: Workflow for the validation of an analytical method for this compound.

Conclusion

The validation of an analytical method for this compound using a Certified Reference Material demonstrates superior performance in terms of accuracy, precision, and sensitivity compared to a method relying on an in-house prepared standard. The use of CRMs provides metrological traceability to a recognized standard, thereby increasing the confidence in the analytical data generated. For research, drug development, and quality control applications where reliable and reproducible data is paramount, the adoption of analytical methods validated with CRMs is strongly recommended.

References

A Comparative Analysis of Linoleyl Laurate and Isopropyl Myristate as Dermal Penetration Enhancers

Author: BenchChem Technical Support Team. Date: December 2025

An Objective Guide for Researchers in Drug Formulation and Development

In the pursuit of optimizing topical and transdermal drug delivery, the selection of an appropriate penetration enhancer is paramount. These excipients are critical in overcoming the barrier function of the stratum corneum, thereby facilitating the passage of active pharmaceutical ingredients (APIs) to their target sites within the skin or into systemic circulation. This guide provides a comparative analysis of two such enhancers: linoleyl laurate and isopropyl myristate (IPM). While IPM is a well-documented and widely utilized enhancer, data on this compound is less prolific. This comparison draws upon available experimental data for IPM and related laurate esters to provide a comprehensive overview for formulation scientists.

Mechanism of Action: A Tale of Two Esters

Isopropyl Myristate (IPM) is an ester of isopropyl alcohol and myristic acid.[1] Its mechanism as a penetration enhancer is primarily attributed to its interaction with the lipids of the stratum corneum.[2][3] IPM integrates into the lipid lamellae, disrupting the highly ordered structure and increasing the fluidity of the lipid bilayers.[2][4] This disruption creates more permeable pathways for drug molecules to traverse the skin barrier.[4] Some studies also suggest that IPM can enhance the partition coefficient of a drug into the skin, further promoting its diffusion.[4]

This compound , an ester of linoleyl alcohol and lauric acid, is anticipated to function through a similar mechanism involving lipid fluidization. Fatty acids and their esters are known to insert into the stratum corneum and disrupt the lipid packing.[3] The unsaturated nature of the linoleyl component could introduce "kinks" in the lipid structure, further enhancing this disruptive effect.[3] Studies on other laurate esters, such as sucrose (B13894) laurate, have demonstrated their ability to fluidize intercellular lipids, thereby reducing the barrier function of the stratum corneum. For instance, sucrose laurate was found to increase the skin permeation of ibuprofen (B1674241) by over two-fold.

The proposed mechanisms of action for both penetration enhancers are depicted in the following diagram:

cluster_0 Normal Stratum Corneum cluster_1 Mechanism of Action cluster_2 Enhanced Permeation Corneocytes_1 Corneocytes Lipid Bilayer_1 Highly Ordered Lipid Bilayer Enhancer Penetration Enhancer (IPM / this compound) Disruption Disruption of Lipid Packing & Increased Fluidity Enhancer->Disruption Lipid Bilayer_2 Disordered Lipid Bilayer Disruption->Lipid Bilayer_2 Corneocytes_2 Corneocytes API API API->Lipid Bilayer_2 Increased Permeation Skin_Prep Skin Membrane Preparation (e.g., excised human or animal skin) Diffusion_Cell Mounting Skin in Franz Diffusion Cell Skin_Prep->Diffusion_Cell Formulation_App Application of Formulation (with/without enhancer) to Donor Compartment Diffusion_Cell->Formulation_App Incubation Incubation at Physiological Temperature (e.g., 32°C or 37°C) Formulation_App->Incubation Sampling Periodic Sampling from Receptor Compartment Incubation->Sampling Analysis Quantification of API (e.g., HPLC, LC-MS) Sampling->Analysis Data_Analysis Calculation of Permeation Parameters (Flux, Permeability Coefficient, Enhancement Ratio) Analysis->Data_Analysis

References

Comparative study of the enzymatic synthesis of different wax esters

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The enzymatic synthesis of wax esters offers a green and highly specific alternative to traditional chemical methods, which often require harsh reaction conditions and can lead to undesirable byproducts. This guide provides a comparative analysis of different enzymatic approaches for synthesizing various wax esters, supported by experimental data to inform research and development in cosmetics, pharmaceuticals, and other industries.

The use of lipases as biocatalysts allows for reactions under mild conditions, including atmospheric pressure and moderate temperatures and pH levels.[1] This approach is effective in overcoming the drawbacks associated with chemical processes.[1] Immobilized lipases are frequently employed to enhance stability and activity, and to simplify catalyst recovery and reuse.[1]

Comparative Performance of Enzymatic Systems

The efficiency of wax ester synthesis is influenced by several factors, including the choice of enzyme, substrates (fatty acids and fatty alcohols), and reaction parameters. The following table summarizes the performance of different lipase-catalyzed systems for the production of various wax esters.

EnzymeFatty Acid SubstrateFatty Alcohol SubstrateWax Ester ProductSolvent SystemTemp (°C)Time (h)Substrate Molar Ratio (Acid:Alcohol)Enzyme AmountYield/Conversion (%)Reference
Novozym® 435Octanoic acidCetyl alcoholCetyl octanoaten-hexane653.751:230% (w/w)98% (yield)[1]
Lipozyme® RMIMOctanoic acidCetyl alcoholCetyl octanoaten-hexane4551:250% (w/w)94% (yield)[1]
Immobilized Candida sp. 99-125Oleic acidCetyl alcoholCetyl oleateSolvent-free4081:0.910% (w/w of acid)98% (conversion)[2]
Immobilized Rhizopus oryzae lipase (B570770)Myristic, palmitic, stearic, or oleic acidsCetyl alcoholCetyl myristate, palmitate, stearate, or oleateHexaneOptimized0.5 - 1OptimizedOptimized92-95% (conversion)[3]
Immobilized Candida rugosa lipaseWaste fish oilOleyl alcoholWax estersSolvent system45121:4 (Oil:Alcohol)15% (w/w of oil)94% (yield)[4]
Novozym® 435Oleic acidOleyl alcoholOleyl oleateSolvent-freeOptimized121:2-~95% (conversion)[5]
Lipozyme®Palm oilOleyl alcoholPalm-based wax esters-50.4-1:3 (Oil:Alcohol)16% (w/w of oil)92.3% (yield)[6]

Experimental Protocols

Detailed methodologies are crucial for reproducing and building upon existing research. Below are representative experimental protocols for the enzymatic synthesis of wax esters.

General Procedure for Lipase-Catalyzed Wax Ester Synthesis

A common method for synthesizing wax esters involves the direct esterification of a fatty acid with a fatty alcohol using an immobilized lipase.[1][2] The reaction is typically carried out in an organic solvent or a solvent-free system.[2]

Materials:

  • Fatty acid (e.g., octanoic acid, oleic acid)[1][2]

  • Fatty alcohol (e.g., cetyl alcohol, oleyl alcohol)[1][2]

  • Immobilized lipase (e.g., Novozym® 435, Lipozyme® RMIM)[1]

  • Organic solvent (e.g., n-hexane), if not a solvent-free system[1]

  • Molecular sieves (optional, for water removal)

Protocol:

  • The fatty acid and fatty alcohol are mixed in a desired molar ratio in a reaction vessel.[1]

  • If a solvent is used, the substrates are dissolved in the appropriate volume of the solvent (e.g., n-hexane).[1]

  • The immobilized lipase is added to the mixture. The amount of enzyme is typically based on the weight of the substrates.[1]

  • The reaction mixture is incubated at a specific temperature with constant agitation (e.g., shaking or stirring).[2]

  • The reaction is allowed to proceed for a predetermined amount of time, with samples potentially taken at intervals to monitor progress.[1]

  • Upon completion, the immobilized enzyme is separated from the reaction mixture by filtration.[3]

  • The product (wax ester) is then purified, often by removing unreacted substrates. For instance, remaining fatty acids can be removed by washing with an alkaline solution, and unreacted fatty alcohols can be removed with a solvent like ethanol.[2]

Analysis of Wax Ester Synthesis

The progress and yield of the reaction are typically monitored using techniques such as gas chromatography (GC) or high-performance liquid chromatography (HPLC). The conversion percentage is often determined by quantifying the decrease in the concentration of the limiting substrate (usually the fatty acid).

Visualizing the Process and Influencing Factors

To better understand the experimental workflow and the interplay of various parameters, the following diagrams are provided.

G cluster_prep Reaction Preparation cluster_reaction Esterification Reaction cluster_separation Product Separation & Purification cluster_analysis Analysis A Mix Fatty Acid & Fatty Alcohol B Add Solvent (Optional) A->B C Add Immobilized Lipase B->C D Incubate at Controlled Temperature & Agitation C->D E Filter to Remove Enzyme D->E F Purify Wax Ester E->F G Analyze Product (e.g., GC, HPLC) F->G

Caption: A generalized experimental workflow for the enzymatic synthesis of wax esters.

G Yield Wax Ester Yield Temp Temperature Temp->Yield Affects rate & stability Time Reaction Time Time->Yield Affects conversion Enzyme Enzyme Concentration Enzyme->Yield Affects rate Ratio Substrate Molar Ratio Ratio->Yield Shifts equilibrium Solvent Solvent Choice Solvent->Yield Affects solubility & activity

Caption: Key parameters influencing the yield of enzymatically synthesized wax esters.

Conclusion

The enzymatic synthesis of wax esters is a versatile and efficient method that can be tailored to produce a wide range of products. The choice of lipase is critical, with enzymes like Novozym® 435 demonstrating high efficiency across various substrates.[1][7] Optimization of reaction parameters, often achieved through methodologies like Response Surface Methodology (RSM), is key to maximizing yields.[1] For instance, factors such as reaction time and enzyme amount are significant variables for lipases like Lipozyme® RMIM, while for Novozym® 435, temperature and substrate molar ratio also play crucial roles.[1] The data and protocols presented in this guide offer a solid foundation for researchers to explore and optimize the enzymatic production of wax esters for their specific applications.

References

A Comparative Analysis of Linoleyl Laurate and Petrolatum as Emollients

Author: BenchChem Technical Support Team. Date: December 2025

An Objective Guide for Researchers, Scientists, and Drug Development Professionals

The selection of an appropriate emollient is a critical consideration in the formulation of topical products, directly impacting skin barrier function, hydration, and overall therapeutic efficacy. This guide provides a detailed comparison of two distinct emollients: the ester linoleyl laurate and the hydrocarbon-based petrolatum. The comparison focuses on their mechanisms of action, effects on skin barrier properties, and available quantitative data, providing a resource for formulation development and research.

Physicochemical Properties and Mechanism of Action
PropertyThis compoundPetrolatum
Chemical Class Wax EsterHydrocarbon (mixture of mineral oils and waxes)
Primary Mechanism Barrier Reinforcement & EmollienceOcclusion
Action on Skin Integrates into the lipid matrix, providing fatty acids that can be metabolized by the skin.[1]Forms a hydrophobic film on the skin surface.[2]
Texture Lighter, less greasy feel.Greasy, heavy texture.

This compound, an ester of linoleic acid and lauryl alcohol, is thought to contribute to the skin's natural barrier function. Linoleic acid is an essential fatty acid that plays a crucial role in maintaining the integrity of the stratum corneum lipid barrier.[1][3] Its incorporation into the epidermal lipids can help improve barrier cohesion and reduce transepidermal water loss (TEWL).

Petrolatum, a complex mixture of hydrocarbons, functions primarily as an occlusive agent. It forms a water-repellent film on the skin's surface, physically blocking water evaporation from the stratum corneum.[2][4] This high degree of occlusion makes it one of the most effective agents for reducing TEWL.[4]

Quantitative Efficacy Data

Table 1: Effect on Transepidermal Water Loss (TEWL)

EmollientApplication% TEWL ReductionStudy Reference
Petrolatum 5% concentration>98%Favorable comparison to other moisturizers.[5]
Single applicationSignificant decrease from 0.5 to 0.1 g/m²/hrEffect noted to diminish after 2 hours.[6]
Thick layer (3 mg/cm²)~50%Comparison to a semi-occlusive membrane.[7]
This compound -No direct quantitative data available.-

Table 2: Effect on Skin Hydration (Corneometry)

EmollientApplicationChange in Skin HydrationStudy Reference
Petrolatum Twice daily for 8-12 weeksSignificant increase in stratum corneum water content.Clinical trial on subjects with dry skin.[8]
This compound -No direct quantitative data available.-

While quantitative data for this compound is lacking, the known function of linoleic acid in barrier repair suggests it contributes to improved skin hydration by reinforcing the skin's natural barrier rather than through simple occlusion.[1]

Experimental Protocols

The following are detailed methodologies for key experiments used to evaluate emollient efficacy.

Protocol 1: Measurement of Transepidermal Water Loss (TEWL)

Objective: To quantify the rate of water vapor diffusing from the skin into the atmosphere, providing an indirect measure of skin barrier function.

Instrumentation: Open-chamber, unventilated-chamber, or condenser-chamber TEWL device (e.g., Tewameter®).

Methodology:

  • Acclimatization: Subjects acclimatize in a temperature and humidity-controlled room (e.g., 21±1°C, 50±5% RH) for at least 20-30 minutes before measurements.

  • Baseline Measurement: A baseline TEWL reading is taken from a defined area on the forearm (e.g., a 2x2 cm square).

  • Product Application: A standardized amount of the emollient (e.g., 2 mg/cm²) is applied evenly to the test area. A control area is left untreated.

  • Post-Application Measurements: TEWL is measured at specified time points (e.g., 1, 2, 4, and 6 hours) after application.

  • Data Analysis: The percentage reduction in TEWL is calculated relative to the baseline and the untreated control site.

TEWL_Measurement_Workflow cluster_prep Preparation cluster_application Application cluster_measurement Measurement & Analysis Acclimatization Subject Acclimatization (21±1°C, 50±5% RH) Baseline Baseline TEWL Measurement Acclimatization->Baseline Application Apply Emollient (2 mg/cm²) Baseline->Application Control Untreated Control Site Post_Measurement Measure TEWL at Timepoints (1, 2, 4, 6h) Application->Post_Measurement Analysis Calculate % TEWL Reduction Post_Measurement->Analysis

Experimental workflow for TEWL measurement.
Protocol 2: Measurement of Skin Hydration (Corneometry)

Objective: To assess the water content of the stratum corneum, indicating the moisturizing effect of a product.

Instrumentation: Corneometer® (e.g., CM 825).

Methodology:

  • Acclimatization: Subjects are acclimatized under controlled environmental conditions as described for TEWL measurement.

  • Baseline Measurement: Baseline skin hydration is measured on a defined test area of the forearm. The probe is pressed against the skin, and the capacitance is recorded in arbitrary units (A.U.).

  • Product Application: A standardized amount of the emollient is applied to the test area.

  • Post-Application Measurements: Skin hydration is measured at specified intervals (e.g., 1, 2, 4, and 6 hours) post-application.

  • Data Analysis: The change in corneometer values from baseline is calculated to determine the increase in skin hydration.

Skin_Hydration_Measurement_Workflow cluster_prep Preparation cluster_application Application cluster_measurement Measurement & Analysis Acclimatization Subject Acclimatization Baseline Baseline Corneometry Reading Acclimatization->Baseline Application Apply Emollient Baseline->Application Post_Measurement Measure Hydration at Timepoints Application->Post_Measurement Analysis Calculate Change in Hydration (A.U.) Post_Measurement->Analysis Emollient_Comparison cluster_petrolatum Petrolatum cluster_linoleyl_laurate This compound cluster_outcome Outcome Petrolatum Petrolatum Occlusion Forms Occlusive Layer Petrolatum->Occlusion TEWL_Reduction Reduces TEWL Occlusion->TEWL_Reduction Hydration_Increase Increases Skin Hydration TEWL_Reduction->Hydration_Increase Improved_Barrier Improved Skin Barrier Function Hydration_Increase->Improved_Barrier Linoleyl_Laurate This compound Barrier_Integration Integrates into Lipid Barrier Linoleyl_Laurate->Barrier_Integration Barrier_Reinforcement Reinforces Barrier Function Barrier_Integration->Barrier_Reinforcement TEWL_Normalization Normalizes TEWL Barrier_Reinforcement->TEWL_Normalization TEWL_Normalization->Improved_Barrier

References

Head-to-head comparison of different lipase enzymes for linoleyl laurate synthesis

Author: BenchChem Technical Support Team. Date: December 2025

The enzymatic synthesis of esters such as linoleyl laurate offers a green and highly selective alternative to traditional chemical methods. Lipases, particularly from microbial sources, are widely employed as biocatalysts due to their stability, reusability, and broad substrate specificity. This guide provides a comparative overview of different lipase (B570770) enzymes for the synthesis of this compound, with supporting data from analogous esterification reactions.

Comparative Performance of Lipase Enzymes

The selection of an appropriate lipase is critical for optimizing the synthesis of this compound. Key performance indicators include conversion efficiency, reaction time, and operational stability. While direct comparative data for this compound is limited, studies on similar long-chain fatty acid esters provide valuable insights into the relative performance of various lipases.

Table 1: Comparative Performance of Different Lipases in the Synthesis of Various Laurate Esters

Lipase SourceSubstratesConversion Yield (%)Reaction Time (h)Temperature (°C)Reference
Candida antarctica Lipase B (Novozym® 435)Lauric acid, Sorbitol~20Not SpecifiedNot Specified[1]
Rhizomucor mieheiLauric acid, Glycerol>902450[2]
Rhizopus oryzaeLauric acid, Isoamyl alcohol>902445[3]
Pseudomonas fluorescensLauric acid, Isoamyl alcoholModerate7245[3][4]
Burkholderia cepaciaLauric acid, Isoamyl alcoholModerate7245[3][4]
Candida rugosaLauric acid, Isoamyl alcoholLow7245[3][4]
Aspergillus nigerPalm oil, Oleyl alcohol<30540-50[5]

Note: The data presented is for the synthesis of various laurate esters and serves as a proxy for the potential performance in this compound synthesis.

Immobilized lipases, such as Novozym® 435 from Candida antarctica, are frequently cited for their high stability in organic solvents and broad substrate acceptance, making them a common choice for ester synthesis.[6] Studies on the synthesis of isoamyl laurate demonstrated that lipases from Rhizopus oryzae and Rhizomucor miehei can achieve high conversions (>90%) in solvent-free systems.[2][3] In contrast, lipases from Pseudomonas fluorescens, Burkholderia cepacia, and Candida rugosa showed moderate to low performance under similar conditions for isoamyl laurate synthesis.[3][4]

Experimental Protocols

The following provides a generalized methodology for the enzymatic synthesis of this compound based on established protocols for similar lipase-catalyzed esterification reactions.[2][6][7]

Materials:

  • Lipase: Immobilized lipase (e.g., Novozym® 435, Lipozyme RM IM).

  • Substrates: Linoleyl alcohol and Lauric acid.

  • Solvent (optional): A non-polar organic solvent such as heptane (B126788) or isooctane. Solvent-free systems are also common.[2][4]

  • Dehydrating agent: Molecular sieves (3Å) to remove water produced during the reaction.[6]

  • Reaction Vessel: A sealed glass reactor with temperature and agitation control.

Procedure:

  • Reaction Setup: To a sealed reactor, add equimolar amounts of linoleyl alcohol and lauric acid. If a solvent is used, add it to the desired concentration (e.g., 0.1 M of each substrate in heptane).[7]

  • Water Removal: Add activated molecular sieves (e.g., 10-20 g/L) to the reaction mixture to adsorb water and shift the equilibrium towards ester formation.[6][7]

  • Enzyme Addition: Introduce the immobilized lipase to the mixture. The enzyme loading can range from 0.75 wt% to 10 wt% of the total substrate weight.[2]

  • Reaction Conditions: Maintain the reaction at a constant temperature, typically between 45°C and 65°C, with continuous agitation (e.g., 200-450 rpm).[2][4]

  • Monitoring: Monitor the reaction progress by taking aliquots at regular intervals and analyzing them using techniques like Thin Layer Chromatography (TLC) or Gas Chromatography (GC) to determine the consumption of substrates and the formation of this compound.[6]

  • Termination and Product Recovery: Once the desired conversion is achieved, the enzyme is separated by filtration for potential reuse. The product, this compound, can be purified from the reaction mixture using standard techniques such as column chromatography.

Logical Workflow for this compound Synthesis

The following diagram illustrates the key steps and decision points in the enzymatic synthesis of this compound.

G cluster_prep Preparation cluster_reaction Reaction cluster_downstream Downstream Processing cluster_decision Decision reactants Define Reactants (Linoleyl Alcohol, Lauric Acid) lipase Select Lipase (e.g., Novozym 435) reactants->lipase solvent Choose Solvent (e.g., Heptane or Solvent-free) lipase->solvent setup Reaction Setup (Add Reactants, Solvent, Sieves) solvent->setup enzyme_add Add Immobilized Lipase setup->enzyme_add incubation Incubate with Agitation (45-65°C, 200-450 rpm) enzyme_add->incubation monitoring Monitor Progress (TLC/GC) incubation->monitoring completion Conversion Complete? monitoring->completion separation Separate Immobilized Lipase purification Purify this compound (e.g., Chromatography) separation->purification analysis Analyze Product Purity purification->analysis completion->incubation No completion->separation Yes

Caption: Workflow for the enzymatic synthesis of this compound.

References

Safety Operating Guide

Essential Safety and Operational Guide for Handling Linoleyl Laurate

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides comprehensive safety and logistical procedures for the handling and disposal of Linoleyl laurate in a laboratory setting. The information is intended for researchers, scientists, and drug development professionals to ensure safe and efficient laboratory operations.

This compound is not classified as a hazardous substance.[1] However, adherence to standard laboratory safety protocols is essential to minimize any potential risks.

Hazard Assessment and Personal Protective Equipment (PPE)

While this compound is not considered hazardous, a risk assessment should be conducted prior to handling.[2] The following Personal Protective Equipment (PPE) is recommended to ensure best laboratory practices.

Table 1: Recommended Personal Protective Equipment (PPE) for Handling this compound

Equipment Specification Purpose
Eye Protection Safety glasses with side shields or gogglesProtects eyes from potential splashes.
Hand Protection Nitrile or latex glovesMinimizes direct skin contact.
Body Protection Standard laboratory coatProtects clothing and skin from spills.
Respiratory Protection Generally not required under normal use with adequate ventilation.[1][3]May be necessary if heating the substance, which can produce fumes.[4][5]

Handling and Storage Procedures

Proper handling and storage are crucial for maintaining the integrity of this compound and ensuring a safe laboratory environment.

Step-by-Step Handling Protocol:

  • Preparation: Ensure the work area, typically a laboratory bench or fume hood, is clean and uncluttered.

  • Personal Protective Equipment: Don the appropriate PPE as outlined in Table 1.

  • Dispensing: Handle the substance in a well-ventilated area.[2] Avoid creating aerosols.

  • Heating: If heating is required, do so in a well-ventilated area or under a fume hood to avoid inhalation of any potential fumes.[4][5]

  • Post-Handling: After handling, wash hands thoroughly with soap and water. Clean and decontaminate the work surface.

Storage:

  • Store in a cool, dry, and well-ventilated area.[1][6]

  • Keep containers tightly closed when not in use.[1][6]

  • Avoid storing with strong oxidizing agents.[1][6]

Accidental Release and First Aid Measures

In the event of a spill or exposure, follow these procedures.

Spill Response:

  • Small Spills: Wipe up with an absorbent cloth or similar material. The spill site can then be flushed with water.[1]

  • Large Spills: Cover with an inert absorbent material, such as sand or earth, and collect for disposal.[1]

  • Note that spills may create a slip hazard.[1]

First Aid:

  • Eye Contact: Rinse thoroughly with water. If irritation persists, seek medical attention.[1][5]

  • Skin Contact: Wash the affected area with soap and water.[1]

  • Inhalation: If fumes from heated material are inhaled, move to an area with fresh air. If symptoms persist, seek medical attention.[1][5]

  • Ingestion: Rinse mouth with water. Ingestion of large amounts may cause nausea and vomiting; consult a physician if this occurs.[1]

Disposal Plan

This compound is not classified as hazardous waste.[1] However, all chemical waste should be disposed of responsibly and in accordance with local, state, and federal regulations.

Step-by-Step Disposal Protocol:

  • Waste Collection: Collect waste this compound and any contaminated materials (e.g., absorbent pads, gloves) in a designated and properly labeled waste container.

  • Waste Segregation: Do not mix with hazardous waste streams.

  • Disposal: Dispose of the waste through your institution's chemical waste disposal program. Avoid discharging into sewers.[1]

Experimental Workflow

The following diagram illustrates the standard workflow for handling this compound in a laboratory setting.

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal Assess Risks Assess Risks Don PPE Don PPE Assess Risks->Don PPE Weigh/Measure Weigh/Measure Don PPE->Weigh/Measure Experimental Use Experimental Use Weigh/Measure->Experimental Use Decontaminate Workspace Decontaminate Workspace Experimental Use->Decontaminate Workspace Segregate Waste Segregate Waste Decontaminate Workspace->Segregate Waste Dispose Dispose Segregate Waste->Dispose End End Dispose->End

Caption: Workflow for the safe handling and disposal of this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.